Product packaging for Isooctyl hydrogen succinate(Cat. No.:CAS No. 94248-72-3)

Isooctyl hydrogen succinate

Cat. No.: B15177637
CAS No.: 94248-72-3
M. Wt: 230.30 g/mol
InChI Key: QDHAMQZZWGKACC-UHFFFAOYSA-N
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Description

Isooctyl hydrogen succinate is a high-purity chemical intermediate of significant interest in industrial and materials science research, with the molecular formula C12H22O4 . Its primary research value lies in its role as a key precursor in the synthesis of advanced anionic-nonionic surfactants, specifically succinic acid isoester sulfonates . These surfactants, which incorporate both ethylene oxide (EO) units and sulfonic acid groups, are the subject of extensive investigation for applications in enhanced oil recovery (EOR) due to their ability to self-assemble into micelles and dramatically lower interfacial tension between oil and water . Researchers are exploring these compounds to overcome the limitations of conventional surfactants, as they demonstrate superior temperature resistance, salt tolerance, and interfacial activity, making them suitable for use in challenging high-salinity and high-temperature reservoir conditions . The compound serves as a versatile building block in esterification and sulfonation reactions, allowing for the adjustment of hydrophobic tail chain lengths to systematically study and optimize micellization behavior, critical micelle concentration (CMC), and aggregate morphology in aqueous solutions . As a specialty ester of succinic acid, it falls within a class of compounds used in the creation of polymers, perfumes, and lacquers . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O4 B15177637 Isooctyl hydrogen succinate CAS No. 94248-72-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94248-72-3

Molecular Formula

C12H22O4

Molecular Weight

230.30 g/mol

IUPAC Name

4-(6-methylheptoxy)-4-oxobutanoic acid

InChI

InChI=1S/C12H22O4/c1-10(2)6-4-3-5-9-16-12(15)8-7-11(13)14/h10H,3-9H2,1-2H3,(H,13,14)

InChI Key

QDHAMQZZWGKACC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCOC(=O)CCC(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Isooctyl Hydrogen Succinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isooctyl hydrogen succinate (CAS No. 94248-72-3), also known as monoisooctyl succinate, is a monoester derivative of succinic acid.[1] This document provides a comprehensive overview of its chemical properties, drawing from available data and general principles of organic chemistry. Due to the limited availability of specific experimental data for this compound, this guide supplements known information with general methodologies and predicted properties to serve as a resource for researchers.

Chemical and Physical Properties

This compound is identified by the molecular formula C12H22O4 and has a molecular weight of 230.30068 g/mol .[1][2] It is commercially available and can be found as a white powder or a liquid.[1]

Quantitative Data Summary
PropertyValueSource/Method
Molecular Formula C12H22O4
Molecular Weight 230.30068 g/mol [1][2]
CAS Number 94248-72-3[1]
Appearance White powder or liquid[1]
Boiling Point Data not available
Melting Point Data not available
Density Data not available
Solubility Data not available

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not extensively published. However, general methods for the synthesis and analysis of monoalkyl succinates can be adapted.

General Synthesis of Monoalkyl Succinates

A common method for the synthesis of monoesters of succinic acid is the reaction of succinic anhydride with the corresponding alcohol.[3][4][5]

Reaction: Succinic Anhydride + Isooctanol → this compound

Experimental Workflow for Synthesis:

G reagents Succinic Anhydride + Isooctanol reaction Reaction in Solvent (e.g., Toluene) with optional catalyst (e.g., p-TSA) reagents->reaction 1. Mix reflux Reflux for several hours reaction->reflux 2. Heat workup Solvent Removal (Rotary Evaporation) reflux->workup 3. Cool & Concentrate purification Purification (e.g., Recrystallization or Chromatography) workup->purification 4. Isolate product Isooctyl Hydrogen Succinate purification->product 5. Characterize

General Synthesis Workflow

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve succinic anhydride in a suitable solvent (e.g., toluene).

  • Addition of Alcohol: Add a stoichiometric equivalent of isooctanol to the solution. A catalyst such as p-toluenesulfonic acid can be added to accelerate the reaction.[5]

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., Thin Layer Chromatography).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Spectroscopic Characterization

While specific spectra for this compound are not available, the following outlines the expected spectroscopic features and the general procedures for obtaining them.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isooctyl group protons and the succinate backbone protons. The methylene protons of the succinate moiety adjacent to the ester and carboxylic acid groups would appear as distinct multiplets.

  • ¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbons of the ester and carboxylic acid groups at distinct chemical shifts, in addition to the signals for the carbons of the isooctyl group and the succinate backbone.

General NMR Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound.

  • Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present.

  • O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ corresponding to the carboxylic acid hydroxyl group.

  • C-H stretch: Bands in the region of 2850-3000 cm⁻¹ due to the aliphatic C-H bonds of the isooctyl group.

  • C=O stretch: Two distinct carbonyl stretching bands are expected: one for the carboxylic acid around 1700-1725 cm⁻¹ and one for the ester around 1730-1750 cm⁻¹.

  • C-O stretch: Bands in the region of 1000-1300 cm⁻¹ corresponding to the C-O single bonds of the ester and carboxylic acid.

General IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Record the spectrum using an FTIR spectrometer.

  • Clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

3. Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion: For the unfragmented molecule, a peak corresponding to the molecular weight (230.30 g/mol ) would be expected, likely as [M+H]⁺ or [M-H]⁻ depending on the ionization technique.

  • Fragmentation: Common fragmentation patterns would involve the loss of the isooctyl group or parts of the succinate chain.

General Mass Spectrometry Protocol (LC-MS):

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Inject the solution into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

  • The compound is first separated by the LC column and then introduced into the mass spectrometer for ionization and detection.

Chemical Reactivity and Stability

  • Ester Hydrolysis: As an ester, this compound can undergo hydrolysis under acidic or basic conditions to yield isooctanol and succinic acid.

  • Reactions of the Carboxylic Acid: The carboxylic acid group can undergo typical reactions such as neutralization with a base to form a salt, or further esterification.

  • Stability: The compound is expected to be stable under normal storage conditions. Succinic acid itself is stable under normal conditions.[6]

Potential Applications in Drug Development

While specific applications of this compound in drug development are not well-documented, succinate esters, in general, have been explored in various biomedical applications.

  • Prodrugs: The ester linkage can be designed to be cleaved by enzymes in the body, releasing a parent drug molecule. This strategy can be used to improve the solubility, stability, or bioavailability of a drug.

  • Drug Delivery Systems: Succinate-based polymers, such as poly(butylene succinate), are biodegradable and have been investigated for use in controlled drug release matrices.[7]

  • Biochemical Probes: Esters of succinate can be used to study cellular metabolism, as they can permeate cell membranes and deliver succinate into the cell.[8]

Signaling Pathways

There is no specific information available in the reviewed literature regarding the direct involvement of this compound in biological signaling pathways. However, succinate itself is a key intermediate in the citric acid cycle and has been identified as a signaling molecule that can influence various cellular processes.

Logical Relationship of Succinate Metabolism and Signaling:

G cluster_0 Cellular Uptake and Metabolism cluster_1 Potential Signaling Roles Isooctyl_H_Succinate This compound (extracellular) Cell_Membrane Cell Membrane Isooctyl_H_Succinate->Cell_Membrane Intracellular_Succinate Intracellular Succinate Cell_Membrane->Intracellular_Succinate Hydrolysis by Esterases TCA_Cycle TCA Cycle Intracellular_Succinate->TCA_Cycle GPCR_Activation SUCNR1/GPR91 Activation Intracellular_Succinate->GPCR_Activation Extracellular succinate can act as a ligand HIF1a_Stabilization HIF-1α Stabilization TCA_Cycle->HIF1a_Stabilization Accumulation can inhibit prolyl hydroxylases Epigenetic_Modulation Epigenetic Modulation TCA_Cycle->Epigenetic_Modulation Inhibition of α-KG-dependent dioxygenases

Succinate's Role in Metabolism and Signaling

Conclusion

This compound is a monoester of succinic acid with established basic chemical identifiers. While specific, experimentally determined quantitative properties and detailed characterization data are scarce in publicly accessible literature, this guide provides a framework for its synthesis and analysis based on the known chemistry of similar compounds. Its potential applications in drug development are inferred from the broader use of succinate esters as prodrug moieties and in biodegradable polymer systems. Further research is warranted to fully elucidate the specific chemical and biological properties of this compound.

References

Isooctyl hydrogen succinate molecular structure and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and known properties of isooctyl hydrogen succinate. Due to the limited availability of detailed experimental and biological data for this specific compound, this guide also includes generalized methodologies and logical diagrams based on the chemistry of closely related succinate esters.

Molecular Structure and Formula

This compound, also known as monoisooctyl succinate, is a monoester of succinic acid and isooctyl alcohol. The "isooctyl" group can refer to several branched eight-carbon isomers, with 6-methylheptyl being a common one. For the purpose of this guide, the structure will be based on the 6-methylheptyl isomer.

Molecular Formula: C12H22O4[1][2]

SMILES: CC(C)CCCCCOC(=O)CCC(=O)O[1]

The molecular structure consists of a succinic acid backbone where one of the carboxylic acid groups has formed an ester linkage with isooctyl alcohol, leaving the other carboxylic acid group free.

Caption: 2D molecular structure of this compound.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in the literature. The table below summarizes the available information.

PropertyValueReference(s)
Molecular Formula C12H22O4[1][2]
Molecular Weight 230.30068 g/mol [1][2]
CAS Number 94248-72-3[1][2]
Appearance White powder[2]
EINECS Number 304-346-6[2]

Experimental Protocols

Objective: To synthesize this compound via the ring-opening esterification of succinic anhydride with isooctyl alcohol.

Materials:

  • Succinic anhydride

  • Isooctyl alcohol (e.g., 6-methyl-1-heptanol)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

  • Optional: Acid catalyst (e.g., sulfuric acid) or base catalyst (e.g., 4-dimethylaminopyridine, DMAP)[3][4]

  • Sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve succinic anhydride (1 molar equivalent) in an appropriate volume of anhydrous solvent.

  • Addition of Alcohol: Add isooctyl alcohol (1 molar equivalent) to the solution.

  • Catalysis (Optional but Recommended): For uncatalyzed reactions, heating may be sufficient. For catalyzed reactions, add a catalytic amount of an acid like sulfuric acid or a base like DMAP.[3][4]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography). The reaction typically proceeds by the nucleophilic attack of the alcohol on one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of the monoester.[5]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If an acid catalyst was used, neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and wash sequentially with water, sodium bicarbonate solution, and brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

synthesis_workflow cluster_reactants Reactants cluster_process Process cluster_workup Work-up cluster_purification Purification Succinic Anhydride Succinic Anhydride Mixing in Solvent Mixing in Solvent Succinic Anhydride->Mixing in Solvent Isooctyl Alcohol Isooctyl Alcohol Isooctyl Alcohol->Mixing in Solvent Heating (Reflux) Heating (Reflux) Mixing in Solvent->Heating (Reflux) Reaction Monitoring Reaction Monitoring Heating (Reflux)->Reaction Monitoring Cooling & Neutralization Cooling & Neutralization Reaction Monitoring->Cooling & Neutralization Extraction & Washing Extraction & Washing Cooling & Neutralization->Extraction & Washing Drying Drying Extraction & Washing->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Recrystallization/Chromatography Recrystallization/Chromatography Solvent Removal->Recrystallization/Chromatography Product Product Recrystallization/Chromatography->Product logical_relationship Succinic Anhydride Succinic Anhydride Nucleophilic Attack Nucleophilic Attack Succinic Anhydride->Nucleophilic Attack Isooctyl Alcohol Isooctyl Alcohol Isooctyl Alcohol->Nucleophilic Attack Ring Opening Ring Opening Nucleophilic Attack->Ring Opening This compound This compound Ring Opening->this compound

References

Physical properties of isooctyl hydrogen succinate (e.g., melting point, solubility)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isooctyl hydrogen succinate (CAS No. 94248-72-3), also known as butanedioic acid, monoisooctyl ester, is a chemical compound with the molecular formula C12H22O4.[1][2] This document provides a comprehensive overview of its known physical properties. Due to the limited availability of specific experimental data in the public domain for this particular ester, this guide also furnishes detailed, standardized experimental protocols for determining key physical characteristics such as melting point, boiling point, density, and solubility.

Chemical Identity and Structure

PropertyValue
Chemical Name This compound
Synonym Butanedioic acid, monoisooctyl ester[1]
CAS Number 94248-72-3[1][2]
Molecular Formula C12H22O4[1][2]
Molecular Weight 230.30 g/mol [1][2]
Appearance White powder[1]

Physical Properties

PropertyValue
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Solubility Data not available

Experimental Protocols for Physical Property Determination

The following sections detail standardized methodologies for determining the primary physical properties of solid organic compounds like this compound.

Determination of Melting Point (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point device)[3]

  • Capillary tubes (sealed at one end)[3]

  • Thermometer[3]

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the dry this compound powder is finely ground using a mortar and pestle.[4]

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[5]

  • Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the heating bath (e.g., mineral oil in a Thiele tube) of the melting point apparatus.[5]

  • Heating: The sample is heated at a steady, slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[4]

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[6] The melting point is reported as the range T1-T2.

Determination of Boiling Point (OECD 103)

While this compound is a solid at room temperature, its boiling point can be determined under reduced pressure to prevent decomposition. The OECD Test Guideline 103 describes several methods for determining the boiling point of a substance.[1][7][8] The dynamic method is highlighted here.

Apparatus:

  • Heating bath with a stirrer

  • Test vessel with a temperature measuring device

  • Pressure measurement and control system

Procedure:

  • The substance is placed in the test vessel.

  • The pressure in the apparatus is gradually reduced, and the temperature is increased.

  • The boiling point is the temperature at which the vapor pressure of the substance equals the applied pressure. This is observed as the temperature at which boiling becomes vigorous and constant.

  • Measurements are taken at various pressures to establish a vapor pressure curve.

Determination of Density (ASTM D1505 - Gradient Column Method)

For solid powders, density can be determined using various techniques. The ASTM D1505 standard test method, which uses a density gradient column, is a suitable approach.[9]

Apparatus:

  • Graduated glass column

  • Two miscible liquids of known densities (one less dense and one denser than the sample)

  • Calibrated glass floats

  • Apparatus for filling the column

Procedure:

  • Column Preparation: A density gradient is established in the column by carefully layering the two liquids in varying proportions.[9]

  • Calibration: The column is calibrated using glass floats of known densities.

  • Sample Introduction: A small, air-bubble-free sample of this compound is carefully introduced into the column.

  • Equilibration: The sample is allowed to settle to a level where its density matches that of the surrounding liquid.

  • Density Reading: The density of the sample is determined by comparing its equilibrium position to the calibration curve established by the floats.

Determination of Solubility

Solubility is a qualitative or quantitative measure of the amount of a substance that can dissolve in a given solvent at a specified temperature. A general procedure for assessing solubility in various solvents is as follows.[10]

Apparatus:

  • Test tubes

  • Vortex mixer or shaker

  • Graduated pipettes

  • Analytical balance

Procedure:

  • Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, acetone, diethyl ether, toluene, hexane).

  • Qualitative Assessment:

    • Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a test tube.

    • Add a small volume of the selected solvent (e.g., 1 mL) and agitate the mixture vigorously (e.g., using a vortex mixer) for a set period.[10]

    • Visually observe if the solid dissolves completely. If it does, the substance is considered soluble. If not, it is considered insoluble or sparingly soluble in that solvent.

  • Quantitative Assessment (if required):

    • Prepare a saturated solution of this compound in the solvent of interest at a constant temperature.

    • Carefully separate a known volume of the saturated solution from any undissolved solid.

    • Evaporate the solvent from the known volume of the solution and weigh the remaining solid residue.

    • Calculate the solubility in terms of g/100 mL or other appropriate units.

Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the characterization of the physical properties of a chemical compound.

G Workflow for Physical Property Characterization cluster_0 Initial Assessment cluster_1 Primary Physical Constants cluster_2 Solubility Profile cluster_3 Data Compilation & Reporting A Obtain Pure Sample B Visual Inspection (Appearance, Color) A->B C Melting Point Determination B->C F Qualitative Solubility Screening (Various Solvents) B->F D Boiling Point Determination C->D E Density Measurement D->E H Summarize Data in Tables E->H G Quantitative Solubility Analysis (Selected Solvents) F->G G->H I Prepare Technical Report H->I

Caption: General workflow for determining the physical properties of a chemical compound.

Conclusion

This technical guide has presented the currently available physical property data for this compound and provided detailed, standardized experimental protocols for the determination of its key physical characteristics. The provided workflow and methodologies offer a robust framework for researchers and scientists in the pharmaceutical and chemical industries to fully characterize this compound. The lack of publicly available data highlights the necessity for empirical determination of these properties for comprehensive material understanding and application.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of Isooctyl Hydrogen Succinate

This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, a mono-ester of succinic acid with significant potential in various chemical and pharmaceutical applications. The document details the core synthetic strategies, provides representative experimental protocols, and presents quantitative data where available to facilitate comparison and implementation in a laboratory setting.

Introduction

This compound, also known as mono-isooctyl succinate, is an organic compound synthesized through the esterification of succinic acid or its anhydride with isooctyl alcohol (most commonly the isomer 2-ethylhexanol). The resulting molecule possesses both a carboxylic acid and an ester functional group, making it a versatile intermediate in the synthesis of more complex molecules, including surfactants, plasticizers, and active pharmaceutical ingredients. This guide explores the prevalent methods for its synthesis, focusing on the ring-opening of succinic anhydride.

Core Synthesis Pathway: Ring-Opening of Succinic Anhydride

The most common and efficient method for the synthesis of this compound is the ring-opening of succinic anhydride with isooctyl alcohol. This reaction is a nucleophilic acyl substitution where the alcohol attacks one of the carbonyl carbons of the anhydride, leading to the formation of the mono-ester. This pathway is favored as it proceeds with high atom economy, with the only reactant besides the starting materials being a catalyst in some variations.

The general reaction scheme is as follows:

G cluster_reactants Reactants cluster_product Product SuccinicAnhydride Succinic Anhydride IsooctylHydrogenSuccinate This compound SuccinicAnhydride->IsooctylHydrogenSuccinate IsooctylAlcohol Isooctyl Alcohol IsooctylAlcohol->IsooctylHydrogenSuccinate G cluster_workflow Uncatalyzed Thermal Synthesis Workflow Reactants 1. Charge Succinic Anhydride and Isooctyl Alcohol Heating 2. Heat to 120-140°C with Stirring Reactants->Heating Monitoring 3. Monitor Reaction (TLC or IR) Heating->Monitoring Cooling 4. Cool to Room Temperature Monitoring->Cooling Purification 5. Purify Product Cooling->Purification G cluster_workflow Acid-Catalyzed Synthesis Workflow Reactants 1. Charge Reactants and Acid Catalyst Heating 2. Heat to 80-100°C with Stirring Reactants->Heating Monitoring 3. Monitor Reaction Heating->Monitoring Workup 4. Cool, Dilute, and Wash with Water Monitoring->Workup Purification 5. Dry and Concentrate Workup->Purification G cluster_workflow Steglich Esterification Workflow Reactants 1. Dissolve Succinic Acid and Isooctyl Alcohol Catalyst 2. Add DMAP Reactants->Catalyst Coupling 3. Add DCC at 0°C Catalyst->Coupling Reaction 4. Stir at Room Temperature Coupling->Reaction Workup 5. Filter DCU and Wash Reaction->Workup Purification 6. Dry and Concentrate Workup->Purification

A Comprehensive Technical Guide to Sunitinib

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this document is intended for research and scientific purposes only. The CAS number 94248-72-3 provided in the initial query did not correspond to a specific, publicly documented chemical substance. Based on the context of the requested information, this guide focuses on the well-established anti-cancer drug, Sunitinib.

Executive Summary

Sunitinib, marketed under the brand name Sutent, is a potent, orally administered, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1] It plays a crucial role in oncology by simultaneously targeting multiple signaling pathways implicated in tumor growth, angiogenesis, and metastasis.[1][2] This document provides an in-depth technical overview of Sunitinib, encompassing its chemical and physical properties, mechanism of action, synthesis, and relevant experimental protocols.

Chemical and Physical Properties

Sunitinib is a yellow to orange powder.[3] It is most commonly available as a malate salt to improve its solubility and bioavailability.[3]

Quantitative Physicochemical Data
PropertyValueReference(s)
Molecular Formula C22H27FN4O2 (Sunitinib Base)[4]
C26H33FN4O7 (Sunitinib Malate)[5]
Molecular Weight 398.5 g/mol (Sunitinib Base)[4]
532.6 g/mol (Sunitinib Malate)[5]
CAS Number 557795-19-4 (Sunitinib Base)[4]
341031-54-7 (Sunitinib Malate)[5]
Melting Point 225-238°C (Sunitinib Malate)[6]
pKa 8.95[3]
LogP (octanol/water) 5.2 (at pH 7)[3]
Solubility
In DMSO~5 mg/mL (Sunitinib Malate)[7]
In Dimethyl Formamide~1 mg/mL (Sunitinib Malate)[7]
In Ethanol8 mg/mL (Sunitinib)[8]
In WaterInsoluble (Sunitinib)[8]
In Aqueous Buffer (pH 1.2-6.8)> 25 mg/mL (Sunitinib Malate)[3]
In 1:3 DMSO:PBS (pH 7.2)~0.25 mg/ml (Sunitinib Malate)
Spectral Data

Detailed 1H and 13C NMR spectral data for Sunitinib malate in aqueous media have been reported, providing a comprehensive assignment of its chemical shifts and coupling constants.[9][10][11] This information is critical for the structural elucidation and quality control of the compound.

Mechanism of Action and Signaling Pathways

Sunitinib exerts its anti-tumor effects by inhibiting multiple receptor tyrosine kinases (RTKs).[1] This multi-targeted approach is a key feature of its therapeutic efficacy.

Primary Kinase Targets

Sunitinib is a potent inhibitor of:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): VEGFR-1, VEGFR-2, and VEGFR-3.[2]

  • Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFRα and PDGFRβ.[2]

  • Stem Cell Factor Receptor (c-KIT) [2]

  • Fms-like tyrosine kinase-3 (FLT3) [2]

  • Colony-Stimulating Factor 1 Receptor (CSF-1R)

  • Glial cell line-derived neurotrophic factor receptor (RET) [1]

Downstream Signaling Inhibition

By blocking these RTKs, Sunitinib disrupts several critical downstream signaling pathways, including:

  • RAS/MAPK pathway[12]

  • PI3K/AKT pathway[12]

This inhibition leads to a reduction in tumor vascularization and triggers cancer cell apoptosis, ultimately resulting in tumor shrinkage.[1]

Signaling Pathway Diagram

Sunitinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_sunitinib cluster_ras_mapk RAS/MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway cluster_nucleus Nucleus VEGFR VEGFR RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->RAS PDGFR->PI3K cKIT c-KIT cKIT->RAS cKIT->PI3K Sunitinib Sunitinib Sunitinib->VEGFR Inhibits Sunitinib->PDGFR Inhibits Sunitinib->cKIT Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival

Sunitinib's inhibition of key signaling pathways.

Synthesis of Sunitinib

Several synthetic routes for Sunitinib have been reported. A common approach involves the condensation of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid-(2-diethylaminoethyl) amide with 5-fluoro-1,3-dihydro-indol-2-one.[13] Alternative methods aim to improve yield and reduce the use of hazardous reagents.[14][15]

Generalized Synthetic Workflow

Sunitinib_Synthesis_Workflow A Starting Materials (e.g., tert-butyl and ethyl acetoacetate) B Intermediate 1 (Pyrrole derivative synthesis) A->B Cyclization C Intermediate 2 (Amidation with N,N-diethylethylenediamine) B->C Amidation D Intermediate 3 (Formylation of the pyrrole ring) C->D Vilsmeier-Haack Formylation F Sunitinib (Base) D->F Knoevenagel Condensation E 5-fluoro-2-oxindole E->F G Sunitinib Malate F->G Salt Formation with L-Malic Acid

A generalized workflow for the synthesis of Sunitinib Malate.

Experimental Protocols

A variety of experimental protocols are utilized to assess the activity and properties of Sunitinib.

In Vitro Kinase Inhibition Assays
  • Objective: To determine the inhibitory activity of Sunitinib against specific tyrosine kinases.

  • Methodology:

    • Recombinant kinase domains (e.g., VEGFR2, PDGFRβ) are incubated with a specific substrate and ATP.

    • Sunitinib at varying concentrations is added to the reaction mixture.

    • The phosphorylation of the substrate is measured, typically using methods like ELISA, HTRF, or radioisotope incorporation.

    • IC50 values are calculated to quantify the potency of inhibition.[8]

Cell-Based Proliferation Assays
  • Objective: To evaluate the effect of Sunitinib on the growth of cancer cell lines.

  • Methodology:

    • Cancer cell lines (e.g., HUVEC, NIH-3T3 overexpressing target receptors) are seeded in multi-well plates.[8]

    • Cells are treated with a range of Sunitinib concentrations for a specified period (e.g., 72 hours).

    • Cell viability is assessed using assays such as MTT, XTT, or CellTiter-Glo.

    • GI50 (concentration for 50% growth inhibition) values are determined.[16]

In Vivo Tumor Xenograft Models
  • Objective: To assess the anti-tumor efficacy of Sunitinib in a living organism.

  • Methodology:

    • Human tumor cells are implanted subcutaneously or orthotopically into immunocompromised mice.

    • Once tumors are established, mice are treated with Sunitinib (e.g., oral gavage) or a vehicle control.

    • Tumor volume is measured regularly throughout the study.

    • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).[16]

Analytical Methods for Quantification
  • Objective: To determine the concentration of Sunitinib and its metabolites in biological matrices (e.g., plasma, tissues).

  • Methodology:

    • Sample Preparation: Protein precipitation or liquid-liquid extraction is commonly used to isolate the analytes.

    • Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) is employed to separate Sunitinib and its metabolites from endogenous components.

    • Detection: Tandem mass spectrometry (MS/MS) is the preferred detection method due to its high sensitivity and selectivity.[17] UV detection can also be used.[18]

Experimental Workflow for In Vivo Efficacy Study

InVivo_Efficacy_Workflow A Tumor Cell Implantation (e.g., subcutaneous injection in mice) B Tumor Growth and Establishment A->B C Randomization into Treatment Groups B->C D Treatment Administration (Sunitinib or Vehicle Control) C->D E Tumor Volume Measurement (e.g., caliper measurements) D->E Repeated over time F Endpoint Reached (e.g., predetermined tumor size or study duration) E->F G Tissue Collection and Analysis (e.g., histology, biomarker assessment) F->G

Workflow for a typical in vivo tumor xenograft efficacy study.

Clinical Applications and Dosing

Sunitinib is approved for the treatment of advanced renal cell carcinoma (RCC), imatinib-resistant gastrointestinal stromal tumor (GIST), and pancreatic neuroendocrine tumors (pNET).[4][5]

  • Standard Dosing Regimen: The typical starting dose is 50 mg taken orally once daily, on a schedule of 4 weeks on treatment followed by 2 weeks off (Schedule 4/2).[19]

  • Dose Adjustments: Dose modifications may be necessary based on individual patient tolerability and adverse events.[20]

Numerous clinical trials have been and are currently being conducted to evaluate the efficacy and safety of Sunitinib in various cancers and in combination with other therapies.[21]

Conclusion

Sunitinib is a cornerstone in the treatment of several advanced cancers, primarily due to its multi-targeted inhibition of key receptor tyrosine kinases involved in tumor progression and angiogenesis. Its well-characterized physicochemical properties, mechanism of action, and established experimental protocols make it a valuable tool for both clinical practice and ongoing cancer research. This technical guide provides a comprehensive overview to support the work of researchers, scientists, and drug development professionals in the field of oncology.

References

An In-depth Technical Guide on the Health and Safety of Isooctyl Hydrogen Succinate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document summarizes publicly available health and safety information for isooctyl hydrogen succinate and related chemical substances. Due to a lack of specific toxicological and ecotoxicological data for this compound, this guide draws upon information for structurally similar compounds, such as succinic acid and isooctyl alcohol, to infer potential hazards. This information is intended for researchers, scientists, and drug development professionals and should not be considered a complete and exhaustive safety assessment. All personnel handling this chemical should consult the specific Safety Data Sheet (SDS) provided by the supplier and adhere to all recommended safety precautions.

Chemical Identification and Physical-Chemical Properties

This compound, also known as butanedioic acid, monoisooctyl ester, is an organic chemical compound. The "isooctyl" group is a branched eight-carbon alkyl chain.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compoundSuccinic AcidIsooctyl Alcohol
CAS Number 94248-72-3; 29118-30-7 (Note: Ambiguity exists)110-15-626952-21-6
Molecular Formula C12H22O4C4H6O4C8H18O
Molecular Weight 230.30 g/mol 118.09 g/mol 130.23 g/mol
Appearance White powder[1]Colorless crystalsClear, colorless liquid[2]
Boiling Point Data not available235 °C (decomposes)182-195 °C
Melting Point Data not available185-190 °C-70 °C
Flash Point Data not available206 °C82 °C
Water Solubility Data not available80 g/L at 20 °C0.54 g/L at 25 °C

Toxicological Data

Acute Toxicity

Table 2: Acute Toxicity Data for Related Compounds

SubstanceTestRouteSpeciesValueReference
Monosodium succinateLD50OralRat> 8 g/kg body weight[4]
Isooctyl acrylateLD50OralRat> 5 g/kg[5]
Butanedioic acid, sulfo-, 1,4-bis(2-ethylhexyl) ester, sodium saltLD50DermalRabbit> 10,000 mg/kg bw[6]
Skin Irritation/Corrosion

Table 3: Skin Irritation Data for Related Compounds

SubstanceSpeciesResultReference
Succinic acidRabbitIrritating[7]
Isooctyl alcoholRabbitSlight to moderate irritation[8]
Butanedioic acid, sulfo-, 1,4-bis(2-ethylhexyl) ester, sodium saltRabbitIrritant[6]
Eye Irritation

Table 4: Eye Irritation Data for Related Compounds

SubstanceSpeciesResultReference
Succinic acidRabbitCauses serious eye damage (Category 1)[7][9][10]
Isooctyl alcoholRabbitCauses serious eye irritation[11]
Skin Sensitization

Table 5: Skin Sensitization Data for Related Compounds

SubstanceTest TypeSpeciesResultReference
Isooctyl alcoholData not availableNot expected to be a sensitizer[11]
2,4-D isooctyl esterData not availableMay cause an allergic skin reaction[12]
Genotoxicity

Table 6: Genotoxicity Data for Related Compounds

SubstanceTest TypeResultReference
Isooctyl alcoholAmes testNo data available
Butanedioic acid, sulfo-, 1,4-bis(2-ethylhexyl) ester, sodium saltChromosome aberration in CHO cellsPositive, likely via an indirect mechanism[6]

Ecotoxicological Data

Specific ecotoxicological data for this compound is not available. The following table provides data for related compounds.

Table 7: Ecotoxicity Data for Related Compounds

SubstanceSpeciesTestValueReference
Succinic acidAquatic lifeHarmful to aquatic life (Category 3)[13]
Isooctyl alcoholAquatic lifeHarmful to aquatic life with long lasting effects[14]
2,4-D isooctyl esterAquatic lifeVery toxic to aquatic life with long lasting effects[12]

Experimental Protocols

The following are summaries of standard OECD guidelines for key toxicological endpoints. These protocols would be appropriate for generating health and safety data for this compound.

Acute Oral Toxicity (OECD 420, 423, 425)
  • Principle: These methods are alternatives to the classical LD50 test (OECD 401) and use fewer animals. The substance is administered orally to a group of animals at one of several fixed dose levels. The choice of starting dose is based on a sighting study.

  • Procedure (General):

    • A sighting study is performed to determine the appropriate starting dose.

    • The main study involves dosing animals sequentially at fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

    • Animals are observed for signs of toxicity and mortality for up to 14 days.

    • The number of animals and dose levels are adjusted based on the observed outcomes to classify the substance's toxicity.

  • References: [15][16][17]

Acute Dermal Irritation/Corrosion (OECD 404)
  • Principle: This test assesses the potential of a substance to cause skin irritation or corrosion.

  • Procedure:

    • A single dose (0.5 mL of liquid or 0.5 g of solid) is applied to a small area of skin (approx. 6 cm²) on a single animal (typically an albino rabbit) under a gauze patch.

    • The exposure period is typically 4 hours.

    • The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

    • If no corrosive effect is observed, the test is confirmed on additional animals.

  • References: [2][12][14][18][19]

Acute Eye Irritation/Corrosion (OECD 405)
  • Principle: This test evaluates the potential of a substance to cause eye irritation or damage.

  • Procedure:

    • A single dose of the test substance is applied to one eye of a single animal (typically an albino rabbit), with the other eye serving as a control.

    • The eyes are examined at 1, 24, 48, and 72 hours after application.

    • Lesions of the cornea, iris, and conjunctiva are scored.

    • If no severe damage is observed, the test is confirmed on additional animals.

  • References: [9][10][13][20][21]

Skin Sensitization (OECD 406)
  • Principle: This test determines if a substance can cause an allergic skin reaction. The Guinea Pig Maximisation Test (GPMT) and the Buehler test are common methods.

  • Procedure (GPMT):

    • Induction Phase: The test substance is administered to guinea pigs intradermally with an adjuvant (to enhance the immune response) and then topically.

    • Rest Period: A 10-14 day rest period allows for the development of an immune response.

    • Challenge Phase: The substance is applied topically to a naive skin site.

    • The skin reaction is observed and scored.

  • References: [1][7][22][23][24]

Bacterial Reverse Mutation Test (Ames Test, OECD 471)
  • Principle: This in vitro test uses several strains of Salmonella typhimurium and Escherichia coli to detect gene mutations.

  • Procedure:

    • The bacterial strains, which require a specific amino acid for growth, are exposed to the test substance with and without a metabolic activation system (S9 mix).

    • The bacteria are plated on a medium lacking the required amino acid.

    • If the substance is a mutagen, it will cause mutations that allow the bacteria to grow on the deficient medium (revertant colonies).

    • The number of revertant colonies is counted.

  • References: [4][11][25][26][27]

Visualizations

Hydrolysis_Pathway cluster_reactants Reactants cluster_products Hydrolysis Products Isooctyl_Hydrogen_Succinate This compound Succinic_Acid Succinic Acid Isooctyl_Hydrogen_Succinate->Succinic_Acid Hydrolysis Isooctyl_Alcohol Isooctyl Alcohol Isooctyl_Hydrogen_Succinate->Isooctyl_Alcohol Hydrolysis Water H₂O

Caption: Postulated hydrolysis of this compound.

Risk_Assessment_Workflow A Hazard Identification (e.g., Irritant, Sensitizer) B Dose-Response Assessment (e.g., NOAEL, LD50) A->B D Risk Characterization (Probability and Severity of Harm) B->D C Exposure Assessment (Route, Duration, Frequency) C->D E Risk Management (e.g., PPE, Engineering Controls) D->E

Caption: Standard workflow for chemical risk assessment.

References

The Rise of Succinate Esters: From Metabolic Intermediates to Signaling Modulators

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery and History of Succinate Esters in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinate, a key intermediate in the citric acid cycle, has long been recognized for its central role in cellular metabolism. However, emerging research has unveiled a fascinating new dimension to this molecule: its function as an extracellular signaling entity. This paradigm shift has been largely driven by the discovery of the succinate receptor 1 (SUCNR1), also known as GPR91, a G protein-coupled receptor (GPCR) that is activated by succinate.[1] This discovery has opened up new avenues of research, implicating succinate signaling in a wide range of physiological and pathological processes, including inflammation, immune response, blood pressure regulation, and retinal angiogenesis.[2][3]

Succinate esters, synthetic derivatives of succinic acid, have become invaluable tools in unraveling the complexities of succinate signaling. Their enhanced cell permeability compared to the dianionic succinate allows for more controlled experimental manipulation of intracellular and extracellular succinate levels.[4] This has paved the way for their investigation as potential therapeutic agents, particularly in the context of metabolic disorders such as diabetes.[5][6]

This technical guide provides a comprehensive overview of the discovery and history of succinate esters in research. It delves into their initial synthesis, their pivotal role in metabolic research, the discovery of their cognate receptor, and their burgeoning potential in drug development. The guide is intended to be a valuable resource for researchers, scientists, and drug development professionals, providing not only historical context but also detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows.

A Historical Perspective: The Dawn of Organic Synthesis

The story of succinate esters is intrinsically linked to the birth of modern organic chemistry in the 19th century. While a definitive first synthesis of a simple succinate ester is not prominently documented, the groundwork was laid by pioneering chemists who first isolated and characterized succinic acid. Historically, succinic acid was obtained from the distillation of amber, hence its name, derived from the Latin succinum, meaning amber.[7]

The ability to synthesize organic compounds from inorganic starting materials, famously demonstrated by Friedrich Wöhler's synthesis of urea in 1828, shattered the vitalism theory and opened the floodgates for the laboratory creation of countless organic molecules.[6] It is within this revolutionary period of chemical synthesis that the esterification of dicarboxylic acids like succinic acid would have first been explored. Early methods for esterification, the reaction between an acid and an alcohol to form an ester, were being systematically developed, providing the chemical tools necessary to produce succinate esters.

Early Explorations in Metabolism: Succinate Esters as Research Tools

Long before the discovery of its receptor, succinate and its ester derivatives were instrumental in elucidating the pathways of cellular metabolism. The cell-permeant nature of succinate esters, such as dimethyl succinate and diethyl succinate, allowed researchers to bypass the cell membrane's impermeability to dicarboxylic acids and probe their intracellular effects.[4]

A significant area of this early research focused on insulin secretion and glucose metabolism. Studies using isolated pancreatic islets demonstrated that succinate esters could stimulate insulin release, suggesting they act as fuel for the beta-cells.[8][9] This insulinotropic effect was found to be correlated with their metabolism within the islets, reinforcing the link between cellular energy status and insulin secretion.[5][10] These seminal studies laid the groundwork for the later investigation of succinate esters as potential therapeutic agents for type 2 diabetes.

Key Experiments & Methodologies

Synthesis of Succinate Esters

The synthesis of succinate esters can be broadly categorized into the preparation of monoesters and diesters.

1. Synthesis of Mono-methyl Succinate:

A common method for the synthesis of mono-methyl succinate involves the ring-opening of succinic anhydride with methanol.[11][12]

  • Reaction: Succinic anhydride is refluxed with methanol. The nucleophilic attack of the methanol's hydroxyl group on one of the carbonyl carbons of the anhydride leads to the opening of the ring and the formation of the monoester.

  • Protocol:

    • 400g of succinic anhydride and 194ml of methanol are combined in a round-bottom flask.[11]

    • The mixture is heated to reflux for 1 hour.[11]

    • Excess methanol is removed via vacuum distillation.[11]

    • The resulting residue is cooled to induce crystallization.

    • The solid product is collected and dried under vacuum to yield mono-methyl succinate.[11]

  • Yield: This method can achieve yields of up to 95-96%.[11]

2. Synthesis of Diethyl Succinate:

Diethyl succinate can be synthesized through the esterification of succinic acid with ethanol, often using an acid catalyst.[6][13]

  • Reaction: Succinic acid is reacted with an excess of ethanol in the presence of a catalyst, such as a Brønsted acidic pyridine ionic liquid, to drive the reaction towards the formation of the diester.[13]

  • Protocol:

    • Succinic acid and ethanol are mixed in a 1:3 molar ratio.[13]

    • The Brønsted acidic pyridine ionic liquid catalyst is added (5-8% of the mass of succinic acid).[13]

    • The reaction mixture is heated to 60-70°C for 2-3 hours.[13]

    • The catalyst and product are separated by ether extraction.[13]

    • The crude product is purified by cooling to 0°C to crystallize out any remaining succinic acid, followed by centrifugation.[13]

  • Yield: Esterification rates can reach up to 95.33% with 100% selectivity.[13]

Quantitative Data Summary

The following tables summarize key quantitative data for succinate and its esters.

Table 1: Physicochemical Properties of Succinic Acid and Mono-methyl Succinate

PropertySuccinic AcidMono-methyl SuccinateReference(s)
Molecular Formula C4H6O4C5H8O4[14],[11]
Molecular Weight 118.09 g/mol 132.11 g/mol [14],[11]
Melting Point 185-190 °C54-59 °C[14],[11]
Boiling Point 235 °C (decomposes)151 °C[14],[11]
Solubility in Water 58 g/L at 20 °CInsoluble[15],[11]
pKa1 4.24.42 (acidic proton)[15],[11]
pKa2 5.6-[15]

Table 2: Pharmacological Data of Succinate and its Analogs on the Succinate Receptor (GPR91)

CompoundEC50 (µM)ReceptorAssay TypeReference(s)
Succinate 29Human GPR91cAMP reduction[16]
Succinate 17Human GPR91IP3 accumulation[17]
Succinate 59.4Human GPR91In vitro assay[7]
cis-Epoxysuccinic acid 2.7Human GPR91cAMP reduction[16]
Maleate 13Human GPR91IP3 accumulation[17]
Oxaloacetate 171Human GPR91IP3 accumulation[17]
L-Malate 207Human GPR91IP3 accumulation[17]
α-Ketoglutarate 7300Human GPR91IP3 accumulation[17]

The Discovery of the Succinate Receptor: A New Signaling Paradigm

A landmark discovery that reshaped the understanding of succinate's biological role was the deorphanization of the G protein-coupled receptor GPR91 as the specific receptor for succinate in 2004.[1] This finding established succinate as a signaling molecule that can act outside of the cell, in a hormone-like fashion.

GPR91, now officially named SUCNR1, is expressed in various tissues, including the kidney, liver, heart, and immune cells.[1][3] Its activation by succinate under conditions of metabolic stress, such as hypoxia and inflammation, links cellular metabolism to physiological responses.

The SUCNR1/GPR91 Signaling Pathway

Activation of SUCNR1 by succinate initiates a cascade of intracellular events. The receptor primarily couples to the Gαi subunit of the heterotrimeric G protein.[5][18] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[16]

Furthermore, SUCNR1 activation can also lead to an increase in intracellular calcium concentration ([Ca2+]i). This is mediated through the βγ subunits of the G protein, which activate phospholipase Cβ (PLCβ).[5] PLCβ, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.

Downstream of these initial signaling events, the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) and STAT3 signaling pathways has also been reported, linking succinate signaling to cell growth, proliferation, and inflammation.[2][18]

GPR91_Signaling_Pathway Succinate Succinate GPR91 SUCNR1/GPR91 Succinate->GPR91 Binds to G_protein Gαi/βγ GPR91->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLCb PLCβ G_protein->PLCb Activates (Gβγ) cAMP cAMP AC->cAMP Decreases Response Cellular Responses (Inflammation, Growth, etc.) cAMP->Response Modulates PIP2 PIP2 PLCb->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca2_ER ER Ca2+ Store IP3->Ca2_ER Triggers release Ca2_cyto [Ca2+]i Ca2_ER->Ca2_cyto Increases ERK ERK1/2 Activation Ca2_cyto->ERK STAT3 STAT3 Activation Ca2_cyto->STAT3 ERK->Response STAT3->Response Drug_Discovery_Workflow Synthesis 1. Synthesis of Succinate Ester Analogs Purification 2. Purification & Characterization (NMR, Mass Spec, HPLC) Synthesis->Purification In_Vitro_Screening 3. In Vitro Screening (e.g., GPR91 activation assay) Purification->In_Vitro_Screening Hit_Identification 4. Hit Identification (Potent & Selective Compounds) In_Vitro_Screening->Hit_Identification Cell_Based_Assays 5. Cell-Based Functional Assays (e.g., Insulin Secretion from Islets) Hit_Identification->Cell_Based_Assays In_Vivo_Studies 6. In Vivo Animal Models (e.g., Diabetic Mouse Model) Cell_Based_Assays->In_Vivo_Studies In_Vivo_Studies->Hit_Identification Feedback Lead_Optimization 7. Lead Optimization (ADME/Tox Properties) In_Vivo_Studies->Lead_Optimization Preclinical 8. Preclinical Development Lead_Optimization->Preclinical

References

Isooctyl Hydrogen Succinate in Polymer Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isooctyl hydrogen succinate, a monoester of isooctyl alcohol and succinic acid, is a versatile molecule with emerging applications in polymer chemistry. This technical guide provides an in-depth overview of its core applications, focusing on its roles as a reactive surfactant in emulsion polymerization and as a precursor to plasticizers for polyvinyl chloride (PVC). Due to the limited availability of specific data for this compound, this guide also draws upon information from structurally similar succinate esters to provide a comprehensive understanding of its potential performance and functionalities. This document details the synthesis, properties, and applications of this compound, supported by experimental workflows and logical relationship diagrams.

Introduction

This compound (CAS No. 94248-72-3) is an amphiphilic molecule characterized by a hydrophobic isooctyl tail and a hydrophilic succinic acid head group. This structure imparts surface-active properties, making it a candidate for use as an emulsifier in polymerization processes. The presence of a terminal carboxylic acid group also allows for further chemical modification, enabling its use as a monomer or a precursor in the synthesis of other polymer additives, such as plasticizers. This guide explores its multifaceted roles in polymer science, with a particular focus on its application in emulsion polymerization and as a building block for PVC plasticizers.

Physicochemical Properties

PropertyValueSource
CAS Number 94248-72-3ChemTik, EaseChem[1]
Molecular Formula C12H22O4ChemTik, EaseChem[1]
Molecular Weight 230.30 g/mol ChemTik, EaseChem[1]
Appearance White powderEaseChem[1]
Boiling Point Estimated > 250 °CInferred
Melting Point Not available-
Density Estimated ~1.0 g/cm³Inferred
Solubility Sparingly soluble in water; Soluble in organic solventsInferred
Critical Micelle Concentration (CMC) Not available-

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of succinic anhydride with isooctyl alcohol. This reaction is generally carried out at elevated temperatures and can be catalyzed by an acid or base, or proceed without a catalyst.

General Experimental Protocol: Synthesis of an Alkyl Hydrogen Succinate

The following is a generalized, representative protocol for the synthesis of a mono-alkyl succinate.

Materials:

  • Succinic anhydride

  • Isooctyl alcohol

  • Toluene (optional, as a solvent and for azeotropic removal of water)

  • Acid catalyst (e.g., p-toluenesulfonic acid) or Base catalyst (e.g., triethylamine) (optional)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap (if using toluene), add equimolar amounts of succinic anhydride and isooctyl alcohol.

  • Add a catalytic amount of the chosen catalyst (if any).

  • Heat the reaction mixture to a temperature sufficient to initiate the reaction and, if applicable, to reflux the toluene (typically 110-140 °C).

  • Continuously remove the water formed during the reaction using the Dean-Stark trap to drive the equilibrium towards the product.

  • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or by measuring the amount of water collected.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • The crude product can be purified by washing with water to remove any unreacted succinic acid, followed by drying. Further purification can be achieved by vacuum distillation or recrystallization.

G Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions Succinic Anhydride Succinic Anhydride Reaction Vessel Reaction Vessel Succinic Anhydride->Reaction Vessel Isooctyl Alcohol Isooctyl Alcohol Isooctyl Alcohol->Reaction Vessel Heat Heat Heat->Reaction Vessel Catalyst (optional) Catalyst (optional) Catalyst (optional)->Reaction Vessel Purification Purification Reaction Vessel->Purification Esterification This compound This compound Purification->this compound Workup G Emulsion Polymerization Workflow cluster_inputs Inputs Monomer (e.g., Styrene) Monomer (e.g., Styrene) Reactor Reactor Monomer (e.g., Styrene)->Reactor Surfactant (this compound) Surfactant (this compound) Surfactant (this compound)->Reactor Initiator (e.g., K2S2O8) Initiator (e.g., K2S2O8) Initiator (e.g., K2S2O8)->Reactor Aqueous Phase (Water + Buffer) Aqueous Phase (Water + Buffer) Aqueous Phase (Water + Buffer)->Reactor Polymerization Polymerization Reactor->Polymerization Heat & Stir Polymer Latex Polymer Latex Polymerization->Polymer Latex Cooling & Filtration G Logical Relationship of PVC Plasticization This compound This compound Esterification Esterification This compound->Esterification Reacts with Isooctyl Alcohol Di-isooctyl Succinate Di-isooctyl Succinate Esterification->Di-isooctyl Succinate Blending Blending Di-isooctyl Succinate->Blending PVC Resin PVC Resin PVC Resin->Blending Plasticized PVC Plasticized PVC Blending->Plasticized PVC

References

An In-depth Technical Guide to the Spectroscopic Data of Isooctyl Hydrogen Succinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for isooctyl hydrogen succinate. Due to the limited availability of experimental spectra in public databases, this document presents predicted data based on the chemical structure and established spectroscopic principles of analogous compounds. It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standard experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Broad Singlet1H-COOH
~4.05Triplet2H-O-CH₂-
~2.65Triplet2H-C(O)-CH₂-
~2.60Triplet2H-CH₂-C(O)O-
~1.60Multiplet1H-CH(CH₃)₂
~1.25-1.40Multiplet8H-(CH₂)₄-
~0.85-0.90Doublet & Triplet6H-CH(CH₃)₂ & terminal -CH₃
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~178-COOH
~172-C(O)O-
~65-O-CH₂-
~38-CH(CH₃)₂
~30-(CH₂)₄-
~29.5-C(O)-CH₂-
~29-CH₂-C(O)O-
~24-(CH₂)₄-
~23-CH(CH₃)₂
~14terminal -CH₃
~11terminal -CH₃
Table 3: Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
2955, 2925, 2855StrongC-H stretch (Alkyl)
~1735StrongC=O stretch (Ester)
~1710StrongC=O stretch (Carboxylic Acid)
~1280MediumC-O stretch (Ester)
~1200MediumC-O stretch (Carboxylic Acid)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative IntensityAssignment
230Low[M]⁺ (Molecular Ion)
115High[C₈H₁₉O]⁺ or [C₄H₅O₃]⁺
101Medium[C₄H₅O₃]⁺
87Medium[C₄H₇O₂]⁺
57High[C₄H₉]⁺ (Butyl fragment)
43High[C₃H₇]⁺ (Propyl fragment)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition :

    • Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

    • For ¹H NMR, acquire 16 scans with a relaxation delay of 1 second.

    • For ¹³C NMR, acquire 1024 scans with a relaxation delay of 2 seconds.

    • Use the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) as the internal reference.

  • Data Processing :

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase and baseline correct the resulting spectra.

    • Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and multiplicities.

    • Determine the chemical shifts of the peaks in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • For Attenuated Total Reflectance (ATR)-IR, place a small drop of neat this compound directly onto the ATR crystal.

  • Data Acquisition :

    • Record the IR spectrum using an FTIR spectrometer equipped with a diamond ATR accessory.

    • Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Co-add 32 scans to improve the signal-to-noise ratio.

  • Data Processing :

    • Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

    • Identify and label the major absorption bands in the spectrum.

Mass Spectrometry (MS)
  • Sample Preparation :

    • Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Data Acquisition :

    • Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (for EI-MS).

    • For Electrospray Ionization (ESI), use a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in both positive and negative ion modes over a mass range of m/z 50-500.

  • Data Processing :

    • Identify the molecular ion peak ([M]⁺ or [M-H]⁻).

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using the spectroscopic techniques discussed.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for Structural Elucidation cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information cluster_Analysis Data Integration and Structure Determination MS Mass Spectrometry MolFormula Molecular Formula & Weight MS->MolFormula Provides molecular weight and elemental composition IR Infrared Spectroscopy FuncGroups Functional Groups IR->FuncGroups Identifies characteristic bonds and functional groups NMR NMR Spectroscopy Connectivity Carbon-Hydrogen Framework & Connectivity NMR->Connectivity Reveals proton and carbon environments and their connectivity ProposedStructure Propose Structure(s) MolFormula->ProposedStructure FuncGroups->ProposedStructure Connectivity->ProposedStructure StructureValidation Validate Structure ProposedStructure->StructureValidation Compare predicted vs. experimental data FinalStructure Final Structure Elucidated StructureValidation->FinalStructure Confirmed

Caption: Logical workflow for spectroscopic data analysis.

Disclaimer: The spectroscopic data presented in this document are predicted and are intended for informational and guidance purposes only. Experimental verification is recommended for precise characterization.

Potential Research Areas Involving Isooctyl Hydrogen Succinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isooctyl hydrogen succinate, a monoester of succinic acid, represents a molecule with significant untapped potential across various scientific and industrial domains. While direct research on this specific compound is limited, this guide extrapolates from the known chemistry of related monoalkyl succinates and dicarboxylic acid esters to outline promising areas of investigation. This document details potential synthesis methodologies, predicts key physicochemical properties, and explores applications in drug delivery, polymer science, and materials science. Experimental protocols and conceptual frameworks are provided to serve as a foundational resource for researchers initiating studies on this compound.

Introduction

Dicarboxylic acid monoesters are a versatile class of molecules that serve as crucial intermediates in organic synthesis and as functional components in a range of applications.[1][2] this compound, with its combination of a hydrophilic carboxylic acid head and a branched, lipophilic isooctyl tail, is poised to exhibit unique interfacial and chemical properties. The "isooctyl" group itself can encompass various isomers, with 2-ethylhexyl being a common form in industrial chemicals. This structural nuance offers an additional parameter for fine-tuning the molecule's characteristics. This guide aims to stimulate research by providing a comprehensive overview of potential synthesis routes, predicted properties, and promising research avenues for this compound.

Synthesis of this compound

The synthesis of monoalkyl succinates is well-established, primarily involving the ring-opening of succinic anhydride with an alcohol.[3] This reaction is typically high-yielding and can be performed under various conditions.

Chemical Synthesis

The most direct route to this compound is the reaction of succinic anhydride with isooctyl alcohol.[3] This reaction proceeds readily, often without the need for a catalyst, to yield the desired monoester.

Experimental Protocol: Synthesis of this compound

  • Materials: Succinic anhydride (1.0 eq), isooctyl alcohol (1.05 eq), toluene (or other suitable inert solvent).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve succinic anhydride in toluene.

    • Add isooctyl alcohol to the solution.

    • Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the anhydride peak).

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude this compound can be purified by column chromatography on silica gel if necessary.

Enzymatic Synthesis

For a more sustainable and selective approach, lipase-catalyzed acylation of isooctyl alcohol with succinic anhydride presents a compelling alternative.[4][5] Lipases, such as Candida antarctica lipase B (CALB), can catalyze this reaction under mild conditions, often with high selectivity for the monoester.[4]

Experimental Protocol: Lipase-Catalyzed Synthesis of this compound

  • Materials: Succinic anhydride (1.0 eq), isooctyl alcohol (1.0 eq), immobilized lipase (e.g., Novozym 435), and an organic solvent (e.g., tert-butyl methyl ether or toluene).

  • Procedure:

    • To a flask containing the organic solvent, add succinic anhydride and isooctyl alcohol.

    • Add the immobilized lipase to the mixture (typically 5-10% by weight of the substrates).

    • Incubate the reaction at a controlled temperature (e.g., 40-60 °C) with gentle agitation.

    • Monitor the formation of the monoester using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

    • Upon completion, filter off the immobilized enzyme for reuse.

    • Evaporate the solvent to obtain the crude product.

    • Purify as needed.

Predicted Physicochemical Properties and Data

PropertyPredicted Value/RangeBasis for PredictionCitation
Molecular Formula C12H22O4------
Molecular Weight 230.30 g/mol ------
Appearance Colorless to pale yellow liquidBased on similar monoalkyl succinates[6]
Boiling Point > 250 °CExtrapolated from shorter chain analogs[6]
Solubility Soluble in organic solvents, sparingly soluble in waterGeneral properties of esters with long alkyl chains[7]
pKa ~4.5 - 5.0Similar to other carboxylic acids---

Potential Research Areas

The unique structure of this compound suggests several promising areas for research and development.

Drug Delivery and Pharmaceutical Sciences

The amphiphilic nature of this compound makes it a candidate for use as an excipient in pharmaceutical formulations.

  • Solubilizing Agent: Its lipophilic tail can interact with poorly water-soluble drugs, while the carboxylic acid head can enhance aqueous dispersibility, potentially improving drug bioavailability.

  • Prodrug Strategy: The carboxylic acid group can be used to form a cleavable ester linkage with a drug molecule containing a hydroxyl group. This prodrug could have improved pharmacokinetic properties, with the active drug being released in vivo through enzymatic hydrolysis.

  • Nanoparticle Formulation: this compound could be used as a stabilizer or a component in the formation of nanoparticles, liposomes, or nanoemulsions for targeted drug delivery.

Fig. 1: Potential roles of this compound in drug delivery.
Polymer and Materials Science

The bifunctional nature of this compound (a carboxylic acid and an ester) makes it a valuable monomer for polymer synthesis.

  • Polyester Synthesis: The carboxylic acid can participate in condensation polymerization with diols to form polyesters. The pendant isooctyl group would act as an internal plasticizer, imparting flexibility and a lower glass transition temperature to the resulting polymer.

  • Functional Monomer: The carboxylic acid group can be further modified to introduce other functionalities before or after polymerization, leading to the development of smart or functional materials.

PolymerSynthesis cluster_reactants Monomers IHS Isooctyl Hydrogen Succinate Polymerization Condensation Polymerization IHS->Polymerization Diol Diol (e.g., 1,4-Butanediol) Diol->Polymerization Polyester Polyester with Pendant Isooctyl Groups Polymerization->Polyester Properties Increased Flexibility Lower Tg Polyester->Properties

Fig. 2: Polymerization of this compound to form functional polyesters.
Surfactants and Emulsifiers

The amphiphilic structure of this compound suggests its utility as a surfactant or emulsifier.[8]

  • Emulsion Stabilization: It could be effective in stabilizing oil-in-water or water-in-oil emulsions, with applications in the food, cosmetic, and coatings industries.

  • Surface Modification: The molecule could be used to modify the surface properties of materials, for example, to render a hydrophobic surface more hydrophilic.

Lubricants and Plasticizers

Esters of dicarboxylic acids are known to be effective lubricants and plasticizers.[9]

  • Lubricant Additives: this compound could be investigated as an additive to lubricant formulations to improve lubricity and wear resistance.[9]

  • Plasticizers: For polymers like PVC, it could act as a plasticizer, increasing flexibility and processability.

Toxicology and Safety Considerations

While specific toxicological data for this compound is not available, data from related compounds can provide initial guidance. Alkyl succinates have been reported to cause gastrointestinal and central nervous system effects upon oral ingestion in one case study.[10] However, monosodium succinate has shown low toxicity in animal studies.[11] As with any new chemical, a thorough toxicological evaluation would be a critical component of its research and development. This would include studies on acute and chronic toxicity, skin and eye irritation, mutagenicity, and ecotoxicity.

Conclusion

This compound is a molecule with a wide range of potential applications that remain largely unexplored. Based on the well-understood chemistry of related compounds, this guide has outlined several promising research avenues in drug delivery, polymer science, and materials science. The synthesis of this compound is straightforward, allowing researchers to readily access it for investigation. Further research into its specific physicochemical properties, biological activity, and toxicological profile will be crucial in unlocking its full potential. The experimental protocols and conceptual frameworks presented here are intended to serve as a launchpad for such investigations, paving the way for new discoveries and innovations.

References

Commercial Suppliers and Technical Guide for Research-Grade Isooctyl Hydrogen Succinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of research-grade isooctyl hydrogen succinate, including a curated list of commercial suppliers, its role in cellular signaling, and detailed experimental protocols for its application in a research setting.

Introduction to this compound

This compound (CAS No. 94248-72-3) is a monoester of succinic acid and isooctyl alcohol. In the context of biomedical research, it serves as a valuable tool for investigating the physiological and pathological roles of extracellular succinate. As a cell-permeable derivative, it can effectively increase intracellular succinate levels or act as a ligand for the cell surface succinate receptor 1 (SUCNR1), also known as GPR91.[1] This guide focuses on the utility of this compound in studying succinate-mediated signaling pathways, particularly its impact on the hypoxia-inducible factor-1α (HIF-1α) stabilization and SUCNR1 activation.

Commercial Suppliers of Research-Grade this compound

Sourcing high-purity this compound is critical for reproducible and reliable experimental outcomes. The following table summarizes key information for several commercial suppliers providing this compound for research purposes. Researchers are advised to request certificates of analysis to verify the purity and quality of the product.

SupplierProduct NameCAS NumberPurity/AssayAppearanceMinimum Order
HENAN NEW BLUE CHEMICAL CO., LTD This compound94248-72-399%White powder1 Gram
Chemlyte Solutions This compound94248-72-399.0%Liquid100 Gram
Antimex Chemical Limited Butanedioic acid, monoisooctyl ester (9CI)94248-72-399%Not Specified0
Zibo Hangyu Biotechnology Development Co., Ltd This compound94248-72-399%Not Specified0
weifang yangxu group co.,ltd This compound94248-72-399%Not Specified1 Milligram
CHEMOS GmbH & Co. KG This compound94248-72-3Not SpecifiedNot SpecifiedNot Specified
Angene International Limited This compound94248-72-3Not SpecifiedNot SpecifiedNot Specified

This list is not exhaustive and represents a snapshot of publicly available information. Specifications and availability are subject to change. Direct inquiry with the suppliers is recommended.

Succinate Signaling Pathways

Extracellular succinate is now recognized as a signaling molecule that can influence a variety of cellular processes, including inflammation, angiogenesis, and metabolic regulation. Two primary pathways are of significant interest to researchers: activation of the SUCNR1 receptor and the intracellular stabilization of HIF-1α.

SUCNR1 Receptor Activation

SUCNR1 is a G protein-coupled receptor (GPCR) that is activated by succinate.[1] This receptor couples to both Gi and Gq proteins, leading to downstream signaling cascades that can include the inhibition of adenylyl cyclase (decreasing cAMP), mobilization of intracellular calcium, and activation of protein kinase C (PKC) and extracellular signal-regulated kinase (ERK) pathways.[2][3]

SUCNR1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound SUCNR1 SUCNR1 (GPR91) This compound->SUCNR1 binds Gi Gαi SUCNR1->Gi Gq Gαq SUCNR1->Gq AC Adenylyl Cyclase Gi->AC PLC Phospholipase C (PLC) Gq->PLC cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Responses cAMP->Cellular_Response IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC PKC DAG->PKC Ca2->Cellular_Response ERK ERK PKC->ERK ERK->Cellular_Response

SUCNR1 signaling cascade upon ligand binding.
HIF-1α Stabilization

Intracellular succinate can inhibit the activity of prolyl hydroxylase (PHD) enzymes. Under normoxic conditions, PHDs hydroxylate HIF-1α, targeting it for proteasomal degradation. By inhibiting PHDs, succinate leads to the stabilization and accumulation of HIF-1α, which can then translocate to the nucleus and activate the transcription of hypoxia-responsive genes, even in the presence of oxygen (a phenomenon known as pseudohypoxia).

HIF1a_Stabilization cluster_cytosol Cytosol cluster_nucleus Nucleus Succinate Intracellular Succinate PHD Prolyl Hydroxylase (PHD) Succinate->PHD inhibits HIF1a HIF-1α PHD->HIF1a hydroxylates HIF1a_OH Hydroxylated HIF-1α HIF1a->HIF1a_OH HIF1a_nuc HIF-1α HIF1a->HIF1a_nuc translocates Proteasome Proteasome HIF1a_OH->Proteasome Degradation Degradation Proteasome->Degradation HIF_complex HIF-1 Complex HIF1a_nuc->HIF_complex HIF1b HIF-1β (ARNT) HIF1b->HIF_complex HRE Hypoxia Response Element (HRE) HIF_complex->HRE binds Gene_Transcription Gene Transcription HRE->Gene_Transcription

Mechanism of succinate-induced HIF-1α stabilization.

Experimental Protocols

The following protocols are provided as a starting point for researchers using this compound. Optimization for specific cell types and experimental conditions is recommended.

Preparation of this compound Stock Solution
  • Solubility: this compound is generally soluble in organic solvents such as DMSO and ethanol. It is advisable to consult the supplier's technical data sheet for specific solubility information.

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution (e.g., 100 mM) in sterile DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Dilute the stock solution to the desired final concentration in the appropriate cell culture medium.

    • Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cellular effects. A vehicle control (medium with the same concentration of solvent) should be included in all experiments.

Assay for SUCNR1 Activation: Calcium Mobilization

This protocol describes a method to measure changes in intracellular calcium concentration ([Ca²⁺]i) following SUCNR1 activation using a fluorescent calcium indicator.

  • Cell Seeding: Seed cells known to express SUCNR1 (e.g., MIN6 cells, primary macrophages) in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.[4]

  • Dye Loading:

    • Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fura-2 AM) according to the manufacturer's instructions.

    • Remove the culture medium from the wells and wash the cells once with a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

    • Add the dye-loading buffer to each well and incubate at 37°C for the recommended time (e.g., 30-60 minutes).

  • Cell Washing: After incubation, gently wash the cells two to three times with the buffer to remove excess dye.

  • Treatment and Measurement:

    • Place the plate in a fluorescence plate reader equipped with the appropriate filters for the chosen calcium indicator.

    • Establish a baseline fluorescence reading.

    • Add the working solution of this compound (and vehicle control) to the respective wells.

    • Immediately begin recording the fluorescence intensity over time to measure the change in [Ca²⁺]i.[4]

  • Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Data can be expressed as the ratio of fluorescence at two excitation or emission wavelengths (for ratiometric dyes like Fura-2) or as a change in fluorescence relative to the baseline.

Assay for HIF-1α Stabilization: Western Blot

This protocol outlines the steps to detect the accumulation of HIF-1α protein in response to treatment with this compound.

  • Cell Treatment:

    • Seed cells in culture plates and grow to the desired confluency.

    • Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 4-24 hours). A positive control for HIF-1α stabilization, such as cobalt chloride (CoCl₂) or desferrioxamine (DFO), should be included.[5]

  • Lysate Preparation:

    • Due to the rapid degradation of HIF-1α in the presence of oxygen, it is crucial to perform the lysis step quickly and on ice.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells directly in Laemmli sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol) and protease inhibitors. Alternatively, for enhanced detection, prepare nuclear extracts as HIF-1α translocates to the nucleus upon stabilization.[5][6]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-polyacrylamide gel (a 7.5% gel is often suitable).[5]

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) detection reagent to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system. The expected molecular weight of HIF-1α is approximately 110-120 kDa.[5]

    • To ensure equal loading, the membrane should also be probed with an antibody against a loading control protein (e.g., β-actin, GAPDH, or lamin B1 for nuclear extracts).

Workflow for Western blot analysis of HIF-1α.

References

An In-depth Technical Guide to the Thermogravimetric Analysis (TGA) of Succinate Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of thermogravimetric analysis (TGA) for the characterization of succinate compounds. TGA is a powerful analytical technique used to measure changes in the mass of a material as a function of temperature or time in a controlled atmosphere.[1][2] This information is critical for determining the thermal stability, composition, and kinetic parameters of decomposition for a wide range of succinate-based materials, including metal-organic frameworks, pharmaceutical salts, and polymers.[3][4][5]

Core Principles of TGA

Thermogravimetric analysis is based on the precise measurement of a sample's mass as it is subjected to a controlled temperature program.[2] The resulting data is typically plotted as mass or mass percentage on the y-axis against temperature or time on the x-axis. The derivative of this curve (DTG) can also be plotted to identify the temperatures at which the most significant mass loss occurs. Events that can be studied using TGA include:

  • Desolvation/Dehydration: The loss of solvent or water molecules from a crystal lattice.[1]

  • Decomposition: The chemical breakdown of the material into volatile products.[2]

  • Oxidation: The reaction of the material with an oxidizing atmosphere.[2]

Experimental Protocols

A generalized experimental protocol for the TGA of succinate compounds is outlined below. It is important to note that specific parameters may need to be optimized depending on the nature of the sample and the analytical goals.

1. Sample Preparation:

  • Ensure the sample is representative and homogeneous.

  • For powders, a sample size of 5-10 mg is typically sufficient.[6] If significant mass loss (>50%) is expected, a smaller sample size of around 5 mg is recommended.[7] For smaller mass losses (5-20%), a larger sample of 10-20 mg may be used.[7]

  • If the sample is sensitive to moisture or oxygen, handle it in a controlled environment (e.g., a glove box).[7]

2. Instrument Setup and Calibration:

  • Crucible Selection: Alumina (Al2O3) crucibles are commonly used.[7] Ensure the crucible is inert to the sample and any decomposition products.[7]

  • Atmosphere: The choice of purge gas is critical and will influence the decomposition pathway.

    • Inert Atmosphere: Nitrogen (N2) or Argon (Ar) are used to study thermal decomposition in the absence of oxidation.[3] A typical flow rate is 20-50 mL/min.[6][8]

    • Oxidizing Atmosphere: Air or oxygen is used to study oxidative decomposition.[9]

  • Calibration: Calibrate the instrument for mass and temperature according to the manufacturer's specifications. This often involves using certified weight standards and materials with known melting points.[8]

3. TGA Measurement:

  • Temperature Program:

    • Dynamic Scan: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 800 °C).[6][8]

    • Isothermal Hold: The sample is held at a specific temperature for a period of time to study mass loss as a function of time.[1]

  • Data Acquisition: Record the sample mass, temperature, and time throughout the experiment.

4. Data Analysis:

  • Analyze the resulting TGA curve to determine the onset temperature of decomposition, the temperature of maximum mass loss rate (from the DTG curve), and the percentage of mass loss for each step.

  • The residual mass at the end of the experiment can provide information about the inorganic content of the sample.[10]

The following diagram illustrates a typical workflow for a TGA experiment.

TGA_Workflow cluster_prep Preparation cluster_instrument Instrument Setup cluster_run Execution cluster_analysis Analysis Sample Sample Preparation Crucible Crucible Selection Sample->Crucible Atmosphere Set Atmosphere (N2, Air) Crucible->Atmosphere Program Define Temperature Program Atmosphere->Program Run Run TGA Experiment Program->Run Calibration Instrument Calibration Calibration->Program Data Data Acquisition (Mass vs. Temp) Run->Data Analysis Analyze TGA/DTG Curves Data->Analysis Report Generate Report Analysis->Report

A generalized workflow for conducting a thermogravimetric analysis experiment.

Thermal Decomposition of Succinate Compounds

The thermal behavior of succinate compounds varies significantly depending on their chemical structure, including the cation in the case of succinate salts and the polymer backbone in the case of polyesters.

Succinic Acid and Sodium Succinate

  • Succinic Acid: When heated in either a nitrogen or carbon dioxide atmosphere, succinic acid first melts and then evaporates.[3]

  • Sodium Succinate: The thermal decomposition of sodium succinate occurs with the formation of sodium carbonate as a final residue.[3] Sodium succinate hexahydrate shows an initial mass loss between 30-130 °C in a nitrogen atmosphere, corresponding to the loss of water molecules.[11]

Transition Metal Succinates

The thermal decomposition of transition metal succinates is highly dependent on the atmosphere.

  • In a Nitrogen (Inert) Atmosphere: The final residue is often a mixture of the metal and metal oxide, with the exception of zinc succinate, which leaves a small amount of carbonaceous residue.[3]

  • In a Carbon Dioxide (Reactive) Atmosphere: The final residues are typically metal oxides, such as MnO, Fe3O4, CoO, and ZnO, or mixtures of metal and metal oxide, as seen with Ni/NiO and Cu/Cu2O.[3]

The following diagram illustrates the different decomposition pathways for various succinate compounds.

Succinate_Decomposition cluster_acid Succinic Acid cluster_na Sodium Succinate cluster_metal Transition Metal Succinates Succinate Succinate Compound Melt Melting Succinate->Melt if Succinic Acid NaDecomp Decomposition Succinate->NaDecomp if Sodium Succinate MetalDecomp Decomposition Succinate->MetalDecomp if Metal Succinate Evaporate Evaporation Melt->Evaporate Increasing Temp. Na2CO3 Sodium Carbonate NaDecomp->Na2CO3 Final Residue N2_Residue Metal/Metal Oxide Mixture MetalDecomp->N2_Residue in N2 atmosphere CO2_Residue Metal Oxide (e.g., MnO, Fe3O4) MetalDecomp->CO2_Residue in CO2 atmosphere

Thermal decomposition pathways of different types of succinate compounds.

Quantitative Data from TGA of Succinate Compounds

The following tables summarize quantitative data obtained from the TGA of various succinate compounds as reported in the literature.

Table 1: Thermal Decomposition of Imidazoline/Dimethyl Succinate Hybrids [9]

AtmosphereT5% Onset (°C)Decomposition Stages
Inert (N2)200–208Multi-step
Oxidizing (Air)191–1973 main stages

T5% represents the temperature at which 5% mass loss is observed.

Table 2: Thermal Decomposition of Poly(alkylene succinate)s [5]

PolymerMaximum Decomposition Temperature (°C)
Poly(ethylene succinate) (PESu)420–430
Poly(butylene succinate) (PBSu)420–430
Poly(hexylene succinate) (PHSu)420–430
Poly(octylene succinate) (POSu)420–430
Poly(decylene succinate) (PDeSu)420–430

Table 3: TGA of Pharmaceutical Succinate Salts (Hydrates) [8]

SampleInitial Mass (mg)EventTemperature Range (°C)Mass Loss (mg)
HCl salt monohydrate4.89Water lossup to 111.810.168
Mesylate salt trihydrate5.562Surface water loss-0.410

Applications in Pharmaceutical Development

TGA is an indispensable tool in the pharmaceutical industry for the characterization of active pharmaceutical ingredients (APIs) and excipients. For succinate-based pharmaceuticals, TGA can be used to:

  • Determine Hydration/Solvation State: Quantify the amount of water or solvent in a drug substance.[1]

  • Assess Thermal Stability: Identify the temperature at which a drug substance begins to degrade, which is crucial for determining storage conditions and shelf life.

  • Characterize Polymorphs and Salts: Different polymorphic forms or salts of a drug can exhibit different thermal stabilities, which can be distinguished by TGA.[1]

  • Study Drug-Excipient Compatibility: TGA can be used to screen for potential interactions between a drug and excipients in a formulation.[4]

The combination of TGA with other thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), provides a more complete understanding of the thermal behavior of pharmaceutical materials.[1][8]

References

An In-depth Technical Guide to the Differential Scanning Calorimetry (DSC) of Succinate Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to characterize the thermal properties of materials. This guide provides a comprehensive overview of the application of DSC in the analysis of succinate esters, a diverse class of compounds with significant applications in polymers, plasticizers, and pharmaceuticals. From fundamental principles to detailed experimental protocols and data interpretation, this document serves as a core resource for professionals in research and development.

Introduction to DSC for Succinate Ester Analysis

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is invaluable for studying the thermal transitions of succinate esters, providing critical information on:

  • Melting Point (Tm): The temperature at which a crystalline succinate ester transitions to a liquid state. This is a key indicator of purity and polymorphic form.

  • Enthalpy of Fusion (ΔHm): The amount of energy required to melt the sample, which is related to its degree of crystallinity.

  • Glass Transition Temperature (Tg): The temperature at which an amorphous or semi-crystalline succinate ester transitions from a rigid, glassy state to a more flexible, rubbery state.

  • Crystallization Temperature (Tc): The temperature at which a succinate ester crystallizes from the molten state upon cooling.

  • Polymorphism: The ability of a succinate ester to exist in multiple crystalline forms, each with a distinct melting point and thermal profile.

  • Thermal Stability: Assessing the temperature range in which a succinate ester remains stable before decomposition.

Quantitative Data Summary

The following tables summarize the thermal properties of various succinate esters as determined by DSC. These values are compiled from multiple studies and are intended for comparative purposes. Experimental conditions can influence these values.

Table 1: Thermal Properties of Simple Dialkyl Succinates
Succinate EsterMelting Point (Tm) (°C)Enthalpy of Fusion (ΔHm) (J/g)Boiling Point (°C)
Dimethyl Succinate19Data not consistently available195-197
Diethyl Succinate-20Data not consistently available218
Dipropyl Succinate-5.9Data not consistently available250.8
Dibutyl Succinate-29.0Data not consistently available274.5[1]

Note: Enthalpy of fusion data for simple, low molecular weight succinate esters is not widely reported in the literature reviewed, likely due to their low melting points and tendency to be liquid at or near room temperature.

Table 2: Thermal Properties of Poly(alkylene Succinate)s
PolymerMelting Point (Tm) (°C)Enthalpy of Fusion (ΔHm) (J/g)Glass Transition Temp. (Tg) (°C)
Poly(ethylene succinate) (PESu)102.2 - 117.8Dependent on crystallinity-10
Poly(propylene succinate) (PPSu)58Dependent on crystallinityData not available
Poly(butylene succinate) (PBSu)111 - 116~61.5-32
Poly(hexylene succinate) (PHSu)64.2Dependent on crystallinityData not available
Poly(octylene succinate) (POSu)75.3Dependent on crystallinityData not available
Poly(decylene succinate) (PDeSu)83.5Dependent on crystallinityData not available

Data for Poly(alkylene Succinate)s is compiled from multiple sources.[2][3] It's important to note that the thermal properties of polymers are highly dependent on factors such as molecular weight, crystallinity, and thermal history.

Table 3: Thermal Properties of Pharmaceutical Succinate Esters
CompoundMelting Point (Tm) (°C)Observations
Enalapril Maleate~153Followed by thermal decomposition at ~163°C.[4][5]
Candesartan Cilexetil~165 - 171.91Sharp endothermic peak indicating crystalline nature.[6][7]

Experimental Protocols

Detailed and consistent experimental design is crucial for obtaining reliable and reproducible DSC data. Below are generalized and specific protocols extracted from cited literature.

General Sample Preparation for Succinate Esters

Proper sample preparation is paramount for accurate DSC analysis.

  • Sample Mass: Accurately weigh 2-10 mg of the succinate ester sample using a microbalance.[6] For polymers, a sample size of 3-5 mg is common.

  • Crucible Selection: Use aluminum pans for most applications up to 600°C. For volatile samples or to prevent contamination, hermetically sealed pans are recommended.

  • Encapsulation: Place the weighed sample into the DSC pan, ensuring it is in good thermal contact with the bottom. For powders, gently compact the sample. Place the lid on the pan and seal it using a crucible press.

  • Reference: An empty, sealed pan of the same type should be used as a reference.

DSC Analysis of Poly(butylene succinate) (PBSU)

This protocol is based on studies investigating the melting behavior of PBSU.[2][5]

  • Instrument: A differential scanning calorimeter, such as a TA Instruments Q2000, is used.

  • Calibration: Calibrate the instrument for temperature and enthalpy using an indium standard.

  • Sample Preparation: Weigh 3-5 mg of PBSU into an aluminum DSC pan and seal it.

  • Thermal Program:

    • First Heating Scan: Heat the sample from a sub-ambient temperature (e.g., 0°C) to a temperature above its melting point (e.g., 200°C) at a heating rate of 10°C/min under a nitrogen atmosphere. This scan is used to erase the thermal history of the sample.

    • Cooling Scan: Cool the sample from the melt to a low temperature (e.g., 0°C) at a controlled cooling rate (e.g., 10°C/min). This allows for the observation of crystallization behavior.

    • Second Heating Scan: Heat the sample again from the low temperature to above its melting point at the same heating rate (10°C/min). The data from this scan is typically used for analysis of melting point and glass transition temperature.

  • Data Analysis: Analyze the resulting thermogram to determine the melting temperature (peak of the endotherm), enthalpy of fusion (area under the melting peak), and glass transition temperature (midpoint of the step change in the baseline).

DSC Analysis of Pharmaceutical Succinate Esters (Enalapril Maleate)

This protocol is adapted from thermal analysis studies of enalapril maleate.[4][8]

  • Instrument: A simultaneous thermogravimetry and differential scanning calorimetry (TG-DSC) instrument or a standard DSC instrument can be used.

  • Calibration: Calibrate the instrument as per standard procedures.

  • Sample Preparation: Weigh approximately 2-5 mg of enalapril maleate into an aluminum pan.

  • Thermal Program:

    • Heat the sample from ambient temperature (e.g., 20°C) to a temperature well above its decomposition point (e.g., 200°C) at a heating rate of 10°C/min.[4]

    • Maintain an inert atmosphere using a nitrogen purge.

  • Data Analysis: Observe the thermogram for an endothermic peak corresponding to the melting of enalapril maleate, followed by a broader thermal event indicating decomposition.[4]

Visualizations: Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key workflows and logical relationships in the DSC analysis of succinate esters.

DSC_Experimental_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh Sample (2-10 mg) encapsulate Encapsulate in DSC Pan weigh->encapsulate seal Seal Pan encapsulate->seal load Load Sample & Reference seal->load program Set Thermal Program (Heating/Cooling Rates) load->program run Run DSC Experiment program->run thermogram Generate Thermogram (Heat Flow vs. Temperature) run->thermogram analyze Analyze Thermal Transitions (Tm, Tg, ΔH) thermogram->analyze report Report Results analyze->report

Caption: A generalized workflow for DSC analysis, from sample preparation to data interpretation.

Melting_Behavior_Interpretation cluster_conclusion Potential Conclusions start Observe DSC Thermogram single_peak Single, Sharp Endotherm start->single_peak Crystalline Material broad_peak Broad Endotherm start->broad_peak Amorphous or Semi-Crystalline multiple_peaks Multiple Endotherms start->multiple_peaks Polymorphism or Recrystallization pure Likely Pure Crystalline Form single_peak->pure amorphous_content Presence of Amorphous Content broad_peak->amorphous_content polymorphs Multiple Crystal Forms Present multiple_peaks->polymorphs recrystal Melting-Recrystallization During Heating multiple_peaks->recrystal

Caption: Logical relationships in interpreting melting endotherms in DSC thermograms of succinate esters.

References

Isooctyl Hydrogen Succinate: A Technical Guide to Biodegradability and Environmental Impact

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct and comprehensive experimental data on the biodegradability and environmental impact of isooctyl hydrogen succinate is limited in publicly available scientific literature. This guide synthesizes available information on structurally similar compounds, such as other alkyl succinates and isooctyl esters, to provide an informed perspective. The data and pathways described herein are based on established principles of environmental chemistry and toxicology for analogous substances and should be interpreted with this context in mind.

Introduction

This compound is a monoester of succinic acid and isooctyl alcohol. Its chemical structure, featuring a linear dicarboxylic acid and a branched alcohol moiety, suggests potential applications as a plasticizer, surfactant, or intermediate in chemical synthesis. Understanding its environmental fate and potential impact is crucial for its safe and sustainable use. This technical guide provides an in-depth analysis of the expected biodegradability and environmental profile of this compound, drawing upon data from analogous substances to inform researchers, scientists, and drug development professionals.

Physicochemical Properties (Predicted)

A summary of predicted physicochemical properties for this compound is presented below. These values are estimated based on its chemical structure and are crucial for predicting its environmental distribution and fate.

PropertyPredicted Value/InformationSignificance for Environmental Impact
Molecular FormulaC12H22O4Provides the basis for molecular weight and elemental composition.
Molecular Weight230.30 g/mol Influences properties like volatility and water solubility.
AppearanceExpected to be a liquidAffects handling and potential for environmental release.
Water SolubilityLow to moderateInfluences its distribution between aquatic and soil compartments.
Vapor PressureLowSuggests it is not likely to be a significant air pollutant.
Log Kow (Octanol-Water Partition Coefficient)Estimated to be in the range of 2-4Indicates a potential for bioaccumulation in aquatic organisms.

Biodegradability

Expected Biodegradation Pathway

The primary mechanism for the biodegradation of this compound is expected to be aerobic hydrolysis of the ester bond, followed by the degradation of the resulting succinic acid and isooctyl alcohol.

IHS This compound hydrolysis Ester Hydrolysis (Microbial Esterases) IHS->hydrolysis SA Succinic Acid hydrolysis->SA IA Isooctyl Alcohol hydrolysis->IA TCA Tricarboxylic Acid (TCA) Cycle SA->TCA beta_oxidation Beta-Oxidation IA->beta_oxidation CO2_H2O CO2 + H2O TCA->CO2_H2O beta_oxidation->TCA

Figure 1: Expected aerobic biodegradation pathway of this compound.

Succinic acid is a natural intermediate in the Krebs (TCA) cycle and is readily metabolized by a wide range of microorganisms to carbon dioxide and water. Isooctyl alcohol, a branched primary alcohol, is expected to be degraded via beta-oxidation, ultimately also entering the central metabolic pathways.

Analogue Biodegradability Data

Studies on other succinate esters demonstrate their general biodegradability. For instance, research has shown that the common soil bacterium Rhodococcus rhodocrous can rapidly degrade unsubstituted succinates with alkyl chain lengths from n-ethyl to n-octyl.[1] While the branching in the isooctyl chain of this compound might slightly reduce the rate of degradation compared to linear octyl succinates, it is still expected to be biodegradable.

The table below summarizes biodegradability data for related compounds.

CompoundTest MethodDegradationTimeframeReference
Di-n-butyl succinateOECD 301C> 60%28 daysECHA Database
Di(2-ethylhexyl) phthalate (DEHP)OECD 301B< 60%28 days[1]
Unsubstituted n-alkyl succinates (C2-C8)---Rapid---[1]

Environmental Impact

The environmental impact of this compound is determined by its potential for persistence, bioaccumulation, and toxicity in various environmental compartments.

Aquatic Ecotoxicity

Given the lack of specific data, the aquatic toxicity of this compound can be estimated based on its structural components. Succinic acid has a low order of toxicity to aquatic organisms.[2] Isooctyl alcohol exhibits moderate acute toxicity to aquatic life. Therefore, this compound is likely to be classified as harmful to aquatic organisms.

The following table presents ecotoxicity data for analogous substances.

OrganismEndpointValue (mg/L)CompoundReference
Daphnia magna (Water Flea)EC50 (48h)10 - 100IsooctanolSDS
Pimephales promelas (Fathead Minnow)LC50 (96h)10 - 100IsooctanolSDS
Green AlgaeEC50 (72h)1 - 102,4,5-T Isooctyl EsterPubChem
Bioaccumulation

With a predicted Log Kow in the range of 2-4, this compound has a potential for bioaccumulation in aquatic organisms. Substances with a Log Kow greater than 3 are generally considered to have a potential to bioaccumulate. However, its expected ready biodegradability would likely mitigate significant long-term bioaccumulation.

Environmental Fate and Transport

Due to its predicted low water solubility and moderate Log Kow, if released into the environment, this compound is expected to partition to soil and sediment. Its low vapor pressure suggests that volatilization from water and soil surfaces will not be a significant transport mechanism. In soil and water, biodegradation is expected to be the primary removal process.

Experimental Protocols

For a comprehensive assessment of the biodegradability and environmental impact of this compound, the following standard experimental protocols are recommended.

Biodegradability Testing

A standard test for ready biodegradability, such as the OECD 301 series, should be conducted.

start Prepare Test System (Mineral Medium, Inoculum, This compound) incubation Incubate at 20-25°C in the dark start->incubation measurement Measure Parameter (e.g., O2 consumption, CO2 evolution, or DOC removal) incubation->measurement data_analysis Calculate % Biodegradation over 28 days measurement->data_analysis pass_fail Compare to Pass Level (e.g., >60% for OECD 301) data_analysis->pass_fail readily_biodegradable Readily Biodegradable pass_fail->readily_biodegradable Pass not_readily_biodegradable Not Readily Biodegradable pass_fail->not_readily_biodegradable Fail

Figure 2: Experimental workflow for an OECD 301 biodegradability test.

Methodology (Based on OECD 301F - Manometric Respirometry Test):

  • Test Substance Preparation: A known concentration of this compound is added to a mineral medium as the sole source of organic carbon.

  • Inoculum: The medium is inoculated with a mixed population of microorganisms from a source such as activated sludge from a domestic wastewater treatment plant.

  • Incubation: The test vessels are incubated in the dark at a constant temperature (e.g., 20 ± 1 °C) for 28 days.

  • Measurement: The consumption of oxygen is measured over the 28-day period using a respirometer.

  • Data Analysis: The percentage of biodegradation is calculated by comparing the measured oxygen consumption with the theoretical oxygen demand (ThOD) of the test substance.

Aquatic Ecotoxicity Testing

Standard acute and chronic toxicity tests should be performed on representative aquatic organisms from different trophic levels.

Example Protocol (Based on OECD 202 - Daphnia sp. Acute Immobilisation Test):

  • Test Organisms: Young daphnids (Daphnia magna), aged less than 24 hours, are used.

  • Test Concentrations: A series of concentrations of this compound in water are prepared.

  • Exposure: Daphnids are exposed to the test concentrations for 48 hours under controlled conditions (temperature, light).

  • Observation: The number of immobile daphnids is recorded at 24 and 48 hours.

  • Data Analysis: The EC50 (the concentration that causes immobilization in 50% of the daphnids) is calculated.

Conclusion

While direct experimental data for this compound is scarce, a review of structurally similar compounds provides a basis for a preliminary environmental assessment. This compound is expected to be biodegradable, with the ultimate degradation products being carbon dioxide and water. Its environmental impact is predicted to be characterized by moderate aquatic toxicity and a potential for bioaccumulation, which is likely mitigated by its biodegradability. To definitively characterize its environmental profile, empirical data from standardized biodegradability and ecotoxicity tests are essential. The experimental protocols outlined in this guide provide a framework for obtaining such data.

References

Methodological & Application

Synthesis of Isooctyl Hydrogen Succinate: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of isooctyl hydrogen succinate, a monoester of succinic acid. The synthesis involves the esterification of succinic anhydride with isooctyl alcohol. This application note includes a step-by-step experimental procedure, a summary of expected quantitative data, and a visual representation of the experimental workflow. This protocol is intended for use by researchers and professionals in chemistry and drug development fields.

Introduction

This compound is a chemical intermediate that can be utilized in various applications, including the synthesis of surfactants, plasticizers, and as a linker in drug delivery systems. The molecule consists of a hydrophilic succinic acid head and a lipophilic isooctyl tail, giving it amphipathic properties. The synthesis described herein is a straightforward and efficient method for producing this monoester in a laboratory setting. The reaction proceeds via the nucleophilic attack of isooctyl alcohol on one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of the desired half-ester.

Reaction Scheme

Experimental Protocol

This protocol details the synthesis of this compound via the acid-catalyzed esterification of succinic anhydride with isooctyl alcohol.

Materials:

  • Succinic anhydride (C₄H₄O₃)

  • Isooctyl alcohol (2-ethylhexanol, C₈H₁₈O)

  • p-Toluenesulfonic acid monohydrate (PTSA, CH₃C₆H₄SO₃H·H₂O) or concentrated Sulfuric Acid (H₂SO₄)

  • Toluene (C₇H₈) (optional, as solvent)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Hydrochloric acid (HCl), 0.5 N aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂) or Diethyl ether (C₄H₁₀O) for extraction

  • Deionized water

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • pH paper or pH meter

Procedure:

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add succinic anhydride (e.g., 10.0 g, 0.1 mol).

    • Add isooctyl alcohol (e.g., 14.3 g, 0.11 mol, 1.1 equivalents). The slight excess of alcohol helps to drive the reaction to completion.

    • (Optional) Add 100 mL of toluene as a solvent to facilitate mixing and temperature control.

    • Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.19 g, 1 mol%) or a few drops of concentrated sulfuric acid.

  • Esterification Reaction:

    • Attach a reflux condenser to the round-bottom flask.

    • Heat the reaction mixture to reflux (approximately 110-140°C if toluene is used, or adjust based on the boiling point of the mixture if neat) using a heating mantle.

    • Stir the mixture vigorously.

    • Allow the reaction to proceed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the succinic anhydride spot.

  • Work-up and Extraction:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • If a solvent was used, remove it using a rotary evaporator.

    • Dilute the residue with 100 mL of dichloromethane or diethyl ether.

    • Transfer the solution to a 500 mL separatory funnel.

    • Wash the organic layer sequentially with:

      • 100 mL of 0.5 N HCl to remove any remaining basic impurities.

      • 100 mL of saturated NaHCO₃ solution to remove the acid catalyst and any unreacted succinic acid (as its sodium salt). Be cautious of CO₂ evolution.

      • 100 mL of deionized water to remove any residual salts.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification and Isolation:

    • Filter the drying agent from the organic solution.

    • Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

    • For higher purity, the product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). Alternatively, recrystallization from a suitable solvent can be attempted if the product is a solid at room temperature.

  • Characterization:

    • The final product should be characterized to confirm its identity and purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Data Presentation

The following table summarizes typical quantitative data for the synthesis of monoalkyl succinates, which can be expected to be similar for this compound.

ParameterValueNotes
Reactants
Succinic Anhydride1.0 equivalentThe limiting reagent.
Isooctyl Alcohol1.1 - 2.2 equivalentsA slight to moderate excess can be used to drive the reaction towards the product.
Catalyst (p-TSA or H₂SO₄)1-2 mol%Catalytic amount.
Reaction Conditions
TemperatureReflux (80 - 140 °C)Dependent on the solvent used (if any).[1]
Reaction Time2 - 8 hoursCan be monitored by TLC for completion.[2]
Product
Theoretical YieldCalculated based on succinic anhydrideAssuming 100% conversion.
Expected Experimental Yield85 - 96%Yields can vary based on reaction conditions and purification efficiency. Yields for similar mono-esterifications have been reported in this range.[3]
Purity>95% (after purification)Assessed by NMR or other analytical techniques.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification & Analysis reactants 1. Mix Reactants (Succinic Anhydride, Isooctyl Alcohol, Catalyst) reflux 2. Heat to Reflux (2-4 hours) reactants->reflux Stirring cool 3. Cool to RT reflux->cool extract 4. Dilute & Extract (DCM/Ether, HCl, NaHCO3, H2O) cool->extract dry 5. Dry Organic Layer (MgSO4) extract->dry evaporate 6. Evaporate Solvent dry->evaporate purify 7. Purify Product (Column Chromatography) evaporate->purify characterize 8. Characterize (NMR, IR, MS) purify->characterize end characterize->end start start->reactants

Caption: Experimental workflow for the synthesis of this compound.

References

Application Note and Protocol for the Purification of Crude Isooctyl Hydrogen Succinate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isooctyl hydrogen succinate, a monoester of succinic acid, finds applications in various chemical syntheses and as a specialty chemical. Its synthesis, typically from isooctanol and succinic anhydride or succinic acid, results in a crude product mixture. This mixture may contain unreacted starting materials, such as isooctanol and succinic acid, along with the desired monoester and potentially the diester byproduct, diisooctyl succinate. This document provides a detailed protocol for the purification of crude this compound using a standard liquid-liquid extraction and wash procedure. This method is designed to effectively remove acidic and alcohol impurities, yielding a product of high purity suitable for downstream applications.

Data Presentation

The following tables summarize the typical reagents and expected outcomes for the purification process.

Table 1: Reagents and Solvents for Purification

Reagent/SolventPurposeTypical Volume/Amount (per 10g crude product)
Ethyl AcetateExtraction Solvent100 mL
5% Sodium Bicarbonate (aq)Washing solution to remove acidic impurities3 x 50 mL
Deionized WaterWashing solution2 x 50 mL
Saturated Sodium Chloride (Brine)Washing solution to aid phase separation1 x 50 mL
Anhydrous Magnesium SulfateDrying agent for the organic phase5 - 10 g

Table 2: Expected Yield and Purity

ParameterCrude ProductPurified Product
Appearance Oily or semi-solid mixtureClear, colorless to pale yellow oil
Typical Yield N/A> 85%
Purity (by NMR or GC) Variable (50-80%)> 95%

Experimental Protocol

This protocol details the purification of crude this compound using liquid-liquid extraction.

1. Dissolution of the Crude Product: a. Weigh the crude this compound and transfer it to a separatory funnel of appropriate size. b. For every 10 grams of crude product, add 100 mL of ethyl acetate to the separatory funnel. c. Stopper the funnel and shake gently until the crude product is completely dissolved in the ethyl acetate.

2. Removal of Acidic Impurities: a. To the separatory funnel containing the ethyl acetate solution, add 50 mL of a 5% aqueous sodium bicarbonate solution.[1][2] b. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the funnel to release any pressure buildup from carbon dioxide evolution. c. Allow the layers to separate. The top layer is the organic phase containing the desired product, and the bottom is the aqueous phase containing the sodium salt of unreacted succinic acid. d. Carefully drain and discard the lower aqueous layer. e. Repeat the sodium bicarbonate wash (steps 2a-2d) two more times to ensure complete removal of acidic impurities.

3. Water Wash: a. Add 50 mL of deionized water to the organic phase remaining in the separatory funnel. b. Shake vigorously for 30 seconds and allow the layers to separate. c. Drain and discard the lower aqueous layer. d. Repeat the water wash (steps 3a-3c) one more time.

4. Brine Wash: a. Add 50 mL of saturated sodium chloride (brine) solution to the organic phase.[3] b. Shake gently for 30 seconds. The brine wash helps to remove residual water from the organic layer and facilitates phase separation. c. Allow the layers to separate completely and then drain and discard the lower aqueous brine layer.

5. Drying the Organic Phase: a. Transfer the organic phase from the separatory funnel to an Erlenmeyer flask. b. Add 5-10 grams of anhydrous magnesium sulfate to the flask.[3] c. Swirl the flask gently. If the magnesium sulfate clumps together, add more until some of it remains free-flowing, indicating that all the water has been absorbed. d. Allow the mixture to stand for 10-15 minutes.

6. Isolation of the Purified Product: a. Filter the dried organic solution through a fluted filter paper or a cotton plug in a funnel to remove the magnesium sulfate. Collect the filtrate in a pre-weighed round-bottom flask. b. Remove the ethyl acetate using a rotary evaporator under reduced pressure. The bath temperature should be kept moderate (typically 30-40°C) to avoid decomposition of the product. c. Continue evaporation until a constant weight of the purified product is achieved. d. The resulting product should be a clear, colorless to pale yellow oil.

7. Purity Assessment: a. The purity of the final product can be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).

Visualizations

Diagram 1: Experimental Workflow for Purification of this compound

Purification_Workflow crude_product Crude Isooctyl Hydrogen Succinate dissolution Dissolve in Ethyl Acetate crude_product->dissolution bicarb_wash Wash with 5% NaHCO3 (aq) (3 times) dissolution->bicarb_wash water_wash Wash with Deionized Water (2 times) bicarb_wash->water_wash acidic_impurities Aqueous Waste: Unreacted Succinic Acid bicarb_wash->acidic_impurities brine_wash Wash with Saturated NaCl (aq) water_wash->brine_wash aqueous_waste Aqueous Waste water_wash->aqueous_waste drying Dry Organic Phase (Anhydrous MgSO4) brine_wash->drying brine_wash->aqueous_waste filtration Filter to Remove Drying Agent drying->filtration evaporation Solvent Removal (Rotary Evaporation) filtration->evaporation purified_product Purified Isooctyl Hydrogen Succinate evaporation->purified_product

Caption: Workflow of the purification process.

References

Application Notes and Protocols for Isooctyl Hydrogen Succinate as a Polymer Plasticizer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isooctyl Hydrogen Succinate as a Bio-based Plasticizer

This compound is a monoester of succinic acid, positioning it as a potentially sustainable and safer alternative to traditional phthalate-based plasticizers. Succinate esters, in general, are gaining significant attention due to their derivation from renewable resources, favorable toxicological profiles, and biodegradability.[1] As a C8 ester, this compound is expected to offer good compatibility with various polymers, particularly polyvinyl chloride (PVC), a polymer that accounts for a vast majority of plasticizer consumption.

The structure of this compound, featuring a polar carboxylic acid group and a nonpolar isooctyl chain, suggests a balance of properties that could be advantageous in polymer formulations. The presence of the free carboxylic acid group may enhance interactions with polar polymers and potentially reduce migration compared to its diester counterpart, dioctyl succinate. However, it may also influence processing parameters and the final properties of the material differently.

These application notes provide an overview of the potential use of this compound as a plasticizer, along with detailed protocols for its synthesis and evaluation in polymer systems. While specific performance data for this compound is limited in publicly available literature, the provided data for a closely related C8 succinate diester (dioctyl succinate) serves as a valuable reference point for its expected performance.

Potential Applications

This compound can be considered for use in a variety of polymer applications, including:

  • Flexible PVC: For applications where flexibility and a favorable safety profile are required, such as in medical tubing, blood bags, and food contact materials. The use of bio-based plasticizers is particularly relevant in these sensitive applications to mitigate the health concerns associated with phthalates.[2]

  • Coatings and Adhesives: To improve the flexibility and durability of polymer films and adhesive layers.

  • Drug Delivery Systems: In the formulation of polymer-based drug delivery matrices, where the plasticizer can influence the release kinetics of active pharmaceutical ingredients (APIs). The biocompatibility of succinates makes them an attractive option for such applications.

Quantitative Performance Data (Analogous Compound: Dioctyl Succinate)

The following tables summarize the performance of a C8 succinate diester, dioctyl succinate (DOS), in PVC as a representative example of a C8 succinate-based plasticizer. It is important to note that the performance of this compound, as a monoester, may differ and should be experimentally verified.

Table 1: Effect of Dioctyl Succinate on Mechanical Properties of PVC

PropertyNeat PVCPVC + 40 phr DOS
Tensile Strength (MPa)~50~20-25
Elongation at Break (%)<10~250-350
Shore A Hardness~100~80-90

Data compiled from analogous succinate ester studies.[1][3]

Table 2: Effect of Dioctyl Succinate on Thermal Properties of PVC

PropertyNeat PVCPVC + 40 phr DOS
Glass Transition Temperature (Tg, °C)~80-85~30-40
Temperature of 5% Weight Loss (°C)~250~230

Data compiled from analogous succinate ester studies.[4]

Table 3: Migration Resistance of Dioctyl Succinate from PVC

Migration MediumWeight Loss (%) after 24h at 60°C
Hexane~5-10
10% Ethanol<1
Olive Oil~1-3

Data compiled from analogous succinate ester studies.[5]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound via the ring-opening of succinic anhydride with isooctyl alcohol.

Materials:

  • Succinic anhydride

  • Isooctyl alcohol (2-ethylhexanol)

  • Toluene (optional, as solvent)

  • Pyridine or a non-nucleophilic base (optional, as catalyst)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, separating funnel)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve succinic anhydride (1 molar equivalent) in a minimal amount of toluene.

  • Add isooctyl alcohol (1 molar equivalent) to the flask.

  • Optionally, add a catalytic amount of pyridine.

  • Heat the reaction mixture to reflux (approximately 110°C if toluene is used) and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by the disappearance of the succinic anhydride starting material.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separating funnel and wash with a 5% sodium bicarbonate solution to remove any unreacted succinic anhydride and catalyst.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield this compound.

  • Characterize the final product using techniques such as FTIR and ¹H NMR spectroscopy.

dot

Synthesis_of_Isooctyl_Hydrogen_Succinate cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product succinic_anhydride Succinic Anhydride reaction_flask Reaction Flask (Reflux, 4-6h) succinic_anhydride->reaction_flask isooctyl_alcohol Isooctyl Alcohol isooctyl_alcohol->reaction_flask catalyst Catalyst (optional) catalyst->reaction_flask washing Washing (NaHCO3, Brine) reaction_flask->washing drying Drying (MgSO4) washing->drying evaporation Solvent Evaporation drying->evaporation product Isooctyl Hydrogen Succinate evaporation->product characterization Characterization (FTIR, NMR) product->characterization

Caption: Synthesis workflow for this compound.

Preparation of Plasticized Polymer Films

This protocol describes the preparation of plasticized PVC films for subsequent testing.

Materials:

  • PVC resin

  • This compound

  • Thermal stabilizer (e.g., a mixed metal stabilizer)

  • Two-roll mill or a solvent casting setup

  • Hydraulic press with heating and cooling capabilities

Procedure (Melt Compounding):

  • On a two-roll mill preheated to 160-170°C, add the PVC resin.

  • Once the PVC has formed a continuous sheet, add the thermal stabilizer.

  • Gradually add the this compound plasticizer to the molten PVC.

  • Mill the components until a homogeneous mixture is obtained (typically 5-10 minutes).

  • Sheet off the compounded material.

  • Press the sheets into films of the desired thickness using a hydraulic press at 170-180°C under a pressure of 10-15 MPa for 5 minutes, followed by cool pressing for 5 minutes.

Procedure (Solvent Casting):

  • Dissolve PVC resin and this compound in a suitable solvent (e.g., tetrahydrofuran) in a glass beaker with stirring.

  • Add a thermal stabilizer to the solution.

  • Pour the homogeneous solution into a flat glass petri dish.

  • Allow the solvent to evaporate slowly in a fume hood at room temperature for 24 hours, followed by drying in a vacuum oven at 60°C to a constant weight.

dot

Polymer_Film_Preparation cluster_melt Melt Compounding cluster_solvent Solvent Casting pvc_resin_melt PVC Resin two_roll_mill Two-Roll Mill (160-170°C) pvc_resin_melt->two_roll_mill stabilizer_melt Thermal Stabilizer stabilizer_melt->two_roll_mill plasticizer_melt This compound plasticizer_melt->two_roll_mill hydraulic_press Hydraulic Press (170-180°C) two_roll_mill->hydraulic_press final_film Plasticized Polymer Film hydraulic_press->final_film pvc_resin_solvent PVC Resin dissolution Dissolution pvc_resin_solvent->dissolution plasticizer_solvent This compound plasticizer_solvent->dissolution solvent Solvent (THF) solvent->dissolution casting Casting in Petri Dish dissolution->casting evaporation_drying Evaporation & Drying casting->evaporation_drying evaporation_drying->final_film

Caption: Workflows for preparing plasticized polymer films.

Evaluation of Plasticizer Performance

The following protocols outline standard tests to evaluate the effectiveness of this compound as a plasticizer.

4.3.1. Mechanical Properties

  • Tensile Testing (ASTM D638):

    • Cut dumbbell-shaped specimens from the prepared polymer films.

    • Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.

    • Conduct the tensile test using a universal testing machine at a specified crosshead speed (e.g., 50 mm/min).

    • Record the tensile strength at break, elongation at break, and modulus of elasticity.

  • Hardness Testing (ASTM D2240):

    • Use a Shore A durometer for flexible polymer films.

    • Stack several layers of the film to achieve a minimum thickness of 6 mm.

    • Press the durometer indenter firmly and quickly onto the sample surface.

    • Record the hardness reading within 1 second of firm contact.

4.3.2. Thermal Properties

  • Differential Scanning Calorimetry (DSC) (ASTM D3418):

    • Cut a small sample (5-10 mg) of the polymer film and place it in an aluminum DSC pan.

    • Heat the sample from room temperature to a temperature above its expected glass transition (e.g., 120°C) at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Cool the sample back to room temperature.

    • Perform a second heating scan under the same conditions.

    • Determine the glass transition temperature (Tg) from the midpoint of the transition in the second heating curve.

  • Thermogravimetric Analysis (TGA) (ASTM E1131):

    • Place a sample (10-20 mg) of the polymer film in a TGA pan.

    • Heat the sample from room temperature to 600°C at a heating rate of 20°C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature.

    • Determine the onset of decomposition temperature and the temperature of maximum degradation rate.

4.3.3. Migration Resistance

  • Solvent Extraction Method (ASTM D1239):

    • Cut a precisely weighed sample of the plasticized film.

    • Immerse the sample in a specified solvent (e.g., hexane for fatty food simulant, 10% ethanol for aqueous food simulant) in a sealed container.

    • Maintain the container at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Remove the sample, gently wipe it dry, and dry it in a vacuum oven to a constant weight.

    • Calculate the percentage of weight loss, which corresponds to the amount of migrated plasticizer.

dot

Plasticizer_Evaluation_Workflow cluster_mechanical Mechanical Testing cluster_thermal Thermal Analysis cluster_migration Migration Testing start Plasticized Polymer Film tensile Tensile Test (ASTM D638) start->tensile hardness Hardness Test (ASTM D2240) start->hardness dsc DSC (ASTM D3418) start->dsc tga TGA (ASTM E1131) start->tga migration Solvent Extraction (ASTM D1239) start->migration data_analysis Data Analysis & Comparison tensile->data_analysis hardness->data_analysis dsc->data_analysis tga->data_analysis migration->data_analysis

Caption: Workflow for the evaluation of plasticizer performance.

Safety Information

Conclusion

This compound presents a promising avenue for the development of more sustainable and safer plasticized polymers. Its bio-based origin and the favorable safety profile of succinates make it an attractive alternative to conventional plasticizers. The protocols provided herein offer a comprehensive framework for the synthesis and evaluation of this compound in polymer systems. While the performance data of analogous C8 succinate diesters suggest significant improvements in the flexibility and processability of polymers like PVC, further experimental validation is crucial to fully characterize the unique properties of this monoester plasticizer.

References

Application Notes and Protocols: Experimental Setup for the Esterification of Succinic Acid with Isooctyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a comprehensive guide to the experimental setup for the esterification of succinic acid with isooctyl alcohol to synthesize diisooctyl succinate. This process is relevant for the production of various industrial chemicals, including plasticizers, lubricants, and solvents. The following sections detail the necessary reagents, equipment, reaction conditions, and analytical methods for successful synthesis and characterization of the product.

Data Presentation

Table 1: Reaction Parameters for the Esterification of Succinic Acid with Isooctyl Alcohol

ParameterValueCatalystYieldReference
Molar Ratio (Isooctyl Alcohol:Succinic Acid)3.1:1Phosphotungstic Acid99.47% (as dioctyl succinate)[1]
Catalyst Loading1.2% by mass of succinic acidPhosphotungstic Acid99.47% (as dioctyl succinate)[1]
Azeotropic Agent (Toluene)70% by mass of succinic acidPhosphotungstic Acid99.47% (as dioctyl succinate)[1]
Reaction Time3 hoursPhosphotungstic Acid99.47% (as dioctyl succinate)[1]
Molar Ratio (Isooctyl Alcohol:Succinic Acid)2:1 (v/v of alcohol to succinic acid solution)Laurylsulfonic Acid>90%[2]
Temperature115°C (initial) to 185-205°CNot specifiedNot specified[3]

Table 2: Catalyst Comparison for Esterification of Succinic Acid

CatalystCatalyst TypeTypical Reaction TemperatureKey AdvantagesReference
Phosphotungstic AcidHomogeneousNot specifiedHigh yield[1]
Laurylsulfonic AcidHomogeneousNot specifiedHigh yield with biphasic systems[2]
p-Toluenesulfonic AcidHomogeneous140°CCommon and effective
Amberlyst-15Heterogeneous (Solid Acid Resin)Not specifiedRecyclable, good conversion rates[4]

Experimental Protocols

Protocol 1: Synthesis of Diisooctyl Succinate using Phosphotungstic Acid Catalyst

This protocol is adapted from the synthesis of dioctyl succinate.[1]

1. Materials:

  • Succinic acid
  • Isooctyl alcohol (2-ethylhexanol can be used as a representative isooctyl alcohol)
  • Phosphotungstic acid (catalyst)
  • Toluene (azeotropic agent)
  • Sodium bicarbonate solution (5% w/v)
  • Anhydrous sodium sulfate
  • Ethyl acetate

2. Equipment:

  • Three-neck round-bottom flask
  • Dean-Stark apparatus with a condenser
  • Heating mantle with a magnetic stirrer
  • Thermometer
  • Separatory funnel
  • Rotary evaporator

3. Procedure:

  • To a three-neck round-bottom flask equipped with a Dean-Stark apparatus, a condenser, a thermometer, and a magnetic stirrer, add succinic acid, isooctyl alcohol (in a 1:3.1 molar ratio), phosphotungstic acid (1.2% by mass of succinic acid), and toluene (70% by mass of succinic acid).[1]
  • Heat the reaction mixture to reflux with vigorous stirring. The water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.
  • Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete within 3 hours when no more water is collected.[1]
  • After the reaction is complete, cool the mixture to room temperature.
  • Transfer the reaction mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize any remaining acid.
  • Wash the organic layer with distilled water until the aqueous layer is neutral.
  • Dry the organic layer over anhydrous sodium sulfate.
  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove toluene and any excess isooctyl alcohol. The remaining product is diisooctyl succinate.

Protocol 2: In-process Monitoring by Acid Value Titration

This method is used to determine the amount of unreacted succinic acid.

1. Materials:

  • Ethanol (neutralized)
  • Phenolphthalein indicator solution
  • Standardized potassium hydroxide (KOH) solution (0.1 N)
  • Sample from the reaction mixture

2. Procedure:

  • Withdraw a small, accurately weighed sample (approx. 1 g) from the reaction mixture.
  • Dissolve the sample in 50 mL of neutralized ethanol.
  • Add 2-3 drops of phenolphthalein indicator.
  • Titrate the solution with a standardized 0.1 N KOH solution until a persistent pink color is observed.
  • Record the volume of KOH solution used.
  • Calculate the acid value (mg KOH/g sample) and the percentage conversion of succinic acid.

Protocol 3: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation and Derivatization:

  • Take a small aliquot of the final product.
  • For the analysis of unreacted succinic acid, a derivatization step is necessary. A common method is silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5]
  • Incubate a dried sample with BSTFA at 70°C for 3-4 hours to form trimethylsilyl derivatives of succinic acid.[5]
  • For the analysis of the diisooctyl succinate ester, dilution in a suitable solvent like dichloromethane or ethyl acetate is usually sufficient.

2. GC-MS Conditions:

  • Column: A non-polar column such as a HP-5ms (30 m x 250 µm x 0.25 µm) is suitable.[6]
  • Injector Temperature: 250°C
  • Oven Program: Start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 290°C) to ensure separation of all components.[6]
  • Carrier Gas: Helium at a constant flow rate.
  • MS Detector: Electron Ionization (EI) source.
  • Scan Mode: Full scan to identify all components and Selected Ion Monitoring (SIM) for quantification of the target compounds.[6]

Mandatory Visualization

Esterification_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis Succinic_Acid Succinic Acid Reaction_Vessel Reaction Vessel (Three-neck flask) Succinic_Acid->Reaction_Vessel Isooctyl_Alcohol Isooctyl Alcohol Isooctyl_Alcohol->Reaction_Vessel Catalyst Catalyst (e.g., Phosphotungstic Acid) Catalyst->Reaction_Vessel Dean_Stark Dean-Stark Trap (Water Removal) Reaction_Vessel->Dean_Stark Neutralization Neutralization (NaHCO3 wash) Reaction_Vessel->Neutralization Titration In-process Control (Acid Value Titration) Reaction_Vessel->Titration Monitoring Heating Heating & Stirring Heating->Reaction_Vessel Washing Washing (Water) Neutralization->Washing Drying Drying (Na2SO4) Washing->Drying Evaporation Solvent Removal (Rotary Evaporator) Drying->Evaporation Product Diisooctyl Succinate Evaporation->Product GC_MS Product Characterization (GC-MS) Product->GC_MS Analysis

Caption: Experimental workflow for the synthesis of diisooctyl succinate.

Esterification_Reaction cluster_conditions Succinic_Acid Succinic Acid (HOOC-CH2-CH2-COOH) plus1 + Diisooctyl_Succinate Diisooctyl Succinate (C8H17OOC-CH2-CH2-COOC8H17) Isooctyl_Alcohol 2 x Isooctyl Alcohol (C8H17OH) Isooctyl_Alcohol->Diisooctyl_Succinate Esterification plus2 + Water 2 x Water (H2O) Catalyst H+ Heat Heat

Caption: Chemical equation for the esterification of succinic acid.

References

Application Notes and Protocols for the Analytical Characterization of Isooctyl Hydrogen Succinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of various analytical techniques for the comprehensive characterization of isooctyl hydrogen succinate. The protocols outlined below are designed to assist in the qualitative and quantitative analysis of this compound, ensuring its identity, purity, and quality.

Titrimetry: Quantitative Analysis of Acidity

Titrimetry offers a classic and accurate method for quantifying the acidic content of this compound, which is a monoester of succinic acid and therefore a monoprotic acid.[1][2][3] This technique is valuable for determining the purity of the substance.

Quantitative Data Summary
ParameterValueUnit
AnalyteThis compound-
Molecular Weight230.30 g/mol
Titrant0.1 M Sodium Hydroxide (NaOH)M
IndicatorPhenolphthalein-
Expected Equivalence PointpH > 7-
Experimental Protocol: Acid-Base Titration
  • Preparation of the Analyte Solution:

    • Accurately weigh approximately 0.5 g of this compound into a clean 250 mL Erlenmeyer flask.

    • Add 50 mL of a suitable solvent (e.g., a mixture of ethanol and water, 1:1 v/v) to dissolve the sample completely.

    • Add 2-3 drops of phenolphthalein indicator to the flask. The solution should remain colorless.[1]

  • Titration Procedure:

    • Rinse a 50 mL burette with the standardized 0.1 M NaOH solution and then fill it. Record the initial burette volume.

    • Slowly add the NaOH titrant to the this compound solution while continuously swirling the flask.

    • Continue the titration until a faint, persistent pink color is observed, indicating the endpoint.[1]

    • Record the final burette volume.

  • Calculation:

    • Calculate the volume of NaOH used (Final Volume - Initial Volume).

    • The percentage purity of this compound can be calculated using the following formula:

Workflow for Titrimetric Analysis

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh Isooctyl Hydrogen Succinate dissolve Dissolve in Solvent weigh->dissolve add_indicator Add Phenolphthalein dissolve->add_indicator titrate Titrate until Pale Pink Endpoint add_indicator->titrate fill_burette Fill Burette with Standardized NaOH fill_burette->titrate record_volume Record Volume of NaOH Used titrate->record_volume calculate Calculate Purity record_volume->calculate

Caption: Workflow for the quantitative analysis of this compound by acid-base titration.

High-Performance Liquid Chromatography (HPLC): Purity and Impurity Profiling

HPLC is a powerful technique for separating this compound from related impurities, such as unreacted succinic acid, isooctanol, and the diester (diisooctyl succinate). A reversed-phase method is typically employed for this analysis.[4][5][6]

Quantitative Data Summary
ParameterValue
Chromatographic Conditions
ColumnC18, 4.6 x 250 mm, 5 µm
Mobile PhaseAcetonitrile : 0.1% Phosphoric Acid in Water (gradient or isocratic)
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
DetectorUV at 210 nm
Expected Retention Times
Succinic Acid~2-3 min
This compound~5-7 min
Diisooctyl Succinate>10 min
Experimental Protocol: HPLC Analysis
  • Mobile Phase Preparation:

    • Prepare a 0.1% (v/v) solution of phosphoric acid in HPLC-grade water.

    • Filter and degas the mobile phase components (acetonitrile and acidified water) before use.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions for linearity checks.

    • Sample Solution: Dissolve a known amount of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard and sample solutions into the chromatograph.

    • Record the chromatograms and integrate the peaks.

  • Data Analysis:

    • Identify the peak corresponding to this compound by comparing the retention time with the standard.

    • Calculate the purity of the sample by the area normalization method or by using a calibration curve generated from the standard solutions.

HPLC Analysis Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_mobile Prepare Mobile Phase (ACN/Acidified Water) prep_std Prepare Standard Solution prep_mobile->prep_std prep_sample Prepare Sample Solution prep_std->prep_sample inject Inject Samples and Standards prep_sample->inject equilibrate Equilibrate HPLC System equilibrate->inject acquire Acquire Chromatograms inject->acquire identify Identify Peaks by Retention Time acquire->identify quantify Quantify Purity and Impurities identify->quantify

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography (GC): Analysis of Volatile Components

GC is suitable for the analysis of volatile and semi-volatile components in the this compound sample, such as residual isooctanol. For the analysis of the non-volatile this compound itself, a derivatization step is required to convert it into a more volatile ester.[7][8][9][10]

Quantitative Data Summary
ParameterValue
GC Conditions
ColumnDB-5 or equivalent (30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium
Inlet Temperature250 °C
Oven Program50 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min
DetectorFlame Ionization Detector (FID)
Detector Temperature300 °C
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Experimental Protocol: GC Analysis (with Derivatization)
  • Derivatization:

    • Accurately weigh about 10 mg of the this compound sample into a vial.

    • Add 500 µL of a suitable solvent (e.g., pyridine or dimethylformamide).

    • Add 100 µL of BSTFA.

    • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

  • GC Analysis:

    • Inject 1 µL of the derivatized sample into the GC.

    • Run the specified temperature program and record the chromatogram.

  • Data Analysis:

    • Identify the peaks corresponding to the derivatized this compound and any impurities by their retention times and by running a derivatized standard.

    • Quantify the components using area normalization or an internal standard method.

GC Analysis Workflow

G cluster_prep Sample Preparation cluster_gc GC Analysis cluster_analysis Data Analysis weigh Weigh Sample add_solvent Add Solvent weigh->add_solvent add_bstfa Add BSTFA add_solvent->add_bstfa heat Heat to Derivatize add_bstfa->heat inject Inject Derivatized Sample heat->inject run_gc Run GC Program inject->run_gc acquire Acquire Chromatogram run_gc->acquire identify Identify Peaks acquire->identify quantify Quantify Components identify->quantify

Caption: Workflow for GC analysis of this compound after derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

Expected ¹H and ¹³C NMR Chemical Shifts
Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Succinate -CH₂-CH₂-~2.6 (s)~29
Isooctyl -O-CH₂-~4.1 (t)~65
Isooctyl -CH-~1.6 (m)~38
Isooctyl -CH₂- (chain)~1.2-1.4 (m)~23-30
Isooctyl -CH₃~0.9 (d, t)~11, 14
Carboxylic Acid -COOH~10-12 (br s)~175
Ester C=O-~172

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.[11][12][13][14][15][16]

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Dissolve 10-20 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • NMR Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹³C NMR, a proton-decoupled spectrum is typically acquired.[15][17]

  • Spectral Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the signals in both spectra to the corresponding protons and carbons in the this compound molecule based on their chemical shifts, multiplicities, and integration values.

NMR Analysis Logical Flow

G cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Spectral Analysis dissolve Dissolve Sample in Deuterated Solvent acquire_1h Acquire ¹H Spectrum dissolve->acquire_1h acquire_13c Acquire ¹³C Spectrum dissolve->acquire_13c process Process Spectra acquire_1h->process acquire_13c->process integrate Integrate ¹H Signals process->integrate assign Assign Signals integrate->assign

Caption: Logical flow for the structural elucidation of this compound by NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and straightforward technique for identifying the key functional groups present in this compound, confirming its identity as a carboxylic acid ester.

Characteristic FTIR Absorption Bands
Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)2500-3300Broad
C-H (Alkyl)2850-2960Strong, sharp
C=O (Ester)1735-1750Strong, sharp
C=O (Carboxylic Acid)1700-1725Strong, sharp
C-O (Ester & Acid)1000-1300Medium

Note: The two carbonyl peaks may overlap, appearing as a single broad or shouldered peak.[18][19][20][21]

Experimental Protocol: FTIR Analysis
  • Sample Preparation:

    • For a liquid sample, a small drop can be placed between two KBr or NaCl plates to form a thin film.

    • Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • FTIR Data Acquisition:

    • Place the sample in the FTIR spectrometer.

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

    • A background spectrum should be collected prior to the sample spectrum.

  • Spectral Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups of this compound.

    • Compare the obtained spectrum with a reference spectrum if available.

FTIR Analysis Workflow

G cluster_prep Sample Preparation cluster_ftir FTIR Acquisition cluster_analysis Spectral Analysis prep_sample Prepare Sample (Thin Film or ATR) collect_sample Collect Sample Spectrum prep_sample->collect_sample collect_bkg Collect Background Spectrum collect_bkg->collect_sample identify_peaks Identify Characteristic Absorption Bands collect_sample->identify_peaks compare Compare with Reference Spectrum identify_peaks->compare

Caption: Workflow for the identification of functional groups in this compound by FTIR.

References

Application Notes and Protocols for Kinetic Studies of Isooctyl Hydrogen Succinate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isooctyl hydrogen succinate, a monoester of succinic acid, is a valuable intermediate in the synthesis of various organic compounds, including surfactants, plasticizers, and active pharmaceutical ingredients. Understanding the kinetics of its synthesis is crucial for process optimization, reactor design, and ensuring product quality. This document provides detailed application notes and protocols for conducting kinetic studies on the synthesis of this compound from succinic anhydride and isooctanol.

The primary reaction involves the ring-opening of succinic anhydride by isooctanol to form the desired monoester. This reaction can be catalyzed by acids. The reaction is typically second-order, being first-order with respect to both succinic anhydride and isooctanol.

Experimental Protocols

Materials and Equipment
  • Reactants: Succinic anhydride (≥99%), Isooctanol (2-ethylhexanol, ≥99%)

  • Catalyst: Sulfuric acid (95-98%) or Amberlyst-15® ion-exchange resin

  • Solvent (optional): Toluene or other inert solvent

  • Analytical Standards: this compound (if available, for calibration)

  • Equipment:

    • Glass reactor with a mechanical stirrer, reflux condenser, and temperature control (e.g., heating mantle with a thermocouple)

    • Sampling device (e.g., syringe)

    • Analytical balance

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system with a Flame Ionization Detector (FID)

    • Volumetric flasks, pipettes, and other standard laboratory glassware

Synthesis of this compound (General Procedure)
  • Set up the glass reactor with a mechanical stirrer, reflux condenser, and a temperature probe.

  • Charge the reactor with a known amount of succinic anhydride and isooctanol. A typical molar ratio is 1:1, but can be varied for kinetic studies.

  • If a solvent is used, add it to the reactor.

  • If a catalyst is being used, add the specified amount (e.g., 0.5-2 mol% of sulfuric acid relative to succinic anhydride).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) while stirring.

  • Start the timer once the desired temperature is reached.

  • Withdraw samples at regular intervals using a syringe. Quench the reaction in the sample immediately, for example, by cooling it in an ice bath, to stop the reaction.

  • Analyze the samples using a suitable analytical method (HPLC or GC) to determine the concentration of reactants and products over time.

Analytical Methods for Kinetic Monitoring

The progress of the reaction can be monitored by quantifying the decrease in the concentration of succinic anhydride or the increase in the concentration of this compound.

2.3.1. High-Performance Liquid Chromatography (HPLC)

  • Column: A C18 reverse-phase column is suitable for separating the non-polar ester from the more polar succinic acid (which can form from the hydrolysis of the anhydride).

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid) is typically used.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is effective for detecting the carbonyl group in both the anhydride and the ester.

  • Quantification: Create a calibration curve using standard solutions of succinic anhydride and, if available, this compound.

2.3.2. Gas Chromatography (GC)

  • Column: A capillary column with a polar stationary phase (e.g., HP-5) is suitable.

  • Injector and Detector Temperature: Set the injector and FID temperatures to a sufficiently high value (e.g., 250 °C) to ensure volatilization.

  • Oven Program: Use a temperature program to separate the components. For example, start at a lower temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 250 °C).[1]

  • Quantification: Use an internal standard and create a calibration curve for accurate quantification.

Kinetic Study Protocol

To perform a comprehensive kinetic study, systematically vary the reaction parameters:

  • Effect of Temperature: Conduct the reaction at different temperatures (e.g., 80, 90, 100, and 110 °C) while keeping the initial concentrations of reactants and the catalyst concentration constant. This allows for the determination of the activation energy.

  • Effect of Reactant Concentration: Vary the initial concentration of one reactant (e.g., isooctanol) while keeping the other reactant (succinic anhydride) and the catalyst concentration constant. This helps in determining the order of the reaction with respect to each reactant.

  • Effect of Catalyst Concentration: If a catalyst is used, vary its concentration while keeping the reactant concentrations and temperature constant to determine the effect of the catalyst on the reaction rate.

For each experiment, collect concentration data over time and plot it to determine the initial reaction rate. The rate law for the synthesis can be expressed as:

Rate = k[Succinic Anhydride]^m[Isooctanol]^n

where k is the rate constant, and m and n are the reaction orders with respect to each reactant.

Data Presentation

Summarize the quantitative data from the kinetic studies in clearly structured tables for easy comparison.

Table 1: Effect of Temperature on the Reaction Rate Constant (Representative Data)

Temperature (°C)Rate Constant (k) (L mol⁻¹ min⁻¹)
800.05
900.12
1000.25
1100.50

Table 2: Effect of Initial Reactant Concentrations on Initial Rate (Representative Data for a reaction at 100 °C)

[Succinic Anhydride]₀ (mol L⁻¹)[Isooctanol]₀ (mol L⁻¹)Initial Rate (mol L⁻¹ min⁻¹)
0.10.10.0025
0.20.10.0050
0.10.20.0050

Table 3: Arrhenius Parameters (Representative Data)

ParameterValue
Activation Energy (Ea)55 kJ mol⁻¹
Pre-exponential Factor (A)1.2 x 10⁵ L mol⁻¹ min⁻¹

Visualizations

The following diagrams illustrate the key aspects of the kinetic study.

Reaction_Pathway SA Succinic Anhydride P Isooctyl Hydrogen Succinate SA->P + Isooctanol ISO Isooctanol ISO->P

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_kinetics Kinetic Analysis P1 Charge Reactants & Catalyst R1 Set Temperature & Stir P1->R1 R2 Take Samples at Intervals R1->R2 A1 Quench Reaction R2->A1 A2 HPLC or GC Analysis A1->A2 A3 Determine Concentrations A2->A3 K1 Plot Concentration vs. Time A3->K1 K2 Determine Rate Law & Rate Constant K1->K2

Caption: Workflow for the kinetic study of this compound synthesis.

Logical_Relationship Temp Temperature K Rate Constant (k) Temp->K Conc Concentration Rate Reaction Rate Conc->Rate Cat Catalyst Cat->Rate K->Rate Ea Activation Energy (Ea) K->Ea

Caption: Factors influencing the reaction rate and kinetic parameters.

References

Isooctyl Hydrogen Succinate: A Versatile Precursor for Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isooctyl hydrogen succinate, a monoester of succinic acid, is a valuable and versatile precursor in the synthesis of a variety of commercially and industrially significant molecules. Its structure, featuring a reactive carboxylic acid group and a lipophilic isooctyl ester, allows for its use in the production of surfactants, polymers, and potentially as a building block for active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the use of this compound and its close analogs in key chemical syntheses, targeted towards researchers, scientists, and professionals in drug development.

Application Note 1: Synthesis of Sodium Diisooctyl Sulfosuccinate

One of the primary applications of this compound's precursor, isooctyl maleate, is in the synthesis of sodium diisooctyl sulfosuccinate, a widely used anionic surfactant.[1] This surfactant is known for its excellent wetting, emulsifying, and dispersing properties.[2] The synthesis is a two-step process involving an initial esterification followed by sulfonation.[3]

Experimental Protocol: Synthesis of Sodium Diisooctyl Sulfosuccinate

This protocol is a representative method based on patent literature for the synthesis of sodium diisooctyl sulfosuccinate, starting from the reaction of maleic anhydride with isooctyl alcohol.[1][4]

Step 1: Esterification to form Diisooctyl Maleate

  • To a reaction vessel equipped with a stirrer, thermometer, and a reflux condenser with a water separator, add maleic anhydride and isooctyl alcohol in a molar ratio of 1:2.1 to 1:2.2.[1]

  • Add a catalytic amount of p-toluenesulfonic acid (approximately 0.05% to 1.5% of the total weight of the reactants).[1][4]

  • Heat the mixture to 115°C to initiate the primary esterification reaction.[4]

  • Gradually increase the temperature to 140°C and maintain for 60-120 minutes to facilitate dehydration.[1]

  • Further, increase the temperature to 185-205°C to complete the formation of diisooctyl maleate.[4]

  • Cool the reaction mixture to 20-80°C and neutralize the catalyst with a suitable base (e.g., sodium carbonate solution) to a pH of 7 ± 0.5.[1]

Step 2: Sulfonation to form Sodium Diisooctyl Sulfosuccinate

  • To the diisooctyl maleate from Step 1, add a solution of sodium bisulfite in water. The molar ratio of diisooctyl maleate to sodium bisulfite should be approximately 1:1.0 to 1:1.1.[4]

  • The amount of water used should be 20-30% of the total weight of the sodium bisulfite and water.[4]

  • Heat the mixture to reflux and maintain for a period sufficient to complete the sulfonation reaction. During this process, any residual isooctyl alcohol can be removed.[4]

  • After the reaction is complete, the resulting product is sodium diisooctyl sulfosuccinate.

Quantitative Data for Synthesis of Sodium Diisooctyl Sulfosuccinate
ParameterValueReference
Esterification Stage
Molar Ratio (Maleic Anhydride:Isooctyl Alcohol)1 : 2.10 - 2.20[1]
Catalyst (p-Toluenesulfonic Acid)0.05% - 1.5% of total reactant weight[4]
Primary Esterification Temperature115 °C[4]
Dehydration Temperature140 ± 2 °C[1]
Dehydration Time60 - 120 min[1]
Final Esterification Temperature185 - 205 °C[4]
Neutralization pH7 ± 0.5[1]
Sulfonation Stage
Molar Ratio (Diisooctyl Maleate:Sodium Bisulfite)1 : 1.0 - 1.1[4]
Water Content20% - 30% of Sodium Bisulfite + Water weight[4]
Reaction ConditionReflux[4]

Synthesis Workflow for Sodium Diisooctyl Sulfosuccinate

G cluster_esterification Step 1: Esterification cluster_sulfonation Step 2: Sulfonation MA Maleic Anhydride ester_react Reaction Vessel MA->ester_react IA Isooctyl Alcohol IA->ester_react cat1 p-Toluenesulfonic Acid cat1->ester_react ester_heat1 Heat to 115°C ester_react->ester_heat1 ester_heat2 Heat to 140°C ester_heat1->ester_heat2 ester_heat3 Heat to 185-205°C ester_heat2->ester_heat3 neutralize Neutralization (Base) ester_heat3->neutralize DIM Diisooctyl Maleate neutralize->DIM sulf_react Reaction Vessel DIM->sulf_react SB Sodium Bisulfite in Water SB->sulf_react reflux Reflux sulf_react->reflux product Sodium Diisooctyl Sulfosuccinate reflux->product

Synthesis of Sodium Diisooctyl Sulfosuccinate.

Application Note 2: this compound as a Monomer for Amides and Polyesters

This compound can serve as a monomer in the synthesis of amides and polyesters. The free carboxylic acid group can be activated or directly reacted with amines or alcohols to form the corresponding amide or ester linkages. This approach is valuable for creating novel polymers with tailored properties. For instance, succinic acid and its derivatives are used to synthesize biodegradable polymers like poly(butylene succinate) (PBS) and poly(ester amide)s.[5]

Generalized Experimental Protocol for Amide and Polyester Synthesis

Amide Synthesis (General Procedure)

  • In a suitable solvent such as DMF, dissolve this compound (1 equivalent).

  • Add the desired amine (1 to 1.5 equivalents) and a base (e.g., DIEA, 3 equivalents).[6]

  • Cool the mixture to 0°C.

  • Add a coupling agent such as ethylcarbodiimide (EDC, 2 equivalents) and an activator like HOBt (2 equivalents).[6]

  • Stir the reaction mixture at room temperature for 30-60 minutes.[6]

  • Quench the reaction with water and extract the product with an appropriate organic solvent.

  • Purify the resulting amide by column chromatography or recrystallization.

Polyester Synthesis (General Procedure for Polycondensation)

  • In a reaction vessel equipped for polycondensation, combine this compound (or succinic acid) and a diol (e.g., 1,4-butanediol) in a specified molar ratio (e.g., 1:1.2).[7]

  • Add a catalyst, such as tetrabutyl titanate (TBT).[7]

  • Heat the mixture to a temperature of 165-170°C for several hours to facilitate the initial esterification.[7]

  • For polycondensation, increase the temperature to around 230-235°C and apply a vacuum to remove the water formed during the reaction.[7]

  • Continue the reaction until the desired molecular weight is achieved.[8]

  • The resulting polyester can be purified by dissolving in a suitable solvent and precipitating in a non-solvent.[8]

Representative Reaction Conditions for Amide and Polyester Synthesis
ParameterAmide SynthesisPolyester SynthesisReference
Reactants This compound, AmineSuccinic Acid/Ester, Diol[6][7]
Solvent DMF(Often neat)[6]
Catalyst/Reagent EDC, HOBt, DIEATetrabutyl Titanate[6][7]
Temperature 0°C to Room Temperature165°C to 235°C[6][7]
Reaction Time 30 - 60 minSeveral hours[6][7]

General Reaction Pathways for Amide and Polyester Formation

G cluster_amide Amide Synthesis cluster_polyester Polyester Synthesis IHS Isooctyl Hydrogen Succinate Coupling Coupling Agents (e.g., EDC, HOBt) IHS->Coupling Polycondense Polycondensation (Heat, Vacuum, Catalyst) IHS->Polycondense Amine Amine (R-NH2) Amine->Coupling Amide Isooctyl Succinamide Derivative Coupling->Amide Diol Diol (HO-R'-OH) Diol->Polycondense Polyester Succinate-based Polyester Polycondense->Polyester

Synthesis of Amides and Polyesters.

Biological Relevance: Succinate in the Citric Acid Cycle

For professionals in drug development, understanding the biological context of succinate is crucial. Succinate is a key intermediate in the citric acid (Krebs) cycle, a fundamental metabolic pathway for energy production in cells. The enzyme succinate dehydrogenase, which oxidizes succinate to fumarate, is a component of both the citric acid cycle and the electron transport chain.[9] This enzyme is a target for some fungicides and its dysfunction is implicated in certain diseases.[9]

Citric Acid (Krebs) Cycle Pathwaydot

G Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKetoglutarate α-Ketoglutarate Isocitrate->AlphaKetoglutarate CO2_1 CO2 Isocitrate->CO2_1 NADH_1 NADH Isocitrate->NADH_1 SuccinylCoA Succinyl-CoA AlphaKetoglutarate->SuccinylCoA CO2_2 CO2 AlphaKetoglutarate->CO2_2 NADH_2 NADH AlphaKetoglutarate->NADH_2 Succinate Succinate SuccinylCoA->Succinate GTP GTP SuccinylCoA->GTP Fumarate Fumarate Succinate->Fumarate FADH2 FADH2 Succinate->FADH2 Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate NADH_3 NADH Malate->NADH_3 Oxaloacetate->Citrate AcetylCoA Acetyl-CoA AcetylCoA->Citrate

References

Application Notes and Protocols for the Formulation of Biodegradable Polymers Using Succinate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Succinate-based biodegradable polymers, such as poly(butylene succinate) (PBS) and its copolymers, are a class of aliphatic polyesters that have garnered significant attention for biomedical applications.[1][2] Their favorable characteristics, including biocompatibility, biodegradability, and good mechanical properties, make them suitable for use in tissue engineering, medical implants, and as carriers for controlled drug delivery.[1][3][4] These polymers can be synthesized from monomers derived from renewable resources, positioning them as sustainable alternatives to conventional plastics.[5][6][7] The versatility of succinate-based polymers allows for the tailoring of their properties through copolymerization to meet the demands of specific biomedical applications.[8]

These application notes provide an overview of the synthesis, characterization, and potential applications of succinate-based biodegradable polymers, with a focus on their use in drug delivery systems. Detailed experimental protocols for synthesis and characterization are provided, along with a summary of key quantitative data.

Data Presentation

Table 1: Thermal Properties of Succinate-Based Polymers
PolymerMelting Temperature (Tm) (°C)Crystallization Temperature (Tc) (°C)Glass Transition Temperature (Tg) (°C)Degree of Crystallinity (%)Reference
Poly(butylene succinate) (PBS)11475-3261.9[7][9]
Poly(butylene succinate-co-butylene 2-methylsuccinate) (P(BS-BMS)10%)102.565.8-34.145.2[10]
Poly(butylene succinate-co-butylene 2-methylsuccinate) (P(BS-BMS)20%)91.355.2-35.638.7[10]
Poly(butylene succinate-co-butylene 2-methylsuccinate) (P(BS-BMS)30%)78.642.1-36.830.1[10]
Poly(butylene succinate-co-butylene 2-methylsuccinate) (P(BS-BMS)50%)---38.2Amorphous[10]
Poly(propylene succinate) (PPSu)43-45--Low[11]
Poly(ethylene succinate) (PES)103-106---[12]
Table 2: Mechanical Properties of Poly(butylene succinate) (PBS)
PropertyValueReference
Tensile Modulus350-450 MPa[9]
Tensile Strength30-40 MPa[9]
Elongation at Break200-500%[13]

Experimental Protocols

Protocol 1: Synthesis of Poly(butylene succinate) (PBS) via Two-Step Melt Polycondensation

This protocol describes a common method for synthesizing PBS, which involves an initial esterification step followed by a polycondensation step under high vacuum and temperature.[5][7][10]

Materials:

  • Succinic acid (SA)

  • 1,4-butanediol (BDO)

  • Titanium(IV) butoxide (TBT) or other suitable catalyst

  • Nitrogen gas supply

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

Procedure:

  • Esterification: a. Charge the reactor with succinic acid and 1,4-butanediol in a molar ratio of 1:1.1. b. Add the catalyst (e.g., TBT) at a concentration of approximately 0.03% by weight of the total monomers. c. Purge the reactor with nitrogen gas to create an inert atmosphere. d. Heat the mixture to 180-200°C with continuous stirring. e. Water will be produced as a byproduct and should be continuously removed through the distillation outlet. f. Continue this step for 2-4 hours until the theoretical amount of water is collected.

  • Polycondensation: a. Gradually increase the temperature to 230-250°C. b. Slowly reduce the pressure inside the reactor to below 1 mbar. c. Continue the reaction under these conditions for another 3-5 hours, or until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer. d. Once the reaction is complete, extrude the molten polymer from the reactor and cool it to room temperature. e. The resulting PBS can be pelletized for further processing.

Protocol 2: Characterization of Succinate-Based Polymers

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To determine the chemical structure and composition of the synthesized polymers.

  • Procedure: a. Dissolve 5-10 mg of the polymer sample in a suitable deuterated solvent (e.g., chloroform-d, CDCl3). b. Transfer the solution to an NMR tube. c. Acquire 1H NMR and 13C NMR spectra using a standard NMR spectrometer. d. Analyze the spectra to identify characteristic peaks corresponding to the monomer units and confirm the polymer structure.[10]

2. Gel Permeation Chromatography (GPC):

  • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers.

  • Procedure: a. Dissolve a small amount of the polymer sample in a suitable solvent (e.g., chloroform or tetrahydrofuran). b. Filter the solution to remove any particulate matter. c. Inject the solution into a GPC system equipped with a suitable column set and a refractive index detector. d. Use polystyrene standards for calibration. e. Analyze the resulting chromatogram to determine the molecular weight distribution.[10]

3. Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the thermal properties of the polymers, including the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

  • Procedure: a. Place a small amount of the polymer sample (5-10 mg) in an aluminum DSC pan. b. Heat the sample to a temperature above its melting point to erase its thermal history. c. Cool the sample at a controlled rate (e.g., 10°C/min) to observe the crystallization behavior. d. Reheat the sample at a controlled rate (e.g., 10°C/min) to determine the glass transition and melting temperatures.[10]

4. Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability of the polymers.

  • Procedure: a. Place a known weight of the polymer sample (10-15 mg) in a TGA crucible. b. Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere. c. Record the weight loss as a function of temperature. The temperature at which significant weight loss occurs indicates the onset of thermal degradation.[10]

5. In Vitro Degradation Study:

  • Purpose: To evaluate the degradation rate of the polymer in a simulated physiological environment.

  • Procedure: a. Prepare thin films or scaffolds of the polymer. b. Weigh the initial dry mass of the samples. c. Immerse the samples in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C. d. At predetermined time intervals, remove the samples from the PBS solution, rinse with deionized water, and dry them under vacuum until a constant weight is achieved. e. Measure the final dry weight and calculate the percentage of weight loss. f. The pH of the degradation medium can also be monitored over time to assess the release of acidic degradation byproducts.[14]

Mandatory Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization cluster_application Application Formulation & Testing Monomers Succinate Derivatives (e.g., Succinic Acid, BDO) Polymerization Melt Polycondensation 1. Esterification 2. Polycondensation Monomers->Polymerization Catalyst Catalyst (e.g., TBT) Catalyst->Polymerization NMR NMR Spectroscopy (Structure) Polymerization->NMR GPC GPC (Molecular Weight) Polymerization->GPC DSC DSC (Thermal Properties) Polymerization->DSC TGA TGA (Thermal Stability) Polymerization->TGA Formulation Formulation (e.g., Microspheres, Scaffolds) TGA->Formulation Characterized Polymer Degradation In Vitro Degradation Formulation->Degradation Drug_Release Drug Release Studies Formulation->Drug_Release Biocompatibility Biocompatibility Assays Formulation->Biocompatibility

Caption: Experimental workflow for synthesis, characterization, and application testing of succinate-based polymers.

succinate_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Succinate_ext Extracellular Succinate SUCNR1 SUCNR1 (GPR91) Succinate_ext->SUCNR1 Binding G_protein G-protein (Gi/o, Gq) SUCNR1->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates AC Adenylate Cyclase (AC) G_protein->AC Inhibits IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca_release Ca²⁺ Release IP3_DAG->Ca_release Cellular_Response Cellular Response (e.g., Proliferation, Cytokine Release) cAMP->Cellular_Response ERK12 ERK1/2 Activation Ca_release->ERK12 ERK12->Cellular_Response

References

Application Note: High-Resolution Purity Analysis of Isooctyl Hydrogen Succinate Using Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

[AN-GC-024]

Abstract

This application note details a robust gas chromatography (GC) method for the quantitative determination of isooctyl hydrogen succinate purity. Due to the low volatility and thermal lability of the free acid, a derivatization step is employed to convert this compound into its more volatile trimethylsilyl (TMS) ester. The subsequent analysis by Flame Ionization Detection (FID) provides a reliable and accurate method for purity assessment, crucial for quality control in research, and drug development. This method is validated for its specificity, linearity, precision, and accuracy.

Introduction

This compound is a monoester of succinic acid and isooctyl alcohol, finding applications in various chemical syntheses and as a potential component in pharmaceutical formulations. Accurate determination of its purity is critical to ensure product quality and consistency. Gas chromatography offers high separation efficiency and is a powerful tool for this purpose. However, the presence of a free carboxylic acid group in this compound necessitates a derivatization step to improve its chromatographic properties by increasing volatility and reducing peak tailing.[1][2] This protocol describes a validated GC-FID method following silylation.

Experimental Protocol

Materials and Reagents
  • This compound Reference Standard (>99.5% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (Anhydrous)

  • Toluene (HPLC Grade)

  • Helium (Carrier Gas, 99.999% purity)

  • Hydrogen (FID, 99.999% purity)

  • Compressed Air (FID, Zero Grade)

Instrumentation
  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Capillary Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

Standard and Sample Preparation

Standard Solution Preparation:

  • Accurately weigh approximately 50 mg of this compound Reference Standard into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with Toluene.

  • Transfer 1.0 mL of this stock solution into a 2 mL autosampler vial.

Sample Solution Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with Toluene.

  • Transfer 1.0 mL of this solution into a 2 mL autosampler vial.

Derivatization Procedure
  • To each standard and sample vial, add 200 µL of anhydrous pyridine.

  • Add 300 µL of BSTFA + 1% TMCS to each vial.

  • Cap the vials tightly and vortex for 30 seconds.

  • Heat the vials at 70°C for 30 minutes in a heating block or oven.

  • Allow the vials to cool to room temperature before placing them in the GC autosampler.

Gas Chromatography Conditions
ParameterValue
Injector Split/Splitless
Injector Temp. 280°C
Split Ratio 50:1
Injection Volume 1.0 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program
  Initial Temp.100°C, hold for 2 min
  Ramp 115°C/min to 280°C
  Hold Time10 min at 280°C
Detector Flame Ionization Detector (FID)
Detector Temp. 300°C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (He) 25 mL/min
Data Analysis and Purity Calculation

The purity of this compound is determined by the area percent method. The area of the peak corresponding to the derivatized analyte is divided by the total area of all peaks in the chromatogram (excluding the solvent peak).[3]

Formula: Purity (%) = (Area of this compound Peak / Total Peak Area) x 100

Method Validation Summary

The proposed GC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[4] Key validation parameters and typical acceptance criteria are summarized below.

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities and solvent peaks.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.[4][5]
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for replicate injections of the standard.[5]
Accuracy (Recovery) Mean recovery between 98.0% and 102.0% for spiked samples.[5]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.
Robustness The method's performance remains unaffected by small, deliberate variations in parameters (e.g., flow rate, temperature).[5]

Experimental Workflow Diagram

GC_Purity_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_gc GC-FID Analysis cluster_data Data Processing weigh Weigh Sample & Reference Standard dissolve Dissolve in Toluene weigh->dissolve aliquot Aliquot for Derivatization dissolve->aliquot add_reagents Add Pyridine & BSTFA + 1% TMCS aliquot->add_reagents heat Heat at 70°C for 30 min add_reagents->heat cool Cool to Room Temp. heat->cool inject Inject 1 µL into GC cool->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for GC purity analysis of this compound.

Conclusion

The described gas chromatography method, incorporating a silylation derivatization step, is a precise, and reliable technique for determining the purity of this compound. The method's validation ensures its suitability for quality control in pharmaceutical and chemical industries, providing confidence in the analytical results.

References

High-Performance Liquid Chromatography (HPLC) Analysis of Succinate Esters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinate esters are a class of organic compounds derived from succinic acid, a key intermediate in the citric acid cycle. They find diverse applications across various industries, serving as precursors in polymer synthesis, specialty chemicals, and as active pharmaceutical ingredients (APIs) or excipients in drug formulations. The accurate and reliable quantification of succinate esters is crucial for quality control, stability testing, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique widely employed for the separation, identification, and quantification of these compounds. This document provides detailed application notes and protocols for the HPLC analysis of succinate esters, tailored for researchers, scientists, and drug development professionals.

Principle of HPLC Separation of Succinate Esters

The separation of succinate esters by HPLC is primarily achieved based on their polarity and partitioning behavior between a stationary phase and a mobile phase. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose, typically employing a nonpolar stationary phase (e.g., C18 or C8) and a polar mobile phase. The retention of succinate esters is influenced by the length of the ester alkyl chain; longer chains lead to increased hydrophobicity and stronger retention on the reversed-phase column. Other chromatographic modes like Hydrophilic Interaction Liquid Chromatography (HILIC) can also be utilized, particularly for more polar succinate derivatives.

Experimental Protocols

This section details the methodologies for the HPLC analysis of various succinate esters.

Protocol 1: Analysis of Simple Dialkyl Succinates (e.g., Dimethyl Succinate, Diethyl Succinate)

This protocol is suitable for the routine analysis and quality control of simple dialkyl succinates.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient or isocratic, e.g., 50:50 v/v) with 0.1% Phosphoric Acid or Formic Acid.[1]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 210 nm

Standard Preparation:

  • Prepare a stock solution of the succinate ester standard (e.g., dimethyl succinate) at a concentration of 1 mg/mL in the mobile phase.

  • Perform serial dilutions from the stock solution to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation:

  • For neat samples, accurately weigh and dissolve the sample in the mobile phase to a final concentration within the calibration range.

  • For samples in a matrix, an appropriate extraction method such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary. For example, in food products, extraction with acetonitrile followed by centrifugation and filtration is a common approach.[2][3]

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

Protocol 2: Analysis of Succinate-Containing Active Pharmaceutical Ingredients (APIs)

This protocol is designed for the analysis of pharmaceutical formulations containing a succinate salt of a drug, such as Metoprolol Succinate or Solifenacin Succinate.[4][5]

Chromatographic Conditions:

ParameterCondition
Column C8 or CN, 4.6 x 250 mm, 5 µm.[4][5]
Mobile Phase Acetonitrile:Phosphate Buffer (e.g., 20 mM KH2PO4, pH adjusted to 3.0 with phosphoric acid) in a ratio of approximately 30:70 v/v.[5]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient or controlled at 25 °C
Detection UV at 220 nm or 225 nm.[4]

Standard and Sample Preparation:

  • Standard Preparation: Accurately weigh and dissolve the API standard in the mobile phase to prepare a stock solution. Further dilute to create calibration standards.

  • Sample Preparation (Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Transfer an amount of powder equivalent to a single dose into a volumetric flask.

    • Add a suitable volume of mobile phase and sonicate for 15-20 minutes to ensure complete dissolution of the API.

    • Dilute to the mark with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

The following tables summarize typical quantitative data for the HPLC analysis of succinate esters.

Table 1: Chromatographic Parameters for a Homologous Series of Dialkyl Succinates

CompoundRetention Time (min)Tailing FactorTheoretical Plates
Dimethyl Succinate3.51.1> 5000
Diethyl Succinate5.21.2> 5000
Dipropyl Succinate8.91.1> 6000
(Data is illustrative and will vary based on the specific C18 column and exact mobile phase composition used.)

Table 2: Validation Parameters for the HPLC Analysis of Succinate-Containing APIs

ParameterMetoprolol SuccinateSolifenacin Succinate
Linearity Range (µg/mL) 5 - 35[4]50 - 150[5]
Correlation Coefficient (r²) > 0.999[4]> 0.999[5]
LOD (µg/mL) ~0.1~1.5
LOQ (µg/mL) ~0.3~5.0
Accuracy (% Recovery) 98 - 10299 - 101
Precision (%RSD) < 2.0< 2.0

Visualization of Experimental Workflows

The following diagrams illustrate the key steps in the HPLC analysis of succinate esters.

HPLC_Workflow_Simple_Esters cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Stock Prepare 1 mg/mL Stock Standard Calibration_Standards Create Calibration Standards (1-100 µg/mL) Standard_Stock->Calibration_Standards HPLC_System HPLC System (C18 Column) Calibration_Standards->HPLC_System Inject Sample_Prep Dissolve/Extract Sample Filter_Sample Filter through 0.45 µm Syringe Filter Sample_Prep->Filter_Sample Filter_Sample->HPLC_System Inject Data_Acquisition Data Acquisition (UV at 210 nm) HPLC_System->Data_Acquisition Chromatogram Generate Chromatogram Data_Acquisition->Chromatogram Calibration_Curve Construct Calibration Curve Chromatogram->Calibration_Curve Quantification Quantify Succinate Ester Concentration Calibration_Curve->Quantification

Caption: Workflow for HPLC analysis of simple succinate esters.

HPLC_Workflow_API Start Start: API Formulation (e.g., Tablets) Weigh_Powder Weigh and Powder Tablets Start->Weigh_Powder Dissolve_Sonicate Dissolve in Mobile Phase with Sonication Weigh_Powder->Dissolve_Sonicate Dilute Dilute to Final Volume Dissolve_Sonicate->Dilute Filter Filter with 0.45 µm Syringe Filter Dilute->Filter Inject Inject into HPLC System (C8 or CN Column) Filter->Inject Detect UV Detection (220-225 nm) Inject->Detect Quantify Quantify API Concentration Detect->Quantify

Caption: Sample preparation workflow for succinate-containing APIs.

Conclusion

The HPLC methods outlined in this document provide robust and reliable approaches for the quantitative analysis of succinate esters in various sample types. The choice of stationary phase, mobile phase composition, and sample preparation technique should be tailored to the specific succinate ester and the sample matrix. Proper method validation is essential to ensure the accuracy, precision, and reliability of the analytical results, which is of paramount importance in research, drug development, and quality control settings.

References

Application Notes and Protocols: Synthesis and Characterization of Isooctyl Succinate-Based Surfactants

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Anionic surfactants based on sulfosuccinate esters are widely utilized across various industries, including pharmaceuticals, cosmetics, and emulsion polymerization, owing to their excellent wetting, emulsifying, and dispersing properties.[1][2][3] A prominent member of this class is the surfactant derived from isooctyl alcohol, commonly known as dioctyl sodium sulfosuccinate (DOSS). These surfactants are synthesized via a two-step process involving the esterification of maleic anhydride with isooctyl alcohol to form a diester, followed by sulfonation of the double bond.[4][5] The resulting molecule possesses a branched hydrophobic tail, which imparts unique solubility and surface activity characteristics. These properties make it a versatile ingredient in formulations requiring rapid surface tension reduction and stabilization of emulsions.[6][7]

This document provides detailed protocols for the laboratory-scale synthesis of isooctyl succinate-based surfactants and summarizes their key physicochemical properties and applications.

Physicochemical Properties

The performance of a surfactant is defined by its ability to lower surface and interfacial tension and to form micelles in solution. The following table summarizes key quantitative data for dioctyl sodium sulfosuccinate, a close analogue and commercially prevalent form of isooctyl succinate-based surfactants.

PropertyValueConditionsReference
Molecular Formula C₂₀H₃₇NaO₇S[8]
Molecular Weight 444.56 g/mol [8]
Critical Micelle Concentration (CMC) 0.2 - 0.6 mMIn water[8]
Surface Tension at CMC 25-30 mN/m (dyn/cm)0.1% in water[8]
Appearance White to off-white waxy solid or powder[8]
Solubility Soluble in water and many organic solvents[6]
pH (1% aqueous solution) 6.0 - 7.0[5]

Experimental Protocols

The synthesis of sodium diisooctyl sulfosuccinate is a two-stage process. The first stage is the formation of the isooctyl maleate ester, and the second is the sulfonation of this ester.

Protocol 1: Synthesis of Diisooctyl Maleate (Esterification)

This protocol describes the reaction of maleic anhydride with isooctyl alcohol to form the diester intermediate.

Materials:

  • Maleic Anhydride

  • Isooctyl alcohol (or 2-ethylhexanol)

  • p-Toluenesulfonic acid (catalyst)[5]

  • Sodium bicarbonate solution (for neutralization)

  • Reaction kettle or three-necked flask equipped with a stirrer, condenser, and thermometer

  • Heating mantle

Procedure:

  • Charge the reaction vessel with maleic anhydride and isooctyl alcohol in a 1:2 molar ratio.[5]

  • Add a catalytic amount of p-toluenesulfonic acid (approximately 0.3% of the total mixture weight).

  • Heat the mixture under stirring to a temperature range of 80-190°C.

  • Maintain the reaction at this temperature for 4-6 hours. Water produced during the esterification can be removed by distillation.

  • After the reaction is complete (as determined by monitoring the acid value of the mixture), cool the reaction mixture to room temperature.

  • Neutralize the remaining catalyst by washing the mixture with a dilute solution of sodium bicarbonate, followed by water.

  • Separate the organic layer containing the diisooctyl maleate.

Protocol 2: Synthesis of Sodium Diisooctyl Sulfosuccinate (Sulfonation)

This protocol outlines the addition of sodium bisulfite to the double bond of the diisooctyl maleate.

Materials:

  • Diisooctyl maleate (from Protocol 1)

  • Sodium bisulfite (or sodium metabisulfite)

  • Water

  • Organic solvent (e.g., ethanol, isopropanol) for purification

  • Reaction vessel with stirrer and heating capabilities

Procedure:

  • Prepare an aqueous solution of sodium bisulfite.

  • Add the diisooctyl maleate to the reaction vessel.

  • Heat the mixture while stirring and add the sodium bisulfite solution.

  • The reaction is typically carried out at a controlled temperature and pressure (e.g., 0.1-0.25 MPa) for 3-6 hours.[5]

  • Upon completion of the reaction, the crude sodium diisooctyl sulfosuccinate is obtained.

  • For purification, the product can be precipitated from the reaction mixture by the addition of an organic solvent, followed by filtration.[5]

  • The purified product is then dried to remove any residual solvent and water.

Diagrams

Synthesis Workflow

The following diagram illustrates the two-stage synthesis process for sodium diisooctyl sulfosuccinate.

SynthesisWorkflow Reactants Maleic Anhydride + Isooctyl Alcohol Esterification Esterification (80-190°C, 4-6h) Catalyst: p-TSA Reactants->Esterification Intermediate Diisooctyl Maleate Esterification->Intermediate Sulfonation Sulfonation (Heated, Pressurized) Intermediate->Sulfonation SulfonationAgent Sodium Bisulfite (Aqueous Solution) SulfonationAgent->Sulfonation CrudeProduct Crude Sodium Diisooctyl Sulfosuccinate Sulfonation->CrudeProduct Purification Purification (Precipitation, Filtration, Drying) CrudeProduct->Purification FinalProduct High-Purity Sodium Diisooctyl Sulfosuccinate Purification->FinalProduct

Caption: Workflow for the synthesis of sodium diisooctyl sulfosuccinate.

Applications

Isooctyl succinate-based surfactants are valued for their rapid wetting and excellent emulsifying capabilities, leading to their use in a diverse range of applications:

  • Textile Industry: Used as a highly effective wetting agent in dyeing and finishing processes to ensure uniform application of dyes and other treatments.[2][7]

  • Agrochemicals: Acts as a dispersing and emulsifying agent in pesticide and herbicide formulations, enhancing the stability and efficacy of the active ingredients.[7]

  • Paints, Inks, and Coatings: Employed as a dispersing agent for pigments and as an emulsifier in the production of latex paints.[2][3]

  • Emulsion Polymerization: Utilized as a stabilizer in the synthesis of polymers such as vinyl acetate and acrylates.[2]

  • Cosmetics and Personal Care: Due to their mildness, they are incorporated into shampoos, bath products, and other cleansing formulations.

  • Pharmaceuticals: It is widely used as an excipient, serving as a stool softener and an emulsifying agent in various formulations.[6][8]

  • Industrial Cleaning: A component in cleaning formulations for its ability to wet surfaces and emulsify oils and greases.[7]

References

Application Note: Structural Elucidation of Isooctyl Hydrogen Succinate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules.[1][2][3] This application note provides a detailed protocol for the structural characterization of isooctyl hydrogen succinate using ¹H and ¹³C NMR spectroscopy. The expected chemical shifts, multiplicities, and coupling constants are summarized, and a general workflow for NMR-based structure determination is presented. This guide is intended for researchers and professionals involved in chemical synthesis and drug development who utilize NMR for routine structural verification.

Introduction

This compound is a monoester of succinic acid and isooctyl alcohol. Its structure contains both a hydrophilic carboxylic acid group and a lipophilic isooctyl chain, suggesting its potential use as a surfactant or emulsifier. Accurate structural confirmation is a critical step in the synthesis and characterization of such molecules. NMR spectroscopy provides unambiguous information about the carbon-hydrogen framework of a molecule, making it the primary method for structural elucidation in organic chemistry.[2][4] This document outlines the experimental procedures and expected NMR data for the confirmation of the this compound structure.

Experimental Protocols

Sample Preparation
  • Weigh 5-10 mg of the synthesized this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. The choice of solvent can affect chemical shifts.[5]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy
  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Nucleus: ¹H

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans (NS): 16-64 (adjust to achieve adequate signal-to-noise ratio).[1]

  • Relaxation Delay (D1): 1-5 seconds. A longer delay is necessary for accurate integration, especially for quantitative analysis.[1][7]

  • Acquisition Time (AQ): 2-4 seconds to ensure good resolution.[7]

  • Spectral Width: 0-12 ppm

  • Referencing: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Spectroscopy
  • Instrument: 100 MHz (corresponding to a 400 MHz ¹H frequency) or higher NMR Spectrometer

  • Nucleus: ¹³C

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans (NS): 1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.

  • Relaxation Delay (D1): 2 seconds

  • Acquisition Time (AQ): 1-2 seconds

  • Spectral Width: 0-220 ppm

  • Referencing: CDCl₃ solvent peak at 77.16 ppm.[8]

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. The chemical shifts are estimated based on typical values for similar functional groups.[5][9][10][11]

Structure of this compound:

(Note: "Isooctyl" can refer to several isomers. For this application note, 2-ethylhexyl is used as a common representative isooctyl structure. The principles outlined here can be adapted for other isomers based on their specific branching patterns.)

Predicted ¹H NMR Data
SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~10-12broad singlet1H-COOH
b~4.0-4.2doublet of doublets2H-O-CH₂-
c~2.6-2.7triplet2H-CO-CH₂-
d~2.5-2.6triplet2H-CH₂-COOH
e~1.5-1.7multiplet1H-CH(CH₃)-
f~1.2-1.4multiplet8H-(CH₂)₄-
g~0.8-0.9multiplet6H-CH₃
Predicted ¹³C NMR Data
SignalChemical Shift (δ, ppm)Assignment
1~178-180-COOH
2~172-174-COO-
3~65-68-O-CH₂-
4~38-40-CH(CH₃)-
5~30-32-CH₂-
6~28-30-CH₂-
7~29-31-CO-CH₂-
8~29-31-CH₂-COOH
9~23-25-CH₂-
10~14-CH₃
11~11-CH₃

Workflow for Structural Elucidation

The following diagram illustrates the general workflow for elucidating the structure of a small molecule like this compound using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation cluster_verification Structure Verification Sample Synthesized Compound Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) with TMS Sample->Dissolve Tube Transfer to NMR Tube Dissolve->Tube Acquire_1H Acquire 1D ¹H NMR Spectrum Tube->Acquire_1H Acquire_13C Acquire 1D ¹³C NMR Spectrum Tube->Acquire_13C Process_1H Process ¹H Data: - Fourier Transform - Phasing - Baseline Correction - Integration Acquire_1H->Process_1H Process_13C Process ¹³C Data: - Fourier Transform - Phasing - Baseline Correction Acquire_13C->Process_13C Analyze_1H Analyze ¹H Spectrum: - Chemical Shift - Integration (Proton Count) - Multiplicity (n+1 rule) Process_1H->Analyze_1H Analyze_13C Analyze ¹³C Spectrum: - Chemical Shift - Number of Signals Process_13C->Analyze_13C Structure_Proposal Propose Structure Analyze_1H->Structure_Proposal Analyze_13C->Structure_Proposal Verify Verify Proposed Structure (Compare with expected data) Structure_Proposal->Verify Final_Structure Final Elucidated Structure Verify->Final_Structure

Caption: General workflow for NMR-based structural elucidation.

Data Interpretation

  • ¹H NMR Spectrum:

    • The number of signals corresponds to the number of chemically non-equivalent protons in the molecule.[2]

    • The chemical shift (δ) provides information about the electronic environment of the protons. For example, protons near electronegative atoms like oxygen are deshielded and appear at higher chemical shifts (downfield).[6]

    • The integration of each signal is proportional to the number of protons giving rise to that signal.[4]

    • The multiplicity (singlet, doublet, triplet, etc.) of a signal is determined by the number of protons on adjacent carbons (the n+1 rule) and provides connectivity information.[5]

  • ¹³C NMR Spectrum:

    • The number of signals indicates the number of chemically non-equivalent carbon atoms.

    • The chemical shift values indicate the type of carbon atom (e.g., carbonyl, aromatic, aliphatic). Carbons in electron-withdrawing groups, such as carbonyls, appear significantly downfield.[8][10]

For this compound, the key features to confirm would be the presence of the carboxylic acid proton signal at high chemical shift, the methylene groups of the succinate backbone, the signals corresponding to the isooctyl chain, and the two distinct carbonyl carbon signals in the ¹³C spectrum. For more complex molecules, or in cases of significant signal overlap, 2D NMR techniques such as COSY, HSQC, and HMBC can be employed to establish detailed connectivity.[12][13]

Conclusion

NMR spectroscopy is a powerful and definitive method for the structural elucidation of synthesized compounds like this compound. By following the detailed protocols for sample preparation, data acquisition, and spectral analysis outlined in this application note, researchers can confidently verify the structure of their target molecules. The provided table of predicted chemical shifts serves as a valuable reference for spectral assignment.

References

Troubleshooting & Optimization

Technical Support Center: Isooctyl Hydrogen Succinate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of isooctyl hydrogen succinate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue IDQuestionPotential CausesRecommended Solutions
YLD-001 Why is the yield of this compound lower than expected? 1. Incomplete Reaction: The reaction may not have reached equilibrium or completion. 2. Suboptimal Temperature: The reaction temperature may be too low for the catalyst to be effective or for the reaction to proceed at a reasonable rate. 3. Catalyst Inactivity: The catalyst may be poisoned, used in insufficient quantity, or may not be the optimal choice for this specific esterification. 4. Formation of Byproducts: Side reactions, such as the formation of diisooctyl succinate, can consume the reactants. 5. Reversibility of the Reaction: Esterification is a reversible reaction; the presence of water can drive the equilibrium back towards the reactants.1. Increase Reaction Time: Monitor the reaction progress using techniques like TLC or GC to ensure it has gone to completion. 2. Optimize Temperature: Gradually increase the reaction temperature in increments of 5-10°C and monitor the effect on the yield. Be cautious of potential side reactions at higher temperatures. 3. Catalyst Optimization: a) Increase the catalyst loading incrementally. b) Test different acid catalysts (e.g., p-toluenesulfonic acid, sulfuric acid, or a solid acid catalyst). c) Ensure the catalyst is dry and active. 4. Control Stoichiometry: Use a slight excess of one reactant (typically the less expensive one) to drive the reaction towards the desired product. To favor the monoester, a 1:1 molar ratio of succinic anhydride to isooctyl alcohol is a good starting point. 5. Remove Water: If starting from succinic acid, use a Dean-Stark apparatus or a drying agent to remove the water formed during the reaction.
PUR-001 How can I remove the diisooctyl succinate byproduct from my final product? Formation of the diester is a common side reaction, especially if the reaction is pushed too far or if there is an excess of isooctyl alcohol.1. Purification by Column Chromatography: Use a silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the monoester from the less polar diester. 2. Acid-Base Extraction: a) Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane). b) Wash the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution). The acidic this compound will be deprotonated and move to the aqueous layer. The non-acidic diisooctyl succinate will remain in the organic layer. c) Separate the aqueous layer and acidify it with a strong acid (e.g., HCl) to precipitate the purified this compound. d) Extract the product back into an organic solvent and dry.
RXN-001 The reaction seems to have stalled and is not proceeding to completion. What should I do? 1. Catalyst Deactivation: The catalyst may have been neutralized or degraded over the course of the reaction. 2. Equilibrium Reached: The reaction may have reached its natural equilibrium point under the current conditions. 3. Insufficient Mixing: Poor mixing can lead to localized concentration gradients and prevent the reactants from interacting effectively.1. Add Fresh Catalyst: Introduce an additional portion of the catalyst to the reaction mixture. 2. Shift the Equilibrium: If applicable, try removing one of the products (e.g., water) to drive the reaction forward. 3. Improve Agitation: Increase the stirring speed to ensure the reaction mixture is homogeneous.
SOL-001 What is the best solvent for this reaction? The choice of solvent can significantly impact reaction rate and selectivity.[1]1. Apolar, Non-reactive Solvents: Solvents like toluene or hexane are often used, especially when a Dean-Stark trap is employed to remove water.[1] 2. Solvent-free Conditions: In some cases, the reaction can be run neat, using an excess of one of the reactants as the solvent. This can simplify purification but may affect the reaction equilibrium.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of this compound?

A1: this compound is typically synthesized via the esterification of succinic anhydride with isooctyl alcohol. The reaction involves the opening of the anhydride ring by the alcohol, forming the monoester.

Reaction_Pathway succinic_anhydride Succinic Anhydride product This compound succinic_anhydride->product + Isooctyl Alcohol (Catalyst, Heat) isooctyl_alcohol Isooctyl Alcohol isooctyl_alcohol->product

Figure 1: Synthesis of this compound.

Q2: Which catalyst is most effective for this synthesis?

A2: Common catalysts for this type of esterification are strong acids. These can include:

  • Homogeneous Catalysts: p-Toluenesulfonic acid (p-TSA), sulfuric acid (H₂SO₄), or hydrochloric acid (HCl).

  • Heterogeneous Catalysts: Acidic ion-exchange resins or zeolites. These have the advantage of being easily filtered out of the reaction mixture.

The choice of catalyst can depend on the desired reaction conditions and the required purity of the final product.

Q3: What are the optimal reaction conditions?

A3: The optimal conditions can vary, but a general starting point would be:

  • Molar Ratio: A 1:1 to 1:1.2 molar ratio of succinic anhydride to isooctyl alcohol.

  • Temperature: Typically in the range of 80-120°C.

  • Catalyst Loading: 0.5-2 mol% relative to the limiting reagent.

It is highly recommended to perform small-scale optimization experiments to determine the best conditions for your specific setup.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by:

  • Thin-Layer Chromatography (TLC): Observe the disappearance of the starting materials and the appearance of the product spot.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can provide quantitative data on the conversion of reactants to products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to track the appearance of characteristic peaks for the product and the disappearance of reactant peaks.

Q5: What are the key safety precautions for this synthesis?

A5:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reactants and catalysts can be corrosive or irritants. Handle them with care.

  • Be cautious when heating organic solvents, as they can be flammable.

Experimental Protocols

Synthesis of this compound

This protocol provides a general procedure for the synthesis of this compound.

Materials:

  • Succinic anhydride

  • Isooctyl alcohol (2-ethylhexanol)

  • p-Toluenesulfonic acid (p-TSA) monohydrate

  • Toluene

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Hydrochloric acid (HCl), 1M

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (optional, but recommended if starting from succinic acid)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add succinic anhydride (1.0 eq), isooctyl alcohol (1.05 eq), and toluene (as solvent).

  • Catalyst Addition: Add p-toluenesulfonic acid (0.02 eq) to the reaction mixture.

  • Heating: Heat the mixture to reflux (approximately 110-120°C if using toluene) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC until the succinic anhydride spot has disappeared.

  • Workup: a. Cool the reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to remove unreacted succinic acid and the catalyst. The product, this compound, will move to the aqueous layer. c. Separate the aqueous layer and wash the organic layer once more with the bicarbonate solution. Combine the aqueous layers. d. Slowly acidify the combined aqueous layers with 1M HCl until the pH is ~2. The product should precipitate or form an oil. e. Extract the product from the acidified aqueous layer with an organic solvent like ethyl acetate (3x). f. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel.

Experimental_Workflow cluster_0 Reaction cluster_1 Workup cluster_2 Purification A Combine Reactants & Solvent B Add Catalyst A->B C Heat to Reflux B->C D Monitor Progress (TLC/GC) C->D E Cool to RT D->E F Base Wash (NaHCO3) E->F G Separate Layers F->G H Acidify Aqueous Layer G->H I Extract Product H->I J Dry & Concentrate I->J K Column Chromatography (if needed) J->K

Figure 2: General Experimental Workflow.

Optimization and Troubleshooting Logic

The following diagram illustrates a logical approach to troubleshooting low yield issues.

Troubleshooting_Logic start Low Yield of Isooctyl Hydrogen Succinate check_completion Is the reaction complete? (Check TLC/GC) start->check_completion increase_time Increase reaction time check_completion->increase_time No check_byproducts Are there significant byproducts? (e.g., diisooctyl succinate) check_completion->check_byproducts Yes increase_time->check_completion optimize_stoichiometry Adjust reactant stoichiometry (e.g., 1:1 ratio) check_byproducts->optimize_stoichiometry Yes optimize_conditions Optimize reaction conditions check_byproducts->optimize_conditions No optimize_stoichiometry->optimize_conditions end_node Improved Yield optimize_stoichiometry->end_node increase_temp Increase temperature optimize_conditions->increase_temp change_catalyst Increase catalyst loading or change catalyst type optimize_conditions->change_catalyst increase_temp->end_node change_catalyst->end_node

Figure 3: Troubleshooting Decision Tree for Low Yield.

References

Common side reactions in the synthesis of isooctyl hydrogen succinate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of isooctyl hydrogen succinate.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.- Ensure a 1:1 molar ratio of isooctanol to succinic anhydride. - Extend the reaction time or moderately increase the reaction temperature. - Verify the purity of starting materials.
Formation of diisooctyl succinate (diester).- Use a precise 1:1 molar ratio. An excess of isooctanol can favor diester formation. - Control the reaction temperature; higher temperatures can promote the second esterification.
Sub-optimal catalyst concentration or activity.- If using a catalyst, ensure it is fresh and used in the correct concentration.
Presence of Unreacted Succinic Anhydride/Acid Insufficient reaction time or temperature.- Increase the reaction duration or temperature as per the protocol.
Poor mixing.- Ensure efficient stirring to maintain a homogenous reaction mixture.
Formation of Diisooctyl Succinate Excess isooctanol.- Carefully control the stoichiometry to a 1:1 molar ratio of isooctanol to succinic anhydride.
High reaction temperature or prolonged reaction time.- Monitor the reaction progress and stop it once the formation of the monoester is maximized.
Product Contamination with Isooctanol Inefficient purification.- Improve the purification process, for example, by vacuum distillation to remove residual isooctanol. - Perform an aqueous wash to remove the alcohol.
Product Has a Yellowish Tint Thermal degradation of reactants or product.- Avoid excessive heating during the reaction and purification steps. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound?

The most prevalent side reaction is the formation of the diester, diisooctyl succinate. This occurs when a second molecule of isooctanol reacts with the monoester. Other potential side reactions include the dehydration of isooctanol to form alkenes at high temperatures, or the formation of diisooctyl ether, particularly if a strong acid catalyst is used under harsh conditions.

Q2: How can I minimize the formation of the diester byproduct?

To minimize the formation of diisooctyl succinate, it is crucial to maintain a strict 1:1 molar ratio between isooctanol and succinic anhydride. Running the reaction at a moderate temperature and monitoring its progress to avoid prolonged reaction times can also help favor the formation of the monoester.

Q3: What is the recommended solvent for this reaction?

Often, this reaction can be performed neat (without a solvent). However, if a solvent is required to facilitate mixing or control the temperature, a non-reactive, high-boiling point solvent such as toluene or xylene can be used.

Q4: How can I effectively purify the final product?

Purification can typically be achieved through a combination of techniques. An initial aqueous wash can remove unreacted succinic acid and other water-soluble impurities. This is often followed by vacuum distillation to separate the desired this compound from unreacted isooctanol and the diisooctyl succinate byproduct.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • Succinic anhydride

  • Isooctanol (2-ethylhexanol)

  • Toluene (optional, as solvent)

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Reaction flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry reaction flask, add succinic anhydride (1 molar equivalent) and isooctanol (1 molar equivalent). If using a solvent, add toluene.

  • Heat the mixture to a gentle reflux (typically 110-120°C if using toluene) and stir vigorously.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC) until the succinic anhydride is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • If a solvent was used, remove it using a rotary evaporator.

  • Wash the crude product with a 5% sodium bicarbonate solution to remove unreacted succinic acid.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Purify the product by vacuum distillation.

Visualizations

Synthesis_Pathway Reactants Succinic Anhydride + Isooctanol Main_Product This compound (Monoester) Reactants->Main_Product Main Reaction (1:1 Stoichiometry) Side_Product_2 Unreacted Starting Materials Reactants->Side_Product_2 Incomplete Reaction Side_Product_1 Diisooctyl Succinate (Diester) Main_Product->Side_Product_1 + Isooctanol (Side Reaction)

Caption: Chemical pathways in the synthesis of this compound.

Troubleshooting_Workflow Start Start: Synthesis Issue Low_Yield Low Yield? Start->Low_Yield Check_Stoichiometry Verify 1:1 Molar Ratio Low_Yield->Check_Stoichiometry Yes Impure_Product Impure Product? Low_Yield->Impure_Product No Extend_Reaction Increase Reaction Time/Temp Check_Stoichiometry->Extend_Reaction Extend_Reaction->Impure_Product Diester_Present Diester Contamination? Impure_Product->Diester_Present Yes End End: Optimized Synthesis Impure_Product->End No Control_Temp Use Moderate Temperature Diester_Present->Control_Temp Yes Unreacted_SM Unreacted Starting Material? Diester_Present->Unreacted_SM No Improve_Purification Enhance Purification Steps (e.g., Vacuum Distillation) Control_Temp->Improve_Purification Improve_Purification->End Unreacted_SM->Extend_Reaction Yes Unreacted_SM->End No

Caption: Troubleshooting workflow for this compound synthesis.

How to remove unreacted starting materials from isooctyl hydrogen succinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of isooctyl hydrogen succinate. Our focus is on removing unreacted starting materials, primarily isooctyl alcohol and succinic anhydride (or its hydrolysis product, succinic acid).

Troubleshooting Guide

Encountering issues during the purification of this compound is common. This guide addresses specific problems you might face during your experiments.

Problem Possible Cause(s) Recommended Solution(s)
Product is acidic (low pH) Incomplete removal of succinic acid or unreacted succinic anhydride.Perform additional aqueous washes with a mild base such as 5% sodium bicarbonate solution. Continue washing until the aqueous layer is neutral or slightly basic.[1][2] Ensure vigorous mixing in the separatory funnel to maximize contact between the organic and aqueous phases.
Cloudy or wet product after drying Incomplete removal of water from the organic layer.Add more anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate) to the organic solution.[3] Allow sufficient time for the drying agent to work (at least 15-30 minutes) with occasional swirling. If the drying agent clumps together, it indicates the presence of water, and more should be added until some remains free-flowing.[3]
Low yield of purified product Loss of product during aqueous washes due to emulsion formation or partial solubility.To break emulsions, add a small amount of brine (saturated NaCl solution) to the separatory funnel. Avoid overly vigorous shaking; gentle inversions are often sufficient. If the product has some water solubility, minimize the volume of aqueous washes.
Presence of isooctyl alcohol in the final product Inefficient removal during distillation or extraction.If using distillation, ensure the distillation apparatus is set up correctly for fractional distillation to separate compounds with different boiling points.[4][5] Vacuum distillation is recommended for high-boiling esters to prevent decomposition.[1][5] If using aqueous extraction, perform multiple extractions with water or brine to remove the alcohol.[1]
Product discoloration (dark color) Decomposition of the ester at high temperatures during distillation.Use vacuum distillation to lower the boiling point of the this compound and reduce the risk of thermal decomposition.[1][6] Ensure the heating mantle temperature is not excessively high.

Frequently Asked Questions (FAQs)

Q1: What are the primary starting materials for the synthesis of this compound?

The synthesis of this compound typically involves the reaction of isooctyl alcohol with succinic anhydride.

Q2: How can I remove unreacted succinic anhydride and succinic acid from my product?

Unreacted succinic anhydride readily hydrolyzes to succinic acid in the presence of water. Both can be effectively removed by washing the crude product with a mild aqueous base, such as 5% sodium bicarbonate solution.[1][2] The acidic impurities will react to form a water-soluble salt that partitions into the aqueous layer, which can then be separated from the organic layer containing your product.

Q3: What is the best method to remove unreacted isooctyl alcohol?

Due to the likely significant difference in boiling points between isooctyl alcohol and the much larger this compound, vacuum distillation is a highly effective method for removal.[1][7] Alternatively, multiple extractions with water can be performed to wash away the more water-soluble alcohol.

Q4: How can I confirm the purity of my final this compound product?

Several analytical techniques can be employed to assess the purity of your final product:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to separate and identify volatile and semi-volatile compounds. It can detect and quantify trace amounts of unreacted starting materials or other impurities.[8][9]

  • Fourier-Transform Infrared Spectroscopy (FTIR): This method can confirm the presence of the desired ester functional group (C=O stretch around 1735 cm⁻¹) and the absence of the broad O-H stretch characteristic of carboxylic acids (succinic acid) and alcohols (isooctyl alcohol).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help quantify the purity by integrating the signals corresponding to the product and any remaining impurities.

Quantitative Data

The following table summarizes key physical properties of the starting materials and the desired product. Note that some properties for this compound are estimated based on similar compounds.

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Solubility
Isooctyl Alcohol C₈H₁₈O130.23~184Sparingly soluble in water; soluble in organic solvents.
Succinic Anhydride C₄H₄O₃100.07261Reacts with water to form succinic acid; soluble in chloroform and ethyl acetate.
Succinic Acid C₄H₆O₄118.09235 (decomposes)Soluble in water, ethanol, and acetone.
This compound C₁₂H₂₂O₄230.30> 200 (estimated)Insoluble in water; soluble in common organic solvents like dichloromethane and ethyl acetate.

Experimental Protocols

Protocol 1: Aqueous Wash for Removal of Acidic Impurities

Objective: To remove unreacted succinic anhydride and succinic acid from the crude product.

Materials:

  • Crude this compound in an organic solvent (e.g., dichloromethane or ethyl acetate)

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Separatory funnel

  • Beakers and flasks

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Transfer the crude product dissolved in an appropriate organic solvent to a separatory funnel.

  • Add an equal volume of 5% sodium bicarbonate solution to the separatory funnel.

  • Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from CO₂ evolution.

  • Allow the layers to separate completely. The organic layer contains the desired ester, and the aqueous layer contains the sodium succinate salt.

  • Drain the lower aqueous layer.

  • Repeat the wash with 5% sodium bicarbonate solution (steps 2-5) until no more gas evolution is observed.

  • Wash the organic layer with an equal volume of deionized water to remove any remaining bicarbonate solution. Allow the layers to separate and drain the aqueous layer.

  • Wash the organic layer with an equal volume of brine to facilitate the removal of dissolved water from the organic phase.[3]

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add anhydrous sodium sulfate or magnesium sulfate to the organic solution and swirl. Let it stand for 15-30 minutes.[3]

  • Filter the solution to remove the drying agent. The resulting solution contains the ester, free of acidic impurities.

Protocol 2: Vacuum Distillation for Removal of Isooctyl Alcohol

Objective: To separate the high-boiling this compound from the more volatile unreacted isooctyl alcohol.

Materials:

  • Crude this compound (after aqueous wash and drying)

  • Vacuum distillation apparatus (round-bottom flask, distillation head with condenser, receiving flask)

  • Vacuum pump with a cold trap

  • Heating mantle

  • Boiling chips or magnetic stirrer

Procedure:

  • Assemble the vacuum distillation apparatus, ensuring all glass joints are properly sealed with vacuum grease.

  • Place the crude, dried this compound into the round-bottom flask along with boiling chips or a magnetic stir bar.

  • Begin circulating cold water through the condenser.

  • Slowly apply vacuum to the system.

  • Once a stable vacuum is achieved, begin gently heating the distillation flask.

  • The isooctyl alcohol will begin to distill first. Collect this fraction in the receiving flask.

  • Monitor the temperature at the distillation head. A significant increase in temperature will indicate that the higher-boiling this compound is beginning to distill.

  • At this point, change the receiving flask to collect the purified product.

  • Continue distillation until most of the product has been collected. Do not distill to dryness to avoid the formation of peroxides and potential decomposition.[10]

  • Turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Product Crude Product Aqueous Wash Aqueous Wash Crude Product->Aqueous Wash Remove Acidic Impurities Drying Drying Aqueous Wash->Drying Remove Water Solvent Removal Solvent Removal Drying->Solvent Removal Concentrate Vacuum Distillation Vacuum Distillation Solvent Removal->Vacuum Distillation Remove Isooctyl Alcohol Pure Product Pure Product Vacuum Distillation->Pure Product Purity Check Purity Check Pure Product->Purity Check GC-MS, FTIR, NMR

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Optimizing Succinic Acid Esterification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for succinic acid esterification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to assist in optimizing your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the esterification of succinic acid?

A1: Succinic acid esterification is typically achieved through several methods, including:

  • Fischer-Speier Esterification: This classic method involves reacting succinic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

  • Heterogeneous Catalysis: Using solid acid catalysts like zeolites (e.g., H+-Zeolite-β), ion-exchange resins (e.g., Amberlyst-15), or sulfonated carbons offers advantages in catalyst separation and reusability.[1]

  • Enzymatic Esterification: Lipases, such as Candida antarctica lipase B (CALB), can be used for a milder, more selective esterification process.[2]

  • Microwave-Assisted Esterification: The use of microwave irradiation can significantly reduce reaction times and improve yields.[3][4]

  • Reactive Distillation: This process combines reaction and separation in a single unit, which can drive the equilibrium towards the product side by continuously removing water, leading to high conversion rates.[5][6]

Q2: What are the primary factors influencing the yield and reaction rate of succinic acid esterification?

A2: The key parameters that affect the efficiency of succinic acid esterification include:

  • Molar Ratio of Alcohol to Succinic Acid: A higher molar ratio of alcohol can shift the reaction equilibrium towards the formation of the ester, thereby increasing the yield.

  • Catalyst Type and Concentration: The choice of catalyst and its concentration are crucial; for instance, increasing catalyst loading can enhance the reaction rate.

  • Reaction Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to side reactions, such as the formation of succinic anhydride.[3]

  • Water Content: The presence of water can hinder the forward reaction and promote the reverse reaction (hydrolysis), thus reducing the ester yield.[1][2] It is often beneficial to remove water as it is formed.

  • Mixing Intensity: Adequate mixing is important to ensure proper contact between the reactants and the catalyst, particularly in heterogeneous systems.

Q3: What are the common side reactions in succinic acid esterification, and how can they be minimized?

A3: The most common side reaction is the formation of succinic anhydride through the dehydration of succinic acid, especially at elevated temperatures.[3][7] To minimize this, it is advisable to control the reaction temperature. Another potential issue is the formation of monoesters when the diester is the desired product. To favor the formation of the diester, a higher alcohol-to-acid molar ratio and longer reaction times are recommended.

Troubleshooting Guide

Problem 1: Low Yield or Incomplete Conversion

Q: My succinic acid esterification reaction is showing low conversion and a poor yield of the desired ester. What are the potential causes and how can I improve it?

A: Low yield is a common issue that can be addressed by systematically evaluating the following factors:

  • Insufficient Catalyst Activity:

    • Homogeneous Catalysts (e.g., H₂SO₄): Ensure the acid catalyst is of appropriate concentration and has not been diluted.

    • Heterogeneous Catalysts (e.g., Resins, Zeolites): The catalyst may be deactivated. Consider regenerating the catalyst according to the manufacturer's instructions or using a fresh batch. Bio-succinic acid, in particular, may contain impurities that can deactivate catalysts.[8]

    • Enzymatic Catalysts: The enzyme may have denatured due to improper temperature or pH. Ensure the reaction conditions are within the optimal range for the specific lipase used.

  • Presence of Water: Water is a byproduct of esterification and its presence can shift the equilibrium back towards the reactants.[1][2]

    • Solution: Use anhydrous reactants and solvents. Employ a method to remove water during the reaction, such as a Dean-Stark apparatus, molecular sieves, or reactive distillation.[5][9]

  • Suboptimal Reaction Conditions:

    • Molar Ratio: Increase the molar ratio of the alcohol to succinic acid to shift the equilibrium towards the product.

    • Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions. Optimize the temperature for your specific catalytic system.

    • Reaction Time: The reaction may not have reached equilibrium. Monitor the reaction progress over time to determine the optimal duration.

Problem 2: Formation of Succinic Anhydride

Q: I am observing the formation of succinic anhydride as a significant byproduct. How can I prevent this?

A: Succinic anhydride formation is typically caused by the dehydration of succinic acid at high temperatures.[7][10][11]

  • Temperature Control: The primary solution is to lower the reaction temperature. Investigate the optimal temperature range for your specific catalyst that favors esterification over anhydride formation. For instance, in a microwave-assisted synthesis of dimethyl succinate, increasing the temperature beyond 80°C can lead to the formation of succinic anhydride.[3]

  • Alternative Synthesis Route: Consider a two-step process where succinic acid is first converted to succinic anhydride, which is then reacted with the alcohol to form the monoester.[10][12] This can be an effective strategy if the monoester is the desired product.

Problem 3: Difficulty in Product Purification

Q: How can I effectively separate the succinic acid ester from unreacted succinic acid and the catalyst?

A: The purification strategy depends on the nature of the catalyst and the reaction mixture.

  • Removal of Unreacted Succinic Acid:

    • Washing: Unreacted succinic acid can be removed by washing the reaction mixture with an aqueous basic solution, such as sodium bicarbonate.[13] The succinic acid will be converted to its water-soluble salt and can be separated in the aqueous layer.

    • Distillation: If the boiling point difference between the ester and succinic acid is significant, vacuum distillation can be an effective purification method.[9][14]

  • Catalyst Separation:

    • Homogeneous Catalysts: After neutralizing the acid catalyst, it will be in the aqueous phase and can be removed through liquid-liquid extraction.

    • Heterogeneous Catalysts: Solid catalysts can be easily removed by filtration at the end of the reaction.

    • Enzymatic Catalysts: Immobilized enzymes can also be removed by simple filtration.

Data Summary Tables

Table 1: Comparison of Different Catalytic Systems for Diethyl Succinate Production

CatalystAlcohol/Acid Molar RatioTemperature (°C)Reaction Time (h)Conversion/YieldReference
Amberlyst-15Varies78 - 120VariesHigh conversion achievable[1][6]
H⁺-Zeolite-βPhenol used as alcohol--96% yield of diphenyl succinate[1]
Candida antarctica lipase BVaries40 - 50VariesEquilibrium dependent on water content[2]
Sulfuric Acid (in reactive distillation)Varies-Continuous>99% conversion[5]
D-Hβ (Microwave)Excess Ethanol85< 198-99% conversion[3][15]

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification of Succinic Acid

This protocol provides a general method for the synthesis of diethyl succinate using sulfuric acid as a catalyst.

Materials:

  • Succinic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, glassware for extraction and drying.

Procedure:

  • In a round-bottom flask, add succinic acid and an excess of anhydrous ethanol (e.g., a 1:10 molar ratio of acid to alcohol).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol% relative to succinic acid) to the mixture while stirring.

  • Set up the apparatus for reflux and heat the mixture to the boiling point of the alcohol.

  • Allow the reaction to reflux for a predetermined time (e.g., 4-8 hours), monitoring the progress by a suitable analytical method (e.g., TLC or GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash it with a 5% sodium bicarbonate solution to neutralize the unreacted succinic acid and the sulfuric acid catalyst.[16][17][18] Be cautious of CO₂ evolution.

  • Separate the aqueous layer and wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude diethyl succinate.

  • Purify the crude product by distillation if necessary.

Protocol 2: Synthesis of Mono-ethyl Succinate from Succinic Anhydride

This protocol is an alternative for producing the mono-ester, which can be useful if the direct esterification of succinic acid is problematic.

Materials:

  • Succinic anhydride

  • Anhydrous ethanol

  • Round-bottom flask, magnetic stirrer, and standard glassware.

Procedure:

  • Dissolve succinic anhydride in an excess of anhydrous ethanol in a round-bottom flask.[10][12]

  • Stir the mixture at room temperature. The reaction is often spontaneous and may not require a strong acid catalyst, as the formed mono-ester can act as a catalyst itself.[12]

  • Monitor the reaction until the succinic anhydride is consumed (e.g., by TLC or IR spectroscopy).

  • Once the reaction is complete, remove the excess ethanol under reduced pressure to yield the mono-ethyl succinate. Further purification can be achieved by recrystallization or column chromatography if needed.

Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Select Reactants (Succinic Acid, Alcohol) setup Reaction Setup (Batch, Reflux, Distillation) reactants->setup catalyst Choose Catalyst (Homogeneous, Heterogeneous, Enzyme) catalyst->setup optimize Optimize Parameters (Temp, Molar Ratio, Time) setup->optimize monitor Monitor Progress (TLC, GC, HPLC) optimize->monitor separation Catalyst & Acid Removal (Filtration, Extraction) monitor->separation Reaction Complete purification Product Purification (Distillation, Crystallization) separation->purification characterization Characterize Product (NMR, IR, MS) purification->characterization yield_calc Calculate Yield characterization->yield_calc

Caption: General workflow for optimizing succinic acid esterification.

troubleshooting_succinic_esterification start Low Ester Yield? check_water Is there water in the reaction? start->check_water Yes remove_water Use anhydrous reagents. Remove water during reaction. check_water->remove_water Yes check_catalyst Is the catalyst active? check_water->check_catalyst No success Yield Improved remove_water->success new_catalyst Use fresh or regenerated catalyst. check_catalyst->new_catalyst No check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes new_catalyst->success optimize_conditions Increase alcohol ratio. Optimize temperature and time. check_conditions->optimize_conditions No side_reaction Side reactions observed? (e.g., anhydride formation) check_conditions->side_reaction Yes optimize_conditions->success lower_temp Lower reaction temperature. side_reaction->lower_temp Yes side_reaction->success No lower_temp->success

Caption: Troubleshooting decision tree for low yield in succinic acid esterification.

References

Troubleshooting low purity of synthesized isooctyl hydrogen succinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of isooctyl hydrogen succinate, thereby addressing issues of low purity.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through the reaction of succinic anhydride with isooctyl alcohol. This reaction involves the nucleophilic attack of the alcohol on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the mono-ester. The reaction is an esterification.[1][2]

Q2: Is a catalyst required for this reaction?

A2: The monoesterification of succinic anhydride can proceed without a catalyst, especially with heating.[3] However, to improve the reaction rate and yield, various catalysts can be employed. These include acid catalysts such as p-toluenesulfonic acid, solid acid catalysts like Amberlyst 15®, or base catalysts like 4-dimethylaminopyridine (DMAP) and alkali salts such as sodium acetate or potassium carbonate.[3][4]

Q3: What are the common impurities that lead to low purity of this compound?

A3: The most common impurities include:

  • Di-isooctyl succinate: This diester is formed if the initial monoester reacts further with another molecule of isooctyl alcohol.[5]

  • Unreacted succinic anhydride: Incomplete reaction will leave residual starting material.

  • Succinic acid: Formed by the hydrolysis of succinic anhydride if moisture is present in the reaction.

  • Residual isooctyl alcohol: Excess alcohol used in the reaction that is not completely removed during purification.

  • Catalyst residues: If a catalyst is used, it may need to be removed during the work-up.

Q4: What analytical techniques are suitable for assessing the purity of this compound?

A4: Purity can be assessed using several analytical methods:

  • High-Performance Liquid Chromatography (HPLC): Useful for separating the desired product from starting materials and byproducts.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify volatile components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used for quantitative analysis to determine the ratio of monoester to diester and other impurities.[4]

  • Titration: The carboxylic acid group of this compound can be titrated with a standardized base to determine its concentration and purity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, leading to low purity.

Problem Potential Cause Recommended Solution
Low Purity: Presence of Di-isooctyl Succinate 1. High Reaction Temperature: Elevated temperatures can promote the formation of the diester. 2. Prolonged Reaction Time: Longer reaction times increase the likelihood of the second esterification occurring. 3. Excess Isooctyl Alcohol: A large excess of the alcohol can drive the reaction towards the formation of the diester.1. Optimize Reaction Temperature: Conduct the reaction at a lower temperature. Monitor the reaction progress closely using techniques like TLC or HPLC. 2. Control Reaction Time: Stop the reaction once the succinic anhydride has been consumed, as determined by monitoring. 3. Adjust Stoichiometry: Use a molar ratio of succinic anhydride to isooctyl alcohol closer to 1:1. A slight excess of the alcohol may be necessary to ensure complete conversion of the anhydride, but a large excess should be avoided.
Low Purity: Presence of Unreacted Succinic Anhydride 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate without a catalyst. 3. Poor Mixing: Inadequate stirring can lead to localized areas of high and low reactant concentrations.1. Increase Reaction Time or Temperature: Allow the reaction to proceed for a longer duration or slightly increase the temperature. Monitor the disappearance of the succinic anhydride. 2. Use a Catalyst: Consider adding a suitable catalyst (e.g., DMAP, p-toluenesulfonic acid) to accelerate the reaction. 3. Ensure Efficient Stirring: Use a magnetic stirrer or overhead stirrer to ensure the reaction mixture is homogeneous.
Low Purity: Presence of Succinic Acid 1. Moisture Contamination: Water present in the reactants or solvent will hydrolyze succinic anhydride to succinic acid.[2]1. Use Anhydrous Conditions: Ensure all glassware is thoroughly dried. Use anhydrous solvents and ensure the isooctyl alcohol is dry. A drying tube on the reaction apparatus can prevent atmospheric moisture from entering.
Product is Difficult to Purify 1. Formation of an Emulsion During Work-up: The acidic product can act as a surfactant, making phase separation difficult. 2. Similar Polarity of Product and Impurities: The monoester, diester, and unreacted alcohol may have similar polarities, making separation by chromatography challenging.1. Break the Emulsion: Add a small amount of brine (saturated NaCl solution) during the aqueous wash to help break any emulsions. 2. Optimize Purification Method: - Aqueous Wash: Perform an acidic wash (e.g., with 0.5 N HCl) to remove any basic catalyst and a basic wash (e.g., with saturated NaHCO3 solution) to remove unreacted succinic acid.[3] The product, being a carboxylic acid, will be deprotonated by the bicarbonate and move into the aqueous layer. The aqueous layer can then be re-acidified and the product extracted. - Column Chromatography: Use a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the components on a silica gel column.[3]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and desired purity.

Materials:

  • Succinic anhydride

  • Isooctyl alcohol (2-ethyl-1-hexanol or other isomers)

  • Optional: Catalyst (e.g., 4-dimethylaminopyridine (DMAP) or p-toluenesulfonic acid)

  • Anhydrous solvent (e.g., toluene or dichloromethane, if desired)

  • 0.5 N Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add succinic anhydride (1.0 eq).

  • Addition of Reactants: Add isooctyl alcohol (1.0 - 1.2 eq). If using a solvent, add it at this stage.

  • Catalyst Addition (Optional): If a catalyst is used, add it to the reaction mixture (e.g., 0.05 - 0.1 eq of DMAP).

  • Reaction: Heat the mixture to a desired temperature (e.g., 80-120°C) and stir. Monitor the reaction progress by TLC or HPLC until the succinic anhydride is consumed.

  • Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Work-up and Purification:

    • If a solvent was used, it can be removed under reduced pressure.

    • Dilute the crude product with an organic solvent like ethyl acetate.

    • Wash the organic layer with 0.5 N HCl to remove any basic catalyst.

    • To separate the desired monoester from the diester and unreacted alcohol, wash the organic layer with a saturated NaHCO₃ solution. The this compound will be deprotonated and move into the aqueous layer.

    • Separate the aqueous layer containing the sodium isooctyl succinate.

    • Cool the aqueous layer in an ice bath and carefully acidify with cold dilute HCl until the pH is acidic, causing the this compound to precipitate or form an oil.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the purified this compound.

Visualizations

reaction_pathway cluster_reactants Reactants SA Succinic Anhydride IHS This compound (Desired Product) SA->IHS + Isooctyl Alcohol SA_hydrolysis Succinic Acid (Impurity from H2O) SA->SA_hydrolysis + H2O (Side Reaction) IOA Isooctyl Alcohol DIS Di-isooctyl Succinate (Impurity) IHS->DIS + Isooctyl Alcohol (Side Reaction)

Caption: Reaction pathway for the synthesis of this compound.

troubleshooting_workflow start Low Purity of This compound check_impurities Identify Impurities (e.g., via NMR, HPLC) start->check_impurities is_diester Di-isooctyl Succinate Present? check_impurities->is_diester is_anhydride Unreacted Succinic Anhydride Present? is_diester->is_anhydride No solution_diester - Reduce Temperature/Time - Adjust Stoichiometry is_diester->solution_diester Yes is_acid Succinic Acid Present? is_anhydride->is_acid No solution_anhydride - Increase Temp/Time - Add Catalyst is_anhydride->solution_anhydride Yes solution_acid - Use Anhydrous Conditions is_acid->solution_acid Yes end Improved Purity is_acid->end No solution_diester->end solution_anhydride->end solution_acid->end

References

How to prevent hydrolysis of isooctyl hydrogen succinate during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of isooctyl hydrogen succinate during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to hydrolysis?

A1: this compound (CAS No. 94248-72-3, Molecular Formula: C12H22O4) is a monoester of isooctyl alcohol and succinic acid.[1][2] Like all esters, it is susceptible to hydrolysis, a chemical reaction where water molecules break the ester bond, reverting the compound to its constituent alcohol (isooctyl alcohol) and carboxylic acid (succinic acid). This reaction can be catalyzed by the presence of acids or bases.

Q2: What are the primary factors that accelerate the hydrolysis of this compound?

A2: The rate of hydrolysis is primarily influenced by three main factors:

  • Presence of Water: Water is a necessary reactant for hydrolysis to occur. The higher the moisture content in the storage environment or within the product itself, the greater the risk of degradation.

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of esters. The reaction is generally slowest at a neutral or slightly acidic pH.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.

Q3: What are the ideal storage conditions to minimize hydrolysis?

A3: To minimize hydrolysis, this compound should be stored in a cool, dry place.[] The container should be tightly sealed to prevent the ingress of atmospheric moisture. Storage in an inert atmosphere, such as under nitrogen or argon, can further reduce contact with moisture.

Q4: Are there any chemical stabilizers that can be added to prevent hydrolysis?

A4: Yes, certain chemical stabilizers can be employed to mitigate hydrolysis. These include:

  • Carbodiimides: These compounds can react with any carboxylic acid formed, preventing it from catalyzing further hydrolysis.

  • Antioxidants: In some cases, oxidative degradation can produce acidic byproducts that catalyze hydrolysis. Antioxidants can prevent this initial degradation step.

  • Chelating Agents: Metal ions can sometimes act as catalysts for hydrolysis. Chelating agents can bind these ions and inhibit their catalytic activity.

Q5: How can I detect and quantify the hydrolysis of this compound in my samples?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique to detect and quantify the degradation of this compound. This method can separate the intact ester from its hydrolysis products (isooctyl alcohol and succinic acid), allowing for their individual quantification.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Loss of potency or unexpected experimental results. Hydrolysis of this compound leading to a lower concentration of the active ester.1. Verify storage conditions (temperature and humidity). 2. Check the integrity of the container seal. 3. Analyze a sample using a stability-indicating HPLC method to quantify the remaining ester and its degradation products.
Change in the physical appearance of the sample (e.g., cloudiness, precipitation). Formation of succinic acid, which may have lower solubility in certain solvents.1. Confirm the identity of the precipitate through analytical techniques. 2. If confirmed as succinic acid, this is a strong indicator of significant hydrolysis. The material may not be suitable for use.
A shift in the pH of the sample solution over time. Formation of succinic acid, which is acidic, will lower the pH of an unbuffered solution.1. Monitor the pH of your sample preparations. 2. If a decrease in pH is observed, it is likely due to hydrolysis.

Hydrolysis Prevention Strategies: A Comparative Overview

The following table summarizes the effectiveness of various storage conditions in preventing the hydrolysis of a generic monoester like this compound. The data is representative and intended for illustrative purposes.

Storage Condition Temperature (°C) Relative Humidity (%) Atmosphere Observed Hydrolysis over 6 Months (%)
Recommended 2-8< 40Inert (Nitrogen)< 0.5
Ambient 20-2540-60Air2-5
Accelerated 4075Air10-25
Acidic Stress 40N/A0.1 M HCl> 50
Alkaline Stress 40N/A0.1 M NaOH> 90

Experimental Protocols

Stability Study of this compound (Forced Degradation)

This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions, as recommended by ICH guidelines.

1. Objective: To identify the potential degradation products of this compound and to develop a stability-indicating analytical method.

2. Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • Calibrated HPLC system with a UV detector

  • Photostability chamber

  • Oven

3. Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H2O2. Store at room temperature for 24 hours.

    • Thermal Degradation: Store the solid this compound and the stock solution at 70°C for 48 hours.

    • Photolytic Degradation: Expose the solid and stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable stability-indicating HPLC method. A typical starting point for method development would be a C18 column with a gradient elution of acetonitrile and a phosphate buffer.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

4. Data Analysis:

  • Calculate the percentage degradation of this compound under each condition.

  • Ensure mass balance by comparing the decrease in the parent peak area with the sum of the areas of the degradation product peaks.

Visualizations

Hydrolysis_Pathway Isooctyl_Succinate This compound Hydrolysis Hydrolysis Isooctyl_Succinate->Hydrolysis Water Water (H2O) Water->Hydrolysis Catalyst Acid (H+) or Base (OH-) Catalyst->Hydrolysis Products Hydrolysis Products Hydrolysis->Products Succinic_Acid Succinic Acid Products->Succinic_Acid Isooctyl_Alcohol Isooctyl Alcohol Products->Isooctyl_Alcohol

Caption: The hydrolysis pathway of this compound.

Experimental_Workflow start Start: Sample Preparation stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidative) start->stress sampling Withdraw Samples at Defined Timepoints stress->sampling analysis HPLC Analysis sampling->analysis data Data Analysis: - % Degradation - Impurity Profiling analysis->data end End: Stability Profile data->end

Caption: A typical experimental workflow for a forced degradation study.

Troubleshooting_Guide start Unexpected Results? check_storage Check Storage Conditions (Temp, Humidity, Seal) start->check_storage hplc_analysis Perform Stability-Indicating HPLC Analysis check_storage->hplc_analysis degradation_detected Degradation Detected? hplc_analysis->degradation_detected quarantine Quarantine Lot and Re-evaluate Suitability degradation_detected->quarantine Yes no_degradation No Degradation Detected degradation_detected->no_degradation No investigate_other Investigate Other Experimental Factors no_degradation->investigate_other

Caption: A decision tree for troubleshooting unexpected experimental results.

References

Technical Support Center: Efficient Synthesis of Isooctyl Hydrogen Succinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of isooctyl hydrogen succinate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of catalyst performance.

Frequently Asked Questions (FAQs)

Q1: Is a catalyst always necessary for the synthesis of this compound from succinic anhydride and isooctyl alcohol?

A1: Not necessarily. The reaction between succinic anhydride and an alcohol to form the monoester can proceed without a catalyst, especially at elevated temperatures.[1][2] However, the reaction rate may be slow. Catalysts are often employed to increase the reaction rate and improve the yield within a shorter timeframe.

Q2: What are the main side products to expect in this synthesis?

A2: The primary side product is the diester, diisooctyl succinate. This forms when the initially produced this compound reacts further with another molecule of isooctyl alcohol. Controlling the stoichiometry of the reactants (using a molar ratio of succinic anhydride to isooctyl alcohol of 1:1 or a slight excess of the anhydride) and the reaction time can help minimize the formation of the diester.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking aliquots from the reaction mixture at different time intervals, you can track the disappearance of the starting materials (succinic anhydride and isooctyl alcohol) and the formation of the product (this compound). For 1H-NMR, the appearance of new signals corresponding to the isooctyl ester group and the carboxylic acid proton can be monitored.[3]

Q4: What are the recommended purification methods for this compound?

A4: Purification can be achieved through several methods. If the product is crystalline, recrystallization is a viable option.[1][2] Column chromatography on silica gel is also a common and effective method for separating the monoester from the unreacted starting materials and the diester byproduct.[1][2] Additionally, washing the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) can help remove the acidic product from the organic layer, which can then be re-acidified and extracted.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no product formation 1. Insufficient reaction temperature or time. 2. Steric hindrance from the isooctyl alcohol. 3. Deactivated catalyst.1. Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress using TLC or GC. 2. Consider using a catalyst to overcome the steric hindrance. For sterically hindered alcohols, methods like the Steglich esterification (using DCC and DMAP) can be effective.[1][2] 3. If using a solid catalyst, ensure it is properly activated and not poisoned. For liquid catalysts, check for degradation.
Formation of significant amounts of diisooctyl succinate (diester) 1. Molar ratio of isooctyl alcohol to succinic anhydride is too high. 2. Prolonged reaction time or excessively high temperature.1. Use a strict 1:1 molar ratio of succinic anhydride to isooctyl alcohol, or a slight excess of the anhydride. 2. Monitor the reaction closely and stop it once the formation of the monoester is maximized, before significant diester formation occurs. Lowering the reaction temperature might also be beneficial.
Difficulty in isolating the product 1. Product is an oil and does not crystallize. 2. Inefficient extraction or separation.1. If the product is an oil, use column chromatography for purification.[1][2] 2. Optimize the extraction procedure. Ensure the correct pH is used during aqueous workup to separate the acidic monoester.
Presence of unreacted succinic anhydride after the reaction 1. Incomplete reaction. 2. Succinic anhydride hydrolyzed to succinic acid by moisture.1. Extend the reaction time or increase the temperature. Consider adding a catalyst. 2. Ensure all reactants and solvents are anhydrous. The presence of water can open the anhydride ring to form succinic acid, which is less reactive under these conditions.

Catalyst Performance Data

Catalyst TypeExamplesAdvantagesDisadvantagesTypical Conditions (Analogous Reactions)
Homogeneous Acid Catalysts p-Toluenesulfonic acid (p-TSA), Sulfuric acidHigh catalytic activity, readily available.Difficult to separate from the reaction mixture, can cause corrosion and side reactions.[4]Elevated temperatures (e.g., reflux in toluene).[4]
Heterogeneous Solid Acid Catalysts Cation-exchanged montmorillonite clay (e.g., Al³⁺-mont), ZeolitesEasy to separate and recycle, environmentally friendly.[4]May have lower activity compared to homogeneous catalysts, potential for pore diffusion limitations.High temperatures (e.g., 110-130°C), may require longer reaction times.[4][5]
Organocatalysts 4-Dimethylaminopyridine (DMAP) (often with a coupling agent like DCC)Mild reaction conditions, high efficiency for sterically hindered alcohols.[1][2]High cost, potential toxicity, DCC can cause allergic reactions.Room temperature or slightly elevated temperatures.[1][2]
No Catalyst -Avoids catalyst contamination and removal steps.Slow reaction rate, may require higher temperatures and longer reaction times.[1][2]Refluxing in a suitable solvent (e.g., toluene) or neat at elevated temperatures.[2]

Experimental Protocols

Protocol 1: Non-Catalytic Synthesis of this compound

This protocol is adapted from the synthesis of mono-methyl succinate.[6][7]

Materials:

  • Succinic anhydride (1.0 eq)

  • Isooctyl alcohol (1.0-1.2 eq)

  • Toluene (optional, as solvent)

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, combine succinic anhydride and isooctyl alcohol. If a solvent is used, add toluene.

  • Heat the mixture to reflux (the temperature will depend on whether a solvent is used) and stir vigorously.

  • Monitor the reaction progress by TLC until the succinic anhydride spot disappears (typically several hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent (if used) under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization if it is a solid.

Protocol 2: p-Toluenesulfonic Acid (p-TSA) Catalyzed Synthesis

This protocol is based on the synthesis of monoesters of succinic acid with aryl alcohols.[8]

Materials:

  • Succinic anhydride (1.0 eq)

  • Isooctyl alcohol (1.0 eq)

  • p-Toluenesulfonic acid (p-TSA) (catalytic amount, e.g., 0.05 eq)

  • Toluene

Procedure:

  • To a solution of succinic anhydride and isooctyl alcohol in toluene in a round-bottomed flask, add a catalytic amount of p-TSA.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC. The reaction is typically faster than the non-catalyzed version.

  • After completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove the acidic catalyst and any unreacted starting materials.

  • The aqueous layer containing the sodium salt of the product can be acidified with HCl and then extracted with an organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product. Further purification can be done by column chromatography.

Visualizations

experimental_workflow cluster_reactants Reactant Preparation Succinic Anhydride Succinic Anhydride Reaction Mixture Reaction Mixture Succinic Anhydride->Reaction Mixture Isooctyl Alcohol Isooctyl Alcohol Isooctyl Alcohol->Reaction Mixture Catalyst Catalyst Catalyst->Reaction Mixture Heating & Stirring Heating & Stirring Reaction Mixture->Heating & Stirring Reaction Monitoring (TLC/GC) Reaction Monitoring (TLC/GC) Heating & Stirring->Reaction Monitoring (TLC/GC) Workup & Purification Workup & Purification Reaction Monitoring (TLC/GC)->Workup & Purification Product Isolation Product Isolation Workup & Purification->Product Isolation

Caption: General experimental workflow for the synthesis of this compound.

catalyst_selection_logic start Start: Catalyst Selection speed_cost Reaction Speed vs. Cost/Effort? start->speed_cost high_speed High Speed & Efficiency Needed? speed_cost->high_speed High Speed low_cost Low Cost & Simple Workup? speed_cost->low_cost Low Cost steric_hindrance Steric Hindrance an Issue? high_speed->steric_hindrance no_catalyst Option 1: No Catalyst low_cost->no_catalyst solid_acid Option 2: Heterogeneous Catalyst (e.g., Clay) low_cost->solid_acid homogeneous_acid Option 3: Homogeneous Catalyst (e.g., p-TSA) steric_hindrance->homogeneous_acid No organocatalyst Option 4: Organocatalyst (e.g., DMAP/DCC) steric_hindrance->organocatalyst Yes

Caption: Decision-making flowchart for catalyst selection in this compound synthesis.

References

Navigating the Synthesis of Isooctyl Hydrogen Succinate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for managing the reaction temperature to optimize the yield of isooctyl hydrogen succinate. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations to support your research and development endeavors.

Troubleshooting Guide

Unsatisfactory yields or unexpected results can be common in organic synthesis. This guide addresses specific issues you may encounter during the preparation of this compound.

IssuePossible Cause(s)Suggested Solution(s)
Low to No Product Yield Reaction temperature is too low: The activation energy for the reaction may not be reached, resulting in a very slow or stalled reaction.Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress using an appropriate analytical technique such as TLC or GC. A moderate temperature range of 40-60°C is often a good starting point for the mono-esterification of succinic anhydride.
Reaction temperature is too high: Excessive heat can lead to the formation of the diester (diisooctyl succinate) as the primary product, consuming the desired monoester. High temperatures (e.g., 80-140°C) have been reported to be problematic for similar mono-ester syntheses.Reduce the reaction temperature. For sterically hindered alcohols like isooctanol, lower temperatures in the range of 20-50°C may favor the formation of the monoester.[1]
Insufficient reaction time: The reaction may not have proceeded to completion.Extend the reaction time and monitor for the disappearance of starting materials.
Catalyst issues: The absence of a catalyst or the use of an inappropriate catalyst can hinder the reaction.While the reaction can proceed without a catalyst, an acid catalyst like p-toluenesulfonic acid or a base catalyst such as pyridine or DMAP can be employed to increase the reaction rate, especially at lower temperatures.
Formation of Significant Byproducts (e.g., Diisooctyl Succinate) High reaction temperature: As mentioned, elevated temperatures favor the formation of the diester.Lower the reaction temperature to the optimal range for mono-esterification (e.g., 40-60°C).
Incorrect stoichiometry: An excess of isooctanol can drive the reaction towards the formation of the diester.Use a 1:1 molar ratio of succinic anhydride to isooctanol. A slight excess of the anhydride can also be used to ensure all the alcohol is consumed.
Unreacted Starting Material Inadequate mixing: Poor mixing can lead to localized concentration gradients and an incomplete reaction.Ensure efficient stirring throughout the reaction.
Reaction has not reached equilibrium: The reaction may simply need more time to complete.Increase the reaction time and continue to monitor its progress.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for the synthesis of this compound?

A1: While a definitive, universally optimal temperature is not published, a moderate temperature range of 40-60°C is recommended as a starting point. This range is a balance between achieving a reasonable reaction rate and minimizing the formation of the diisooctyl succinate byproduct. For comparison, the synthesis of other succinate monoesters has been successful at temperatures as low as 0-20°C (Steglich esterification) and for monomethyl succinate in the range of 90-120°C.[1] However, for a bulkier alcohol like isooctanol, a more moderate temperature is likely optimal.

Q2: Can I run the reaction at a higher temperature to speed it up?

A2: While increasing the temperature will generally increase the reaction rate, it significantly increases the risk of forming the undesired diisooctyl succinate. In similar mono-esterification reactions with long-chain alcohols, temperatures in the 80-140°C range have been reported to be ineffective for producing the monoester. Therefore, it is advisable to maintain a moderate temperature and instead optimize other parameters like reaction time or catalyst use if a faster reaction is desired.

Q3: Is a catalyst necessary for this reaction?

A3: The reaction between succinic anhydride and an alcohol can proceed without a catalyst. However, to enhance the reaction rate, particularly at lower, more selective temperatures, the use of a catalyst is recommended. Common catalysts for esterification include acid catalysts (e.g., p-toluenesulfonic acid, sulfuric acid) or base catalysts (e.g., pyridine, 4-dimethylaminopyridine (DMAP)).

Q4: What are the main side reactions to be aware of?

A4: The primary side reaction is the formation of diisooctyl succinate. This occurs when a second molecule of isooctanol reacts with the initial this compound product. This is more likely to occur at higher temperatures and with an excess of isooctanol. Another potential side reaction is the hydrolysis of succinic anhydride to succinic acid if water is present in the reaction mixture.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by several analytical techniques. Thin-layer chromatography (TLC) can be used to qualitatively observe the disappearance of the starting materials (succinic anhydride and isooctanol) and the appearance of the product. For more quantitative analysis, gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be employed to determine the relative concentrations of the reactants and products over time.

Experimental Protocol: Synthesis of this compound

This protocol provides a general procedure for the synthesis of this compound. Optimization of specific parameters may be necessary depending on the scale and available equipment.

Materials:

  • Succinic anhydride (1.0 eq)

  • Isooctanol (1.0 eq)

  • Toluene (or another suitable inert solvent)

  • p-Toluenesulfonic acid (catalytic amount, e.g., 0.01-0.05 eq) (optional)

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve succinic anhydride (1.0 eq) in toluene.

  • Addition of Reactants: Add isooctanol (1.0 eq) to the flask. If using a catalyst, add p-toluenesulfonic acid at this stage.

  • Reaction: Heat the reaction mixture to the desired temperature (start with a range of 40-60°C) with constant stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with a 5% sodium bicarbonate solution to remove any unreacted succinic anhydride and the acid catalyst.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound. Further purification can be achieved by column chromatography if necessary.

Visualizing the Process

To better understand the workflow and the chemical transformation, the following diagrams are provided.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve Succinic Anhydride in Toluene B 2. Add Isooctanol (& Catalyst) A->B C 3. Heat and Stir (40-60°C) B->C D 4. Monitor Reaction (TLC/GC) C->D E 5. Cool to Room Temperature D->E F 6. Wash with NaHCO3 Solution E->F G 7. Wash with Brine F->G H 8. Dry with MgSO4 G->H I 9. Filter H->I J 10. Evaporate Solvent I->J K 11. Column Chromatography (Optional) J->K L This compound K->L

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathway succinic_anhydride Succinic Anhydride monoester This compound (Desired Product) succinic_anhydride->monoester + Isooctanol (Moderate Temp) isooctanol Isooctanol diester Diisooctyl Succinate (Byproduct) monoester->diester + Isooctanol (High Temp)

Caption: Reaction pathway showing the formation of the desired monoester and the potential byproduct.

References

Technical Support Center: Synthesis of Isooctyl Hydrogen Succinate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive technical support for the laboratory synthesis of isooctyl hydrogen succinate. It includes a detailed experimental protocol, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully scaling up this synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete reaction. 2. Insufficient heating. 3. Steric hindrance from the isooctyl group slowing the reaction.1. Increase the reaction time or temperature (within the stability limits of the reactants and products). 2. Ensure the reaction mixture is heated to the target temperature (e.g., 100-120°C). 3. Consider adding a catalyst such as pyridine or 4-(dimethylamino)pyridine (DMAP) to accelerate the reaction.[1]
Product is Contaminated with Unreacted Succinic Anhydride/Succinic Acid 1. Succinic anhydride is hygroscopic and may have hydrolyzed to succinic acid before or during the reaction. 2. Incomplete reaction leaving unreacted succinic anhydride. 3. Hydrolysis of unreacted succinic anhydride during workup.1. Use freshly opened or properly stored succinic anhydride. 2. Ensure the reaction goes to completion by monitoring with TLC or other analytical methods. 3. During the workup, wash the organic layer with a saturated sodium bicarbonate solution to remove acidic impurities.[1]
Presence of Di-isooctyl Succinate as a Byproduct 1. High reaction temperatures or prolonged reaction times can favor the formation of the diester. 2. Use of a significant excess of isooctanol.1. Carefully control the reaction temperature and time. 2. Use a molar ratio of succinic anhydride to isooctanol close to 1:1.[2] 3. The desired monoester can be separated from the diester by column chromatography.
Difficulty in Isolating a Pure Product 1. Inefficient removal of acidic or basic impurities during workup. 2. Emulsion formation during aqueous washes.1. Perform multiple washes with dilute acid (e.g., 0.5 N HCl) and saturated sodium bicarbonate solution.[1] 2. To break emulsions, add brine (saturated NaCl solution) during the aqueous workup.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of this compound?

A1: this compound is synthesized by the reaction of succinic anhydride with isooctanol. The reaction involves the nucleophilic attack of the alcohol on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of a monoester.[3]

Q2: Is a catalyst necessary for this reaction?

A2: The reaction can often proceed without a catalyst by heating the reactants together.[1] However, for sterically hindered alcohols like isooctanol, or to increase the reaction rate, a catalyst such as pyridine or 4-(dimethylamino)pyridine (DMAP) can be beneficial.[1]

Q3: What are the main potential side products in this synthesis?

A3: The primary side product is di-isooctyl succinate, which can form if the initial monoester reacts with a second molecule of isooctanol. Additionally, unreacted succinic anhydride can hydrolyze to form succinic acid, especially in the presence of moisture.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC). A spot for succinic anhydride (and/or succinic acid) and a spot for the product, this compound, should be visible. The reaction is complete when the spot for the starting material (succinic anhydride) has disappeared.

Q5: What is the best way to purify the final product?

A5: The most common purification method involves a liquid-liquid extraction (workup). This typically includes washing the reaction mixture (dissolved in an organic solvent) with a dilute acid, followed by a wash with a saturated sodium bicarbonate solution to remove any acidic impurities.[1] If further purification is needed, column chromatography on silica gel can be employed.[1]

Experimental Protocol

This protocol is for the synthesis of this compound from succinic anhydride and 2-ethyl-1-hexanol (a common isomer of isooctanol).

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Amount (moles)Volume/Mass
Succinic Anhydride100.07-0.110.01 g
2-Ethyl-1-hexanol130.230.8330.115.6 mL
Dichloromethane (DCM)-1.33-100 mL
0.5 N Hydrochloric Acid (HCl)---50 mL
Saturated Sodium Bicarbonate (NaHCO₃) Solution---50 mL
Saturated Sodium Chloride (NaCl) Solution (Brine)---50 mL
Anhydrous Magnesium Sulfate (MgSO₄)---As needed

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add succinic anhydride (10.01 g, 0.1 mol).

  • Add 2-ethyl-1-hexanol (15.6 mL, 0.1 mol) to the flask.

  • Heat the mixture in an oil bath at 110°C with stirring for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete (as indicated by the disappearance of the succinic anhydride spot on TLC), allow the mixture to cool to room temperature.

  • Dissolve the cooled mixture in 100 mL of dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and wash twice with 50 mL of 0.5 N HCl, followed by a wash with 50 mL of saturated NaHCO₃ solution.[1]

  • Wash the organic layer with 50 mL of brine to aid in phase separation.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • If necessary, the product can be further purified by column chromatography on silica gel.

Visualizations

Reaction_Pathway Reaction Pathway for this compound Synthesis succinic_anhydride Succinic Anhydride product This compound succinic_anhydride->product + Isooctanol isooctanol Isooctanol Experimental_Workflow Experimental Workflow cluster_reaction Reaction cluster_workup Workup cluster_isolation Isolation reactants Combine Succinic Anhydride and Isooctanol heating Heat at 110°C for 2-4h reactants->heating monitoring Monitor by TLC heating->monitoring dissolve Dissolve in DCM monitoring->dissolve wash_hcl Wash with 0.5 N HCl dissolve->wash_hcl wash_bicarb Wash with sat. NaHCO3 wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO4 wash_brine->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Column Chromatography (optional) filter_concentrate->purify final_product Pure this compound purify->final_product

References

Identifying and removing impurities in isooctyl hydrogen succinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities in isooctyl hydrogen succinate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: The most common impurities in this compound typically arise from the synthesis process. These include:

  • Unreacted Starting Materials: Succinic acid and isooctyl alcohol.

  • Diester Byproduct: Diisooctyl succinate, formed by the esterification of both carboxylic acid groups of succinic acid.

  • Impurities from Starting Materials: Any impurities present in the initial succinic acid or isooctyl alcohol.

Q2: How can I identify the impurities in my this compound sample?

A2: The primary methods for identifying impurities are chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • HPLC is well-suited for separating the non-volatile succinic acid from the monoester and diester.

  • GC-MS is effective for analyzing the volatile components, including isooctyl alcohol and the succinate esters, and can provide structural information for identification.

Q3: What are the recommended methods for purifying this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities. Common techniques include:

  • Liquid-Liquid Extraction: This is an effective method for removing unreacted succinic acid and other polar impurities.

  • Column Chromatography: This technique can be used to separate the desired monoester from the non-polar diester and unreacted isooctyl alcohol.

Q4: How can I minimize the formation of the diisooctyl succinate byproduct during synthesis?

A4: To favor the formation of the monoester, it is recommended to use a molar excess of succinic acid relative to isooctyl alcohol. Controlling the reaction time and temperature can also help to minimize the formation of the diester.

Troubleshooting Guides

Issue 1: High Levels of Unreacted Succinic Acid Detected

Possible Cause: Incomplete esterification reaction.

Solution:

  • Reaction Time: Increase the reaction time to allow for greater conversion of the starting materials.

  • Catalyst: Ensure the appropriate amount and type of acid catalyst (e.g., p-toluenesulfonic acid) is used.

  • Temperature: Optimize the reaction temperature. Higher temperatures generally increase the reaction rate, but can also lead to side reactions.

Purification:

  • Liquid-Liquid Extraction: Perform an aqueous wash to remove the water-soluble succinic acid.

Issue 2: Significant Amount of Diisooctyl Succinate Present

Possible Cause: Molar ratio of reactants favors diester formation.

Solution:

  • Stoichiometry: Adjust the molar ratio of succinic acid to isooctyl alcohol to be greater than 1:1.

  • Controlled Addition: Add the isooctyl alcohol slowly to the reaction mixture containing succinic acid.

Purification:

  • Column Chromatography: Use silica gel column chromatography with a suitable solvent gradient to separate the more polar monoester from the less polar diester.

Issue 3: Presence of Unidentified Peaks in HPLC/GC-MS

Possible Cause: Impurities in starting materials or side reactions.

Solution:

  • Starting Material Purity: Analyze the purity of the starting succinic acid and isooctyl alcohol before synthesis.

  • Reaction Conditions: Review the reaction conditions (temperature, catalyst) to identify potential side reactions.

  • Mass Spectrometry Analysis: Utilize the mass spectrometry data from GC-MS to propose structures for the unknown impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Combine succinic acid (1.2 molar equivalents) and isooctyl alcohol (1.0 molar equivalent) in a round-bottom flask.

  • Add a catalytic amount of p-toluenesulfonic acid (0.01 molar equivalents).

  • Heat the mixture with stirring under a nitrogen atmosphere. The reaction temperature is typically maintained between 120-140°C.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

Protocol 2: HPLC Analysis of this compound and Impurities
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the crude product in the initial mobile phase composition.

Expected Elution Order: Succinic acid (most polar), this compound, diisooctyl succinate (least polar).

Protocol 3: GC-MS Analysis of this compound and Impurities
  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.

  • Sample Preparation: Dilute the sample in a suitable solvent like dichloromethane. Derivatization with a silylating agent (e.g., BSTFA) may be necessary to improve the volatility of succinic acid.

Protocol 4: Purification by Liquid-Liquid Extraction
  • Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel.

  • Shake the funnel vigorously and allow the layers to separate. The this compound will be deprotonated and move to the aqueous layer, while the diisooctyl succinate and unreacted isooctyl alcohol will remain in the organic layer.

  • Separate the aqueous layer.

  • Acidify the aqueous layer with a dilute strong acid (e.g., 1M HCl) to a pH of approximately 2-3 to precipitate the this compound.

  • Extract the product back into an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

Data Presentation

Table 1: HPLC Retention Times of this compound and Related Impurities

CompoundRetention Time (min)
Succinic Acid~ 3.5
This compound~ 8.2
Diisooctyl Succinate~ 12.5

Table 2: GC-MS Retention Times of this compound and Related Impurities

CompoundRetention Time (min)
Isooctyl Alcohol~ 6.8
This compound~ 11.3
Diisooctyl Succinate~ 15.1

Visualizations

Impurity_Identification_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_identification Identification Crude_Product Crude Isooctyl Hydrogen Succinate HPLC HPLC Analysis Crude_Product->HPLC GCMS GC-MS Analysis Crude_Product->GCMS Impurity1 Succinic Acid HPLC->Impurity1 Polar Impurity Impurity3 Diisooctyl Succinate HPLC->Impurity3 Non-polar Byproduct Impurity2 Isooctyl Alcohol GCMS->Impurity2 Volatile Starting Material GCMS->Impurity3 High MW Byproduct

Caption: Workflow for the identification of impurities in this compound.

Purification_Logic Start Crude Product Decision1 Polar Impurities (e.g., Succinic Acid)? Start->Decision1 LLE Liquid-Liquid Extraction (Aqueous Wash) Decision1->LLE Yes Decision2 Non-polar Impurities (e.g., Diester)? Decision1->Decision2 No LLE->Decision2 ColumnChrom Column Chromatography Decision2->ColumnChrom Yes End Pure Isooctyl Hydrogen Succinate Decision2->End No ColumnChrom->End

Caption: Logical workflow for the purification of this compound.

Technical Support Center: Characterization of Long-Chain Succinate Esters

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of long-chain succinate esters.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the characterization of long-chain succinate esters?

The primary challenges in characterizing long-chain succinate esters stem from their high molecular weight, low volatility, and potential for isomerism. These characteristics can lead to difficulties in separation, ionization, and spectral interpretation using standard analytical techniques. Specific issues include poor solubility, thermal degradation during analysis, and complex fragmentation patterns in mass spectrometry.[1]

Q2: Which analytical techniques are most suitable for characterizing long-chain succinate esters?

A multi-technique approach is often necessary for comprehensive characterization. The most common and effective techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the ester and the long alkyl chains.[2][3][4]

  • Mass Spectrometry (MS): Determines the molecular weight and provides information about the structure through fragmentation analysis. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are often preferred for these large molecules.[1][5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for more volatile, shorter-chain succinate esters or for analysis of transesterified products (e.g., fatty acid methyl esters).[7][8]

  • High-Performance Liquid Chromatography (HPLC): Used for separation and purification of the esters from reaction mixtures or biological matrices.[9][10]

Q3: How can I improve the solubility of my long-chain succinate ester for analysis?

Improving solubility is a critical first step. Consider the following:

  • Solvent Selection: Use a range of solvents with varying polarities. Chlorinated solvents (e.g., dichloromethane, chloroform) or ethers (e.g., tetrahydrofuran) are often effective.

  • Temperature: Gentle heating can increase solubility, but be cautious of potential degradation.

  • Derivatization: For certain analyses like GC-MS, derivatization to more volatile forms might be necessary.

Troubleshooting Guides

Mass Spectrometry (MS) Analysis

Problem: Low or no molecular ion peak observed in the mass spectrum.

Possible Cause Troubleshooting Suggestion
In-source fragmentationUse a softer ionization technique like ESI or MALDI.[1] Reduce the fragmentor or cone voltage in ESI-MS.
Poor ionization efficiencyOptimize the solvent system and pH to promote ion formation. Consider using an appropriate matrix for MALDI.
Thermal degradationIf using a heated ESI source, reduce the source temperature.
High molecular weightEnsure the mass spectrometer is calibrated and operating in a mass range appropriate for your compound.

Problem: Complex and difficult-to-interpret fragmentation patterns.

Possible Cause Troubleshooting Suggestion
Multiple fragmentation pathwaysPerform tandem MS (MS/MS) to isolate a precursor ion and analyze its specific fragments. This can help in elucidating the structure.[1]
Presence of isomersCouple MS with a separation technique like HPLC or GC to analyze isomers individually.
Rearrangement reactionsConsult literature for known rearrangement ions for similar long-chain esters to aid in spectral interpretation.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem: Poorly resolved peaks in the ¹H NMR spectrum, especially in the alkyl region.

Possible Cause Troubleshooting Suggestion
Signal overlap of methylene protonsUse a higher field NMR spectrometer (e.g., 600 MHz or higher) to increase spectral dispersion.
Sample aggregationRun the experiment at a slightly elevated temperature or in a different deuterated solvent to break up aggregates.
Insufficient shimmingCarefully shim the magnetic field to improve homogeneity and peak shape.

Problem: Low signal-to-noise ratio in the ¹³C NMR spectrum.

Possible Cause Troubleshooting Suggestion
Long relaxation times of quaternary and carbonyl carbonsIncrease the relaxation delay (d1) and/or add a relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃).
Low sample concentrationIncrease the sample concentration if solubility allows. Increase the number of scans.
Chromatography (HPLC & GC)

Problem: Poor peak shape (tailing or fronting) in HPLC.

Possible Cause Troubleshooting Suggestion
Secondary interactions with the stationary phaseAdd a small amount of a competing agent (e.g., triethylamine for basic analytes) to the mobile phase. Use a column with end-capping.
Column overloadInject a smaller sample volume or a more dilute sample.
Mismatch between injection solvent and mobile phaseDissolve the sample in the mobile phase or a weaker solvent.[10]

Problem: No elution or broad peaks in GC-MS.

Possible Cause Troubleshooting Suggestion
Low volatility of the esterUse a high-temperature GC column and a temperature program that reaches a sufficiently high final temperature.
Thermal degradation in the injector or columnUse a lower injector temperature. Consider derivatization to a more thermally stable compound.
Adsorption to active sites in the GC systemUse a deactivated liner and column.

Experimental Protocols

Protocol 1: General Procedure for ¹H NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the long-chain succinate ester in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, THF-d₈).

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

  • Data Processing: Process the FID using an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Integrate all signals.

Protocol 2: General Procedure for ESI-MS Analysis
  • Sample Preparation: Prepare a 1-10 µM solution of the ester in a solvent compatible with mass spectrometry (e.g., methanol, acetonitrile, or a mixture with a small amount of dichloromethane).

  • Mobile Phase: Use a mobile phase that promotes ionization, often containing a small amount of an acid (e.g., 0.1% formic acid) for positive ion mode or a base (e.g., 0.1% ammonium hydroxide) for negative ion mode.

  • Instrument Settings:

    • Infuse the sample directly or inject it into an LC system coupled to the mass spectrometer.

    • Optimize the ESI source parameters: capillary voltage (typically 3-5 kV), nebulizer gas pressure, drying gas flow rate, and source temperature.

  • Data Acquisition: Acquire spectra in the appropriate mass range. Perform MS/MS experiments by selecting the molecular ion (or a prominent adduct ion) as the precursor.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_conclusion Conclusion start Start with Long-Chain Succinate Ester Sample dissolve Dissolve in Appropriate Solvent start->dissolve nmr NMR Spectroscopy (¹H, ¹³C) dissolve->nmr Structural Info ms Mass Spectrometry (ESI, MALDI) dissolve->ms Molecular Weight hplc HPLC Separation dissolve->hplc Separation struct_elucid Structural Elucidation nmr->struct_elucid mw_confirm Molecular Weight Confirmation ms->mw_confirm purity_assess Purity Assessment hplc->purity_assess end Complete Characterization struct_elucid->end mw_confirm->end purity_assess->end troubleshooting_ms cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Problem: Low/No Molecular Ion in MS cause1 In-Source Fragmentation start->cause1 cause2 Poor Ionization start->cause2 cause3 Thermal Degradation start->cause3 sol1 Use Softer Ionization (ESI/MALDI) cause1->sol1 sol2 Optimize Solvent/pH cause2->sol2 sol3 Reduce Source Temperature cause3->sol3 end Successful Detection of Molecular Ion sol1->end sol2->end sol3->end

References

Avoiding color formation in the synthesis of isooctyl hydrogen succinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding color formation during the synthesis of isooctyl hydrogen succinate.

Frequently Asked Questions (FAQs)

Q1: What is the ideal color for high-purity this compound?

A1: High-purity this compound should be a clear, colorless liquid. Color is often measured using the APHA (Hazen) or Gardner scales. For high-purity applications, an APHA color of less than 50 is typically desired.

Q2: What are the primary causes of color formation during the synthesis of this compound?

A2: Color formation can stem from several sources, including impurities in the starting materials, side reactions occurring at elevated temperatures, and the choice of catalyst. Thermal degradation of reactants or the product can also lead to colored byproducts.

Q3: Can the choice of catalyst influence the color of the final product?

A3: Absolutely. While common acid catalysts like sulfuric acid and p-toluenesulfonic acid are effective for esterification, they can sometimes promote side reactions that lead to color formation, especially at higher temperatures. The use of milder catalysts or enzyme catalysis can potentially minimize color.

Q4: How can I remove color from my this compound product if it has already formed?

A4: Post-synthesis purification methods can be employed to remove colored impurities. Common techniques include treatment with activated carbon, which adsorbs colored organic molecules, or distillation to separate the desired colorless product from higher-boiling colored impurities. In some cases, a mild oxidation with a reagent like hydrogen peroxide followed by purification can decolorize the product.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Final product is yellow to light brown. High Reaction Temperature: Elevated temperatures can cause thermal degradation of succinic anhydride or the this compound product, leading to the formation of colored oligomers or decomposition products.Maintain the reaction temperature below 140°C. Monitor the reaction progress closely and avoid prolonged heating once the reaction is complete.
Impurities in Succinic Anhydride: The presence of impurities such as maleic anhydride in the succinic anhydride starting material can lead to the formation of colored byproducts during the reaction.Use high-purity succinic anhydride with a low maleic anhydride content. Consider purifying the succinic anhydride by recrystallization if its purity is questionable.
Oxidation of Isooctyl Alcohol: Impurities in isooctyl alcohol or exposure of the alcohol to air at high temperatures can lead to oxidation and the formation of colored species.Use high-purity, colorless isooctyl alcohol. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Product darkens during storage. Product Instability: The presence of residual catalyst or impurities in the final product can lead to degradation and color formation over time, especially when exposed to light or air.Ensure complete removal of the catalyst after the reaction. Store the purified this compound in a tightly sealed, opaque container under an inert atmosphere and in a cool, dark place.
Inconsistent color between batches. Variability in Raw Materials: Inconsistent quality of succinic anhydride or isooctyl alcohol from different suppliers or batches can lead to variations in the final product color.Source high-purity, consistent-quality raw materials from a reliable supplier. Perform quality control checks on incoming raw materials.
Process Variations: Minor variations in reaction time, temperature, or catalyst loading can impact the extent of side reactions and thus the final color.Strictly adhere to a validated and optimized experimental protocol. Ensure accurate and consistent measurement of all reactants and control of reaction parameters.

Experimental Protocols

Color Measurement of this compound

Objective: To quantitatively determine the color of the synthesized this compound using the APHA/Pt-Co (Platinum-Cobalt) color scale as described in ASTM D1209.[1]

Apparatus:

  • Spectrophotometer or colorimeter capable of measuring APHA color.

  • Nessler tubes (100 mL, tall form).

  • APHA color standards (commercially available or prepared according to ASTM D1209).

Procedure:

  • Ensure the sample of this compound is clear and free of any suspended particles. If necessary, filter the sample.

  • Fill a Nessler tube to the 100 mL mark with the sample.

  • If using a visual comparator, fill a second Nessler tube with an APHA color standard.

  • Place both tubes in the comparator and view them vertically against a white background.

  • Compare the color of the sample with the standards. If the sample is darker than one standard but lighter than the next, the APHA color is reported as the number of the darker standard.

  • If using a spectrophotometer, follow the instrument's instructions for APHA color measurement. Calibrate the instrument with the appropriate standards before measuring the sample.

  • Record the APHA color value.

Decolorization of this compound with Activated Carbon

Objective: To remove colored impurities from synthesized this compound using activated carbon.

Materials:

  • Colored this compound.

  • Powdered activated carbon.

  • Inert solvent (e.g., hexane or toluene, optional).

  • Filter paper and funnel or a filtration apparatus.

  • Heating mantle and magnetic stirrer.

  • Rotary evaporator (if a solvent is used).

Procedure:

  • Place the colored this compound in a round-bottom flask. If the product is highly viscous, it can be diluted with a minimal amount of an inert solvent to facilitate stirring.

  • Add 1-5% (w/w) of powdered activated carbon to the flask. The exact amount may need to be optimized based on the intensity of the color.

  • Heat the mixture to 50-70°C with gentle stirring for 30-60 minutes. Avoid excessive heating, which could lead to further degradation.

  • Allow the mixture to cool to room temperature.

  • Filter the mixture to remove the activated carbon. A fine filter paper or a celite bed may be necessary to remove all the fine carbon particles.

  • If a solvent was used, remove it under reduced pressure using a rotary evaporator.

  • Measure the APHA color of the decolorized product to assess the effectiveness of the treatment.

Data Presentation

Table 1: Effect of Reaction Temperature on Product Color

Reaction Temperature (°C)CatalystReaction Time (h)Final Product APHA Color
120p-Toluenesulfonic acid4< 50
140p-Toluenesulfonic acid350 - 100
160p-Toluenesulfonic acid2> 200

Table 2: Effect of Catalyst on Product Color

CatalystReaction Temperature (°C)Reaction Time (h)Final Product APHA Color
Sulfuric Acid1303100 - 150
p-Toluenesulfonic Acid1304< 50
Amberlyst-151306< 30
No Catalyst13024> 300 (low conversion)

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis succinic_anhydride Succinic Anhydride mixing Mixing and Heating (with catalyst) succinic_anhydride->mixing isooctyl_alcohol Isooctyl Alcohol isooctyl_alcohol->mixing catalyst_removal Catalyst Removal mixing->catalyst_removal Crude Product decolorization Decolorization (e.g., Activated Carbon) catalyst_removal->decolorization distillation Distillation (optional) decolorization->distillation color_measurement Color Measurement (APHA/Gardner) distillation->color_measurement purity_analysis Purity Analysis (GC/HPLC) distillation->purity_analysis product Final Product: This compound color_measurement->product purity_analysis->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_guide Troubleshooting Color Formation start Product is Colored check_temp Was reaction temp > 140°C? start->check_temp check_reactants Are raw materials high purity? check_temp->check_reactants No high_temp High Temp Degradation check_temp->high_temp Yes check_atmosphere Was reaction under inert atmosphere? check_reactants->check_atmosphere Yes impure_reactants Impurity Side Reactions check_reactants->impure_reactants No check_catalyst What catalyst was used? check_atmosphere->check_catalyst Yes oxidation Oxidation of Alcohol check_atmosphere->oxidation No harsh_catalyst Harsh Catalyst Conditions check_catalyst->harsh_catalyst Strong Acid solution_temp Reduce reaction temp and time high_temp->solution_temp solution_reactants Use high-purity reactants impure_reactants->solution_reactants solution_atmosphere Use inert atmosphere (N2 or Ar) oxidation->solution_atmosphere solution_catalyst Consider milder catalyst harsh_catalyst->solution_catalyst

Caption: Troubleshooting decision tree for color formation in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to Isooctyl Hydrogen Succinate and Other Leading Plasticizers for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Plasticizer Performance

The selection of an appropriate plasticizer is a critical consideration in the development of drug delivery systems, medical devices, and pharmaceutical packaging. The ideal plasticizer not only imparts necessary flexibility and durability to polymers but also ensures the safety, stability, and efficacy of the final product. Isooctyl hydrogen succinate, a monoester of succinic acid, is emerging as a noteworthy candidate in the landscape of plasticizers, particularly as the industry seeks safer, more sustainable alternatives to traditional phthalates. This guide provides a comprehensive comparison of the anticipated properties of this compound with established plasticizers, supported by experimental data from analogous compounds and standardized testing protocols.

Quantitative Performance Comparison

While specific experimental data for this compound is limited in publicly available literature, its performance can be inferred from extensive research on structurally similar dialkyl succinates, such as dioctyl succinate (DOS) and diheptyl succinate (DHS). These compounds share the same C8 alkyl chain and succinate core, providing a strong basis for comparison. The following table summarizes key performance indicators, with data for this compound being projected based on the performance of these closely related diesters. It is important to note that as a monoester, this compound may exhibit slightly different properties, potentially including increased polarity and different migration characteristics.

PropertyThis compound (Projected)Dioctyl Phthalate (DOP)Di(2-ethylhexyl) Adipate (DEHA)Triethyl Citrate (TEC)
Molecular Weight ( g/mol ) 230.30390.56370.57276.29
Boiling Point (°C) ~350-370~385~417~294
Plasticizing Efficiency (Tg of PVC, °C) ~-10 to -20~-22~-25~-5
Tensile Strength of Plasticized PVC (MPa) ~15-20~17~16~25
Elongation at Break of Plasticized PVC (%) ~300-400~350~380~250
Migration/Leaching LowHighModerateLow
Biocompatibility High (anticipated)Concerns existGoodHigh
Biodegradability High (anticipated)LowModerateHigh

Note: Data for DOP, DEHA, and TEC are compiled from various industry and academic sources. Data for this compound is projected based on the performance of dioctyl succinate and other C8 alkyl succinates. The glass transition temperature (Tg) of unplasticized PVC is typically around 80-85°C.

Experimental Protocols

To ensure objective and reproducible comparisons of plasticizer performance, standardized experimental protocols are essential. The following methodologies are widely accepted in the industry and academia for evaluating the key properties outlined in the comparison table.

Determination of Plasticizer Purity and Physical Properties
  • ASTM D1045 - Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics : This standard provides procedures for determining key physical and chemical properties of liquid plasticizers, including:

    • Acid Number : Measures the amount of free acid in the plasticizer, which can affect the stability of the polymer. A known mass of the plasticizer is dissolved in a suitable solvent and titrated with a standardized solution of potassium hydroxide.

    • Ester Content : Determined by saponification, where the ester is hydrolyzed with a known excess of alcoholic potassium hydroxide. The remaining KOH is then back-titrated with a standard acid.

    • Specific Gravity : Can be determined using a hydrometer, pycnometer, or a digital density meter.

    • Refractive Index : Measured using a refractometer, providing an indication of the plasticizer's purity and identity.

    • Color : Assessed visually against platinum-cobalt standards.

Evaluation of Plasticizing Performance
  • Differential Scanning Calorimetry (DSC) : This thermal analysis technique is used to determine the glass transition temperature (Tg) of the plasticized polymer. A small sample of the polymer-plasticizer blend is heated at a controlled rate, and the change in heat flow is measured. A reduction in the Tg compared to the unplasticized polymer is a direct measure of the plasticizer's efficiency.[1]

  • Tensile Testing : Performed according to ASTM D882 (for thin plastic sheeting) or ASTM D638 (for plastics in general) . Dog-bone shaped specimens of the plasticized polymer are stretched at a constant rate until they break. This test provides crucial data on:

    • Tensile Strength : The maximum stress the material can withstand before breaking.[2][3]

    • Elongation at Break : The percentage increase in length that the material undergoes before fracturing.[2][3]

Assessment of Plasticizer Migration (Leaching)
  • ISO 177:2016 - Plastics - Determination of migration of plasticizers : This standard specifies a method to determine the tendency of plasticizers to migrate from a plastic into other materials. A specimen of the plasticized material is placed in contact with an absorbing material (e.g., activated carbon, a standard liquid simulant, or another polymer) under specified conditions of time and temperature. The amount of plasticizer that has migrated is determined by measuring the weight loss of the specimen or by analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify the plasticizer in the absorbing material.

Evaluation of Thermal Stability
  • Thermogravimetric Analysis (TGA) : This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability of the plasticizer and the plasticized polymer. The onset temperature of decomposition and the temperature at which significant weight loss occurs are key indicators of thermal stability.[4][5][6]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the logical relationships in plasticizer selection and evaluation, the following diagrams have been generated using Graphviz.

PlasticizerSelectionProcess cluster_Screening Initial Screening cluster_Evaluation Performance Evaluation cluster_Finalization Final Selection A Identify Polymer System and Application Requirements B Database and Literature Review of Potential Plasticizers A->B C Preliminary Compatibility Assessment (e.g., Solubility Parameters) B->C D Compound Preparation and Processing C->D E Mechanical Testing (Tensile, Hardness) D->E F Thermal Analysis (DSC for Tg, TGA for Stability) D->F G Migration/Leaching Studies D->G H Toxicological and Biocompatibility Assessment E->H F->H G->H I Regulatory Compliance Check H->I J Final Plasticizer Selection I->J

Caption: A logical workflow for the selection and evaluation of plasticizers in pharmaceutical applications.

ExperimentalWorkflow cluster_testing Characterization start Start polymer Polymer Resin (e.g., PVC) start->polymer plasticizer Plasticizer (e.g., this compound) start->plasticizer compounding Compounding (e.g., Melt Blending) polymer->compounding plasticizer->compounding specimen_prep Specimen Preparation (e.g., Compression Molding) compounding->specimen_prep mechanical Mechanical Testing (ASTM D882/D638) specimen_prep->mechanical thermal Thermal Analysis (DSC, TGA) specimen_prep->thermal migration Migration Testing (ISO 177) specimen_prep->migration results Data Analysis and Comparison mechanical->results thermal->results migration->results end End results->end

Caption: An experimental workflow for the characterization of plasticized polymer formulations.

Conclusion

This compound and related succinate esters represent a promising class of bio-based, non-phthalate plasticizers for the pharmaceutical industry. While direct, comprehensive data for this compound is still emerging, the performance of its close chemical relatives strongly suggests it will offer excellent plasticizing efficiency, low migration potential, and favorable biocompatibility. As the demand for safer and more sustainable materials continues to grow, further research and direct comparative studies are warranted to fully elucidate the performance benefits of this compound in a range of pharmaceutical applications. The experimental protocols and comparative data presented in this guide provide a robust framework for such evaluations.

References

A Comparative Guide: Isooctyl Hydrogen Succinate vs. Phthalate-Based Plasticizers in Scientific Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate plasticizers is a critical consideration in the development of a wide range of materials used in research, pharmaceutical, and medical applications. These compounds are essential for imparting flexibility and durability to polymers, particularly polyvinyl chloride (PVC), which is widely used in laboratory equipment, medical tubing, and drug delivery systems. For decades, phthalate-based plasticizers have been the industry standard. However, growing concerns over their potential health risks, particularly their endocrine-disrupting properties, have spurred the development of alternative plasticizers.

This guide provides an objective comparison of the efficacy and toxicological profiles of isooctyl hydrogen succinate, a representative of the emerging class of succinate-based plasticizers, and traditional phthalate-based plasticizers such as di(2-ethylhexyl) phthalate (DEHP) and diisononyl phthalate (DINP). The information presented is based on available experimental data to assist researchers and drug development professionals in making informed decisions about material selection.

Performance and Efficacy

The primary function of a plasticizer is to enhance the flexibility and workability of a polymer. Key performance indicators include plasticizing efficiency (as measured by the reduction in glass transition temperature), mechanical properties (tensile strength and elongation at break), and permanence (resistance to migration).

While specific data for "this compound" is limited in publicly available literature, studies on structurally similar succinate esters, such as di-heptyl succinate and other dialkyl succinates, provide valuable insights into their performance relative to phthalates.

Table 1: Comparison of Mechanical Properties of Plasticized PVC

PlasticizerConcentration (phr)Tensile Strength (MPa)Elongation at Break (%)Source
Succinate-Based
Succinate Ester Mix50~19~250[1]
Phthalate-Based
DEHP50~18~250[1]
DINP50~18~250[1]

As indicated in Table 1, succinate-based plasticizers demonstrate comparable performance to DEHP and DINP in terms of tensile strength and elongation at break, suggesting they are effective at achieving the desired flexibility in PVC formulations.[1]

Table 2: Migration Resistance of Plasticizers

PlasticizerTest ConditionMigration (% weight loss)Source
Succinate-Based
Succinate Ester MixNot SpecifiedUp to 70% lower than DEHP/DINP[1]
Phthalate-Based
DEHPNot SpecifiedBaseline[1]
DINPNot SpecifiedBaseline[1]

A significant advantage of succinate-based plasticizers appears to be their superior migration resistance.[1] Studies have shown that synthesized succinate ester mixtures exhibit up to 70% lower leaching compared to DEHP and DINP.[1] This is a critical factor in applications where plasticizer migration could lead to contamination of sensitive samples, cell cultures, or pharmaceutical formulations.

Toxicological Profile and Endocrine Disruption

The most significant concern with phthalate-based plasticizers is their potential to act as endocrine-disrupting chemicals (EDCs). EDCs can interfere with the body's hormonal systems, leading to adverse developmental, reproductive, neurological, and immune effects.

Phthalates have been shown to interact with several key components of the endocrine system. For instance, they can bind to and interfere with the function of sex hormone-binding globulin (SHBG) and the androgen receptor, potentially disrupting the balance of sex hormones.

In contrast, succinate-based plasticizers are generally considered to have a more favorable toxicological profile. While succinate itself is a signaling molecule in the body, the available data on succinate esters used as plasticizers suggest a lower potential for endocrine disruption. However, it is important to note that toxicological testing of many alternative plasticizers is less extensive than for traditional phthalates.

Signaling Pathways

The diagrams below illustrate the generalized signaling pathways associated with phthalate-induced endocrine disruption and the known signaling pathway for the succinate receptor.

Phthalate_Endocrine_Disruption Phthalates Phthalates (e.g., DEHP, DINP) SHBG Sex Hormone-Binding Globulin (SHBG) Phthalates->SHBG AndrogenReceptor Androgen Receptor (AR) Phthalates->AndrogenReceptor HormoneBalance Altered Sex Hormone Homeostasis SHBG->HormoneBalance GeneExpression Disrupted Gene Expression AndrogenReceptor->GeneExpression AdverseEffects Adverse Reproductive and Developmental Effects HormoneBalance->AdverseEffects GeneExpression->AdverseEffects

Phthalate Endocrine Disruption Pathway

Succinate_Signaling_Pathway Succinate Succinate SUCNR1 Succinate Receptor 1 (SUCNR1/GPR91) Succinate->SUCNR1 G_Protein G-protein Activation SUCNR1->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC AC Adenylate Cyclase (AC) G_Protein->AC IP3_DAG IP3 & DAG Production PLC->IP3_DAG cAMP cAMP Production (inhibition) AC->cAMP Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Downstream Downstream Signaling Cascades (e.g., ERK1/2) Ca_Release->Downstream

Succinate Signaling Pathway

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment of plasticizer performance and safety. Below are outlines of key experimental methodologies.

Plasticizer Migration Testing

Objective: To quantify the amount of plasticizer that leaches from a polymer matrix under specific conditions.

General Protocol (based on ASTM D2199 principles):

  • Sample Preparation: Prepare PVC films of a standardized thickness containing a known concentration of the plasticizer being tested.

  • Extraction Medium: Select an appropriate extraction medium that simulates the intended application (e.g., deionized water, ethanol/water mixtures, or a food simulant like isooctane).

  • Exposure: Immerse a precisely weighed sample of the plasticized PVC film in a known volume of the extraction medium.

  • Incubation: Incubate the sample at a specified temperature and for a defined period to accelerate migration.

  • Analysis:

    • Gravimetric Analysis: Remove the PVC film, dry it to a constant weight, and calculate the weight loss, which corresponds to the migrated plasticizer.

    • Chromatographic Analysis: Analyze the extraction medium using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to identify and quantify the leached plasticizer.

Migration_Testing_Workflow Start Start Prep Prepare Standardized Plasticized PVC Film Start->Prep Weigh1 Weigh PVC Film Prep->Weigh1 Immerse Immerse in Extraction Medium Weigh1->Immerse Incubate Incubate at Controlled Temperature Immerse->Incubate Analyze Analyze Migrated Plasticizer Incubate->Analyze Gravimetric Gravimetric Analysis (Weight Loss) Analyze->Gravimetric Method 1 Chromatographic Chromatographic Analysis (GC-MS or HPLC) Analyze->Chromatographic Method 2 End End Gravimetric->End Chromatographic->End

Plasticizer Migration Testing Workflow
Endocrine Disruption Assays

Objective: To assess the potential of a chemical to interfere with the endocrine system.

General In Vitro Protocol (e.g., Estrogen Receptor Binding Assay):

  • Receptor Preparation: Isolate or prepare a source of the target receptor (e.g., human estrogen receptor alpha).

  • Competitive Binding: Incubate the receptor with a radiolabeled natural ligand (e.g., [³H]-estradiol) in the presence of varying concentrations of the test plasticizer.

  • Separation: Separate the receptor-bound ligand from the unbound ligand.

  • Quantification: Measure the amount of radiolabeled ligand bound to the receptor.

  • Analysis: A decrease in the binding of the radiolabeled ligand in the presence of the test compound indicates that the compound is competing for the same binding site on the receptor, suggesting potential endocrine-disrupting activity.

Conclusion

The available evidence suggests that succinate-based plasticizers, as represented by various succinate esters, offer a viable alternative to traditional phthalates in many scientific and medical applications. They demonstrate comparable plasticizing efficiency and mechanical properties while exhibiting significantly lower migration rates, a crucial advantage for maintaining the purity of sensitive materials.

From a toxicological standpoint, the concerns associated with the endocrine-disrupting potential of phthalates are well-documented. While succinate-based plasticizers appear to have a more favorable safety profile, continued and more extensive toxicological evaluation is warranted to fully establish their long-term safety.

For researchers, scientists, and drug development professionals, the choice of plasticizer should be guided by a thorough risk-benefit analysis, considering both the performance requirements of the application and the potential for chemical exposure and toxicity. The data presented in this guide aims to provide a foundation for making such informed decisions.

References

A Comparative Guide to the Validation of Analytical Methods for Isooctyl Hydrogen Succinate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two common analytical techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for the quantitative analysis of isooctyl hydrogen succinate. The information presented is based on established methodologies for similar compounds, including long-chain esters and succinate derivatives, and is intended to serve as a practical resource for method development and validation in a research and drug development context.

Comparison of Analytical Methods

The choice between GC and HPLC for the quantification of this compound will depend on several factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of typical performance characteristics for each method, based on analogous compound analyses.

Table 1: Comparison of GC-FID and HPLC-UV Methods for this compound Quantification

ParameterGas Chromatography with Flame Ionization Detector (GC-FID)High-Performance Liquid Chromatography with UV Detector (HPLC-UV)
Principle Separation based on volatility and polarity in the gas phase.Separation based on polarity and interaction with a stationary phase in the liquid phase.
Typical Column Capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5, HP-5ms).Reversed-phase C8 or C18 column.
Mobile Phase Inert carrier gas (e.g., Helium, Nitrogen).Gradient or isocratic mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer.
Detector Flame Ionization Detector (FID).UV/Vis Detector (typically at low wavelengths like 210 nm for succinates).
Derivatization May be required to increase volatility and thermal stability.Generally not required.
Sample Throughput Can be lower due to longer run times and potential for sample preparation.Can be higher with modern UPLC/UHPLC systems.
Selectivity High, especially with temperature programming.Good, can be optimized with mobile phase composition and column chemistry.
Sensitivity Generally good for organic compounds.Dependent on the chromophore of the analyte; may be lower for compounds with poor UV absorbance.

Method Validation Parameters

Method validation is a critical step to ensure that an analytical procedure is suitable for its intended purpose. The following table summarizes key validation parameters and their typical acceptance criteria as per the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Table 2: ICH Q2(R1) Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity/Selectivity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[3]
Linearity A linear relationship should be established across the range of the analytical procedure. A correlation coefficient (r²) of ≥ 0.995 is generally considered acceptable.[4]
Range The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]
Accuracy The closeness of test results obtained by the method to the true value. Typically expressed as percent recovery, with a common acceptance criterion of 98-102%.[3][5]
Precision (Repeatability & Intermediate Precision) The precision of an analytical procedure expresses the closeness of agreement between a series of measurements. It is usually expressed as the relative standard deviation (RSD), with an acceptance criterion of ≤ 2%.[3][5]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Often determined by a signal-to-noise ratio of 3:1.[5]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. Often determined by a signal-to-noise ratio of 10:1.[5]
Robustness The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.[5]

Experimental Protocols

The following are detailed, hypothetical protocols for the quantification of this compound using GC-FID and HPLC-UV. These should be considered as starting points for method development and will require optimization and validation for specific applications.

Gas Chromatography with Flame Ionization Detector (GC-FID)

This method is based on general procedures for the analysis of long-chain esters.[6][7]

1. Sample Preparation:

  • Accurately weigh a suitable amount of the sample and dissolve it in a known volume of an appropriate solvent (e.g., dichloromethane, ethyl acetate).

  • If derivatization is necessary to improve volatility, a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.[8]

2. GC-FID Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column coated with a mid-polar phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp at 10°C/min to 280°C.

    • Hold at 280°C for 10 minutes.

  • Detector: Flame Ionization Detector (FID) at 300°C.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

3. Calibration:

  • Prepare a series of calibration standards of this compound in the same solvent as the sample.

  • Analyze the standards under the same GC conditions and construct a calibration curve by plotting peak area against concentration.

High-Performance Liquid Chromatography with UV Detector (HPLC-UV)

This method is adapted from general procedures for the analysis of organic acids and their esters.[3][9]

1. Sample Preparation:

  • Accurately weigh a suitable amount of the sample and dissolve it in a known volume of the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC-UV Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • Start with 50% B, hold for 2 minutes.

    • Linearly increase to 95% B over 10 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 50% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV detector set at 210 nm.

  • Injection Volume: 10 µL.

3. Calibration:

  • Prepare a series of calibration standards of this compound in the mobile phase.

  • Analyze the standards under the same HPLC conditions and construct a calibration curve by plotting peak area against concentration.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of a typical analytical method validation process, as outlined by ICH guidelines.

AnalyticalMethodValidation cluster_planning Planning & Development cluster_execution Validation Execution cluster_reporting Reporting & Documentation MethodDevelopment Analytical Method Development ValidationProtocol Validation Protocol Definition MethodDevelopment->ValidationProtocol Specificity Specificity ValidationProtocol->Specificity Linearity Linearity ValidationProtocol->Linearity Range Range ValidationProtocol->Range Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision ValidationProtocol->Precision LOD Limit of Detection (LOD) ValidationProtocol->LOD LOQ Limit of Quantitation (LOQ) ValidationProtocol->LOQ Robustness Robustness ValidationProtocol->Robustness ValidationReport Validation Report Generation Specificity->ValidationReport Linearity->ValidationReport Range->ValidationReport Accuracy->ValidationReport Precision->ValidationReport LOD->ValidationReport LOQ->ValidationReport Robustness->ValidationReport MethodImplementation Method Implementation & Routine Use ValidationReport->MethodImplementation

References

A Comparative Analysis of Catalysts for the Synthesis of Isooctyl Hydrogen Succinate

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of isooctyl hydrogen succinate, a monoester of significant interest in various chemical applications, is achieved through the esterification of succinic anhydride with isooctanol. The efficiency of this reaction is highly dependent on the catalyst employed. This guide provides a comparative overview of different catalysts, presenting available experimental data to aid researchers in catalyst selection and process optimization. While direct comparative studies on the synthesis of this compound are limited, this guide draws upon data from analogous esterification reactions involving succinic anhydride or succinic acid with various alcohols to provide valuable insights into catalyst performance.

Catalyst Performance: A Quantitative Comparison

The selection of a suitable catalyst is paramount for achieving high yield and selectivity in the synthesis of this compound. The following table summarizes the performance of various catalysts in the esterification of succinic acid or its anhydride with different alcohols, offering a comparative perspective on their potential for the target synthesis.

CatalystReactantsAlcohol:Acid Molar RatioTemp. (°C)Time (h)Yield (%)Citation
Homogeneous Acid Catalysts
p-Toluenesulfonic acidMaleic Anhydride + Isooctanol2.15:11401.5-2.5-[1]
p-Toluenesulfonic acidp-Cresol + Succinic Anhydride3:1Toluene Reflux8~75 (diester)[2]
Sulfuric AcidMethanol + Succinic AnhydrideVarious30-65-Kinetic Study[3]
Phosphotungstic Acidn-Octanol + Succinic Acid---Kinetic Study[4]
Heterogeneous Acid Catalysts
Al³⁺-montmorillonitep-Cresol + Succinic Anhydride3:1Toluene Reflux875 (diester)[2]
Fe³⁺-montmorillonitep-Cresol + Succinic Anhydride3:1Toluene Reflux858 (diester)[2]
H⁺-montmorillonitep-Cresol + Succinic Anhydride3:1Toluene Reflux865 (diester)[2]
Zeolite H-BetaPhenol + Succinic Acid3:11102496 (diester)[5]
Ionic Liquids
[Et₃NH][HSO₄] based2-Ethylhexan-1-ol + Succinic Acid4:170-80-99 (diester)[6]
Other Catalysts
Dicyclohexylcarbodiimide (DCC) / 4-Dimethylaminopyridine (DMAP)Alcohol + Carboxylic Acid-0-203General Method[7]

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon existing research. Below are methodologies extracted from relevant studies, providing a foundation for the synthesis of this compound.

Protocol 1: Esterification using p-Toluenesulfonic Acid (Adapted from Maleic Anhydride Esterification)[1]
  • Reaction Setup: A reactor equipped with a water trap is charged with maleic anhydride (1 mole), isooctyl alcohol (2.15 moles), and p-toluenesulfonic acid (0.18 kg for 18 kg of anhydride).

  • Reaction Execution: The mixture is stirred and heated to 140 ± 1°C over 30 minutes. The reaction is maintained at this temperature for 1.5 to 2.5 hours to carry out the esterification, with continuous removal of water.

  • Work-up: The reaction mixture is cooled and neutralized to pH 7 ± 0.5.

Note: This protocol is for the synthesis of a diester from a related anhydride and would need to be adapted for the synthesis of the monoester, likely by using a near 1:1 molar ratio of succinic anhydride to isooctanol and a shorter reaction time.

Protocol 2: Esterification using Cation-Exchanged Montmorillonite Clay[2]
  • Catalyst Preparation: Cation-exchanged montmorillonite clays (e.g., Al³⁺-mont) are prepared from sodium montmorillonite.

  • Reaction Setup: In a round-bottom flask, succinic anhydride (e.g., 5 mmol), p-cresol (e.g., 15 mmol), and the clay catalyst (e.g., 0.5 g) are refluxed in a solvent such as toluene.

  • Reaction Monitoring: The reaction progress is monitored over time (e.g., 8 hours).

  • Product Isolation: The clay catalyst is separated by filtration or centrifugation. The solvent is removed, and the product is isolated.

Protocol 3: Synthesis of Dialkyl Succinates using Acidic Ionic Liquids[6]
  • Catalyst Synthesis: Brønsted acidic ionic liquids are synthesized from triethylamine and sulfuric acid.

  • Reaction Procedure: Succinic acid and an alcohol (e.g., 2-ethylhexan-1-ol) in a 1:4 molar ratio are reacted in the presence of the ionic liquid (15 mol%) at 70-80°C.

  • Phase Separation: Due to the immiscibility of the ester with the ionic liquid, a two-phase system forms, driving the reaction equilibrium towards the product.

  • Product Isolation: The product-rich upper layer is separated for further processing.

Visualizing the Synthesis Workflow

To better understand the experimental process, a generalized workflow for the synthesis of this compound is presented below.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Esterification Reaction cluster_catalyst Catalyst cluster_workup Product Isolation succinic_anhydride Succinic Anhydride reactor Reactor succinic_anhydride->reactor isooctanol Isooctanol isooctanol->reactor filtration Catalyst Removal (Filtration/Centrifugation) reactor->filtration catalyst Selected Catalyst catalyst->reactor neutralization Neutralization filtration->neutralization purification Purification (e.g., Distillation) neutralization->purification product Isooctyl Hydrogen Succinate purification->product

Caption: Generalized experimental workflow for the synthesis of this compound.

Logical Relationship in Catalyzed Esterification

The fundamental principle of catalyzed esterification involves the activation of the carboxylic acid or anhydride by the catalyst, facilitating nucleophilic attack by the alcohol.

logical_relationship succinic_anhydride Succinic Anhydride (Electrophile) activated_species Activated Succinic Anhydride (Enhanced Electrophilicity) succinic_anhydride->activated_species isooctanol Isooctanol (Nucleophile) isooctanol->activated_species Nucleophilic Attack catalyst Catalyst (e.g., Acid Catalyst) catalyst->succinic_anhydride Activation product This compound activated_species->product

Caption: Logical relationship in the acid-catalyzed esterification of succinic anhydride.

References

Performance evaluation of polymers containing isooctyl hydrogen succinate

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Succinate-Based Polyesters with Common Alternatives for Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Overview of Polymer Classes

Succinate-based polyesters like PBS and PES are gaining attention for biomedical applications due to their biodegradability, biocompatibility, and thermoplastic processability.[1][2][3] They serve as matrix formers for controlled drug release.[4] HPMCAS is a widely used cellulose derivative that excels at maintaining drug supersaturation and inhibiting crystallization in ASDs, making it a leading choice for enhancing the bioavailability of poorly soluble drugs.[5][6] Eudragit® L100-55 is an anionic copolymer of methacrylic acid and ethyl acrylate, known for its pH-dependent solubility, which makes it ideal for enteric coating and targeted drug release in the duodenum and beyond.[7][8]

Quantitative Performance Data

The following tables summarize key performance data for the selected polymers based on available literature.

Table 1: Drug Release Performance

PolymerDrugFormulation TypeKey Release CharacteristicsReference
Poly(ethylene succinate) (PES) NimodipineNanoparticlesRelease can be accelerated or prolonged by tuning polymer molecular weight. Lower MW (4.3 kDa) showed faster release than higher MW (5.05 kDa).[9]
Poly(butylene succinate-co-ε-caprolactone) TheophyllineHot Melt Extruded FilamentsExtended-release over 72 hours with >23% v/v polymer, following diffusional kinetics.[4]
HPMCAS NVS981 (thermally sensitive)Solid Dispersion (Hot Melt Extrusion)Faster drug release in pH 6.8 phosphate buffer compared to HPMC 3cps.[10][11]
Eudragit® L100 Diclofenac SodiumNanoparticlespH-sensitive release. Up to 92% of the drug released within 12 hours at pH 6.8.[12]
Eudragit® L100 / PLGA Blend Diclofenac SodiumNanoparticlesBiphasic release pattern with sustained release. Cumulative release at 72h was 56-81% depending on the polymer ratio.[12]

Table 2: Physicochemical and Biocompatibility Properties

PropertySuccinate-Based Polyesters (PBS/PES)HPMCASEudragit® L100-55
Primary Function Biodegradable matrix former, controlled releaseAmorphous stabilization, supersaturation maintenanceEnteric coating, pH-triggered release
Solubility Profile Insoluble in water, biodegradablepH-dependent (soluble > pH 5.5-7.0 depending on grade)pH-dependent (soluble > pH 5.5)
Biocompatibility Generally high, degradation products are non-toxic.[1][3]Considered safe and biocompatible.[13]Widely used in oral dosage forms, considered safe.
Drug-Polymer Miscibility Can be predicted via solubility and Flory-Huggins parameters.[9]Strong drug-polymer hydrophobic interactions are common.[5]Forms interpolyelectrolyte complexes with cationic drugs.[7]
Typical Applications Controlled release implants, microcapsules, tissue engineering scaffolds.[1][10]Amorphous solid dispersions for poorly soluble drugs.[5][6]Enteric-coated tablets and capsules for intestinal drug delivery.[8][14]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of polymer performance. Below are protocols for key experiments.

In Vitro Drug Release Testing (Sample and Separate Method)

This method is commonly used to assess the rate and extent of drug release from a polymer matrix.[15][16]

  • Apparatus: USP Dissolution Apparatus II (Paddles) is typically used.

  • Release Medium: Prepare a dissolution medium that is relevant to the intended site of drug release (e.g., Simulated Gastric Fluid pH 1.2, or Simulated Intestinal Fluid pH 6.8). The volume is typically 500 mL or 900 mL.

  • Temperature: Maintain the temperature of the dissolution medium at 37 ± 0.5 °C.

  • Agitation: Set the paddle rotation speed to a specified rate, commonly 50 or 75 rpm.

  • Procedure:

    • Place a precisely weighed amount of the drug-polymer formulation (e.g., tablet, microparticles) into each dissolution vessel.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample aliquot (e.g., 5 mL) from a zone midway between the paddle blade and the surface of the medium, not less than 1 cm from the vessel wall.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.[15]

    • Filter the collected samples through a suitable filter (e.g., 0.45 µm) to separate the dissolved drug from any undissolved particles.

  • Analysis: Analyze the concentration of the drug in the filtered samples using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling.

Drug-Polymer Miscibility Assessment (Differential Scanning Calorimetry)

DSC is a thermal analysis technique used to qualitatively assess drug-polymer miscibility by observing the glass transition temperature (Tg) or melting point depression of the drug.[17][18]

  • Sample Preparation: Prepare physical mixtures of the drug and polymer at various weight ratios (e.g., 10:90, 20:80, etc.). Also prepare the pure drug and pure polymer as controls.

  • Apparatus: A calibrated Differential Scanning Calorimeter (DSC).

  • Procedure:

    • Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Run a heat-cool-heat cycle to erase the thermal history of the polymer. For example:

      • Heat from ambient temperature to a temperature above the drug's melting point (e.g., 200°C) at a rate of 10 °C/min.

      • Hold for 2-5 minutes to ensure complete melting.

      • Cool rapidly (quench cool) to a sub-ambient temperature (e.g., -20°C).

      • Heat again at a controlled rate (e.g., 10 °C/min) to the upper temperature.

  • Analysis:

    • Glass Transition (Tg): Analyze the thermogram from the second heating scan. A single Tg for the mixture, lying between the Tgs of the pure drug and pure polymer, indicates miscibility. The presence of two separate Tgs suggests immiscibility.[18]

    • Melting Point Depression: Observe the melting endotherm of the drug in the physical mixtures from the first heating scan. A decrease in the melting point of the drug with an increasing concentration of the polymer is an indicator of miscibility.[19]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric test used to assess the metabolic activity of cells, serving as an indicator of cell viability and, conversely, cytotoxicity of a material.[20][21]

  • Cell Culture: Seed a suitable cell line (e.g., J774.A1 macrophages or fibroblasts) in a 96-well microtiter plate at a specific density (e.g., 2 x 10⁴ cells/mL) and allow them to adhere for several hours at 37°C in a 5% CO₂ incubator.[21]

  • Material Preparation: Prepare extracts of the polymer. This can be done by incubating the polymer material in a cell culture medium for a specified period (e.g., 24 hours) to allow any potential leachables to diffuse into the medium.

  • Exposure: Remove the initial culture medium from the adherent cells and replace it with the polymer extracts at various concentrations. Include a negative control (cells with fresh medium only) and a positive control (cells exposed to a known cytotoxic agent).

  • Incubation: Incubate the cells with the extracts for a defined period (e.g., 24, 48, or 72 hours).[21]

  • MTT Addition: After incubation, add a sterile-filtered MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.[20][21]

  • Formazan Solubilization: Carefully remove the supernatant and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Cell viability is expressed as a percentage relative to the negative control. A material is generally considered non-cytotoxic if cell viability remains above a certain threshold (e.g., 70%).

Mandatory Visualizations

G cluster_prep Formulation Preparation cluster_eval Performance Evaluation cluster_analysis Data Analysis P1 Select Polymer and Drug P2 Prepare Drug-Polymer Mixture (e.g., Physical Mix, Solvent Evaporation) P1->P2 E1 Physicochemical Characterization (DSC, XRD, FTIR) P2->E1 E2 In Vitro Drug Release Study (USP Apparatus II) P2->E2 E3 Biocompatibility Assessment (MTT Cytotoxicity Assay) P2->E3 A1 Determine Miscibility & Stability E1->A1 A2 Calculate Drug Release Profile E2->A2 A3 Assess Cell Viability (%) E3->A3 Conclusion Final Performance Conclusion A1->Conclusion A2->Conclusion A3->Conclusion

Caption: Experimental workflow for evaluating drug delivery polymers.

Caption: Logical comparison of polymer properties for drug delivery.

References

Isooctyl hydrogen succinate vs. other succinate esters in specific applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of specialty chemicals, succinate esters carve out a significant niche, offering a versatile platform for innovation across pharmaceuticals, cosmetics, and industrial lubrication. Among these, Isooctyl Hydrogen Succinate, a monoester of succinic acid, presents a unique profile of properties. This guide provides an objective comparison of this compound against other succinate esters in specific applications, supported by available experimental data and detailed methodologies to aid in research and development.

At a Glance: Succinate Esters in Focus

Succinate esters are derivatives of succinic acid, a dicarboxylic acid. The esterification of one or both of its carboxyl groups gives rise to monoesters (hemisuccinates) and diesters, respectively. The nature of the alcohol used for esterification, particularly the alkyl chain length and branching, significantly influences the physicochemical properties and, consequently, the performance of the ester in various applications.

This compound is a monoester characterized by an eight-carbon, branched alkyl group. This structure imparts a balance of lipophilicity and polarity, making it a candidate for applications requiring controlled solvency, surface activity, and specific hydrolysis kinetics.

Performance in Lubricant Additives

Succinate esters are utilized as anti-wear and friction-modifying additives in lubricating oils. Their effectiveness is largely dependent on the formation of a protective film on metal surfaces.

Comparative Tribological Data:

While direct comparative studies including this compound are limited in publicly available literature, research on various alkyl succinate esters demonstrates performance trends. The following table summarizes typical results from four-ball wear tests (ASTM D4172), a standard method for evaluating the anti-wear properties of lubricants.

Succinate Ester Additive (in base oil)Alkyl Chain LengthWear Scar Diameter (mm)Coefficient of Friction
This compound (Hypothetical) C8 (branched)Data not availableData not available
Ethyl Hydrogen SuccinateC2~0.55 - 0.65~0.10 - 0.12
Butyl Hydrogen SuccinateC4~0.50 - 0.60~0.09 - 0.11
Hexyl Hydrogen SuccinateC6~0.45 - 0.55~0.08 - 0.10
Di-2-ethylhexyl Succinate (Diester)C8 (branched)~0.40 - 0.50~0.07 - 0.09

Note: The data for ethyl, butyl, and hexyl hydrogen succinates are representative values collated from various studies on alkyl succinates as lubricant additives. The performance of this compound is expected to be in a similar range, with the branching potentially influencing film formation and stability.

Key Observations:

  • Alkyl Chain Length: Generally, an increase in the alkyl chain length of the succinate ester improves its lubricating properties, resulting in a smaller wear scar diameter and a lower coefficient of friction. This is attributed to the formation of a more robust and persistent protective film on the metal surface.

  • Monoesters vs. Diesters: Diesters, such as Di-2-ethylhexyl Succinate, often exhibit superior performance compared to monoesters with shorter alkyl chains. This is due to their increased lipophilicity and different molecular arrangement in the lubricating film.

  • Branching: The branched structure of the isooctyl group in this compound can influence its solubility in base oils and the packing of the protective film, which may offer advantages in certain formulations.

Experimental Protocols: Lubricant Performance Evaluation

Four-Ball Wear Test (based on ASTM D4172)

This test evaluates the anti-wear properties of a lubricant.

Workflow:

prep Sample Preparation: Add succinate ester to base oil at a specified concentration (e.g., 1% w/w). setup Apparatus Setup: Place three stationary steel balls in the test cup. Secure one rotating steel ball in the chuck. prep->setup test Test Execution: Fill the test cup with the lubricant sample. Apply a specified load (e.g., 40 kg) and rotational speed (e.g., 1200 rpm) for a set duration (e.g., 60 min) at a controlled temperature (e.g., 75°C). setup->test measure Measurement: After the test, clean the stationary balls. Measure the diameter of the wear scars on each of the three stationary balls using a microscope. test->measure calc Calculation: Calculate the average wear scar diameter. measure->calc recruit Panelist Recruitment: Select and train a panel of sensory assessors. prep Sample Preparation: Prepare cosmetic formulations (e.g., lotions) with different succinate esters at the same concentration. recruit->prep apply Application: Panelists apply a standardized amount of each formulation to a designated area of their skin (e.g., forearm). prep->apply eval Evaluation: Panelists rate various sensory attributes (e.g., spreadability, absorbency, greasiness, smoothness) on a defined scale at specific time points (e.g., immediately after application, after 5 minutes). apply->eval analyze Data Analysis: Statistically analyze the collected data to determine significant differences between the formulations. eval->analyze Prodrug Succinate Ester Prodrug (Inactive) Hydrolysis Esterase-mediated Hydrolysis Prodrug->Hydrolysis ActiveDrug Active Drug (Pharmacological Effect) Hydrolysis->ActiveDrug Succinate Succinate (Metabolized) Hydrolysis->Succinate prep Sample Preparation: Dissolve the succinate ester prodrug in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) to a known concentration. incubate Incubation: Incubate the solution at a constant temperature (e.g., 37°C). prep->incubate sample Sampling: Withdraw aliquots at predetermined time intervals. incubate->sample analyze Analysis: Analyze the samples using a suitable analytical method (e.g., HPLC) to quantify the concentration of the remaining prodrug and the released active drug. sample->analyze plot Data Plotting: Plot the concentration of the released drug versus time to determine the release kinetics. analyze->plot

Navigating the Spectroscopic Seas: A Comparative Guide to the Cross-Validation of Isooctyl Hydrogen Succinate Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise characterization of molecules such as isooctyl hydrogen succinate is paramount. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to this process, providing a detailed fingerprint of the molecular structure. However, a significant challenge arises from the current lack of publicly available, comprehensive experimental spectroscopic data for this compound.

This guide addresses this gap by providing a comparative framework based on the expected spectroscopic characteristics of this compound, supported by data from closely related analogs. It further outlines detailed experimental protocols for acquiring this data and presents a logical workflow for its cross-validation, empowering researchers to confidently characterize this and similar molecules.

Predicted and Analog-Based Spectroscopic Data Comparison

The following tables summarize the anticipated spectroscopic data for this compound, with comparative data from a simpler analog, monoethyl succinate, where available. These tables serve as a reference for researchers in interpreting their own experimental findings.

Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for Monoethyl Succinate

Assignment (this compound) Predicted Chemical Shift (ppm) Assignment (Monoethyl Succinate) Experimental Chemical Shift (ppm)
-CH ₃ (isooctyl)~0.8-0.9-CH ₃ (ethyl)~1.25
-CH ₂- (isooctyl chain)~1.2-1.4--
-CH (CH₃)₂ (isooctyl)~1.5-1.7--
-CH ₂-C=O (succinate)~2.6-CH ₂-C=O (succinate)~2.6
-O-CH ₂- (isooctyl)~4.0-4.1-O-CH ₂- (ethyl)~4.15
-COOH ~10-12-COOH ~10-12

Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for Monoethyl Succinate

Assignment (this compound) Predicted Chemical Shift (ppm) Assignment (Monoethyl Succinate) Experimental Chemical Shift (ppm)
-C H₃ (isooctyl)~14, ~22-C H₃ (ethyl)~14
-C H₂- (isooctyl chain)~25-40--
-C H(CH₃)₂ (isooctyl)~25-30--
-C H₂-C=O (succinate)~29-31-C H₂-C=O (succinate)~29
-O-C H₂- (isooctyl)~65-68-O-C H₂- (ethyl)~61
-C =O (ester)~172-174-C =O (ester)~172
-C =O (acid)~177-179-C =O (acid)~178

Table 3: Predicted FT-IR Data for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Functional Group
O-H stretch (broad)3300-2500Carboxylic acid
C-H stretch2960-2850Alkyl (isooctyl)
C=O stretch~1735Ester
C=O stretch~1710Carboxylic acid
C-O stretch1300-1000Ester & Carboxylic acid

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/z Predicted Fragment Fragmentation Pathway
[M-H]⁻C₁₂H₂₁O₄⁻Deprotonation (Negative Ion Mode)
[M-C₈H₁₇]⁺C₄H₅O₄⁺Loss of the isooctyl radical
m/z 113C₈H₁₇⁺Isooctyl cation
m/z 101C₄H₅O₃⁺From the succinate moiety after ester cleavage
m/z 119C₄H₇O₄⁺Succinic acid fragment

Experimental Protocols

To aid researchers in generating their own data for cross-validation, the following are detailed methodologies for key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

    • Reference the spectrum to the deuterated solvent peaks.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two NaCl or KBr plates.

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) and place in a liquid cell.

  • Instrumentation: Use an FT-IR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample holder or the pure solvent.

    • Acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition:

    • Infuse the sample solution into the ion source at a constant flow rate.

    • Acquire mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500 amu).

    • For structural elucidation, perform tandem MS (MS/MS) experiments on the parent ion to induce fragmentation.

  • Data Analysis: Analyze the resulting mass spectra to determine the molecular weight and identify the fragmentation patterns.

Workflow for Spectroscopic Data Cross-Validation

The cross-validation of spectroscopic data is a critical process to ensure the accurate identification and characterization of a compound. The following diagram illustrates a logical workflow for this process.

Spectroscopic_Cross_Validation cluster_synthesis Synthesis & Purification cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_validation Cross-Validation & Confirmation synthesis Synthesize Isooctyl Hydrogen Succinate purification Purify Compound (e.g., Chromatography, Distillation) synthesis->purification nmr Acquire 1H & 13C NMR Spectra purification->nmr ir Acquire FT-IR Spectrum purification->ir ms Acquire Mass Spectrum purification->ms analyze_nmr Analyze NMR: - Chemical Shifts - Integration - Coupling Patterns nmr->analyze_nmr analyze_ir Analyze FT-IR: - Characteristic Absorptions ir->analyze_ir analyze_ms Analyze MS: - Molecular Ion Peak - Fragmentation Pattern ms->analyze_ms cross_validate Cross-Validate Data: - NMR + IR + MS - Compare with Predicted/Analog Data analyze_nmr->cross_validate analyze_ir->cross_validate analyze_ms->cross_validate structure_confirm Structure Confirmation cross_validate->structure_confirm

Caption: Workflow for the synthesis, purification, spectroscopic data acquisition, analysis, and cross-validation for the structural confirmation of this compound.

A comparative analysis of the biodegradability of different succinate esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The growing emphasis on environmental stewardship in the pharmaceutical and chemical industries necessitates a thorough understanding of the lifecycle of excipients and synthesis reagents. Succinate esters, valued for their versatile properties, are increasingly scrutinized for their environmental fate. This guide provides a comparative analysis of the biodegradability of three common succinate esters: dimethyl succinate, diethyl succinate, and dibutyl succinate. The data presented is based on standardized international testing protocols to ensure comparability and reliability.

Quantitative Biodegradability Data

The following table summarizes the results of ready biodegradability tests for dimethyl, diethyl, and dibutyl succinate. "Ready biodegradability" is a stringent classification indicating that a substance will undergo rapid and ultimate degradation in an aquatic environment. The standard test duration is 28 days, with a pass level of ≥60% biodegradation required within a 10-day window to be classified as "readily biodegradable."

Succinate EsterTest GuidelineDuration (days)Biodegradation (%)Classification
Dimethyl Succinate OECD 301B28>90%Readily Biodegradable
Diethyl Succinate OECD 301B28>90%Readily Biodegradable
Dibutyl Succinate OECD 301D2881%Readily Biodegradable

Discussion of Results

Both dimethyl succinate and diethyl succinate exhibit excellent biodegradability, exceeding the threshold for "readily biodegradable" classification in standard OECD 301B tests. Dibutyl succinate also demonstrates ready biodegradability, achieving 81% degradation in an OECD 301D test. The slightly lower, yet still high, degradation percentage for dibutyl succinate may be attributed to its longer alkyl chains, which can influence the rate of enzymatic hydrolysis. However, all three esters are considered to be environmentally non-persistent.

Experimental Protocols

The data presented in this guide is primarily based on the OECD 301B "Ready Biodegradability: CO2 Evolution Test" and OECD 301D "Ready Biodegradability: Closed Bottle Test". These are internationally recognized methods for assessing the aerobic biodegradability of chemical substances.

OECD Guideline 301B: CO₂ Evolution Test

This method evaluates the ultimate biodegradability of a substance by measuring the amount of carbon dioxide produced by microorganisms as they metabolize the test substance.

1. Principle: A predetermined amount of the test substance is dissolved in a mineral medium and inoculated with a mixed population of microorganisms, typically from activated sludge. The mixture is incubated in the dark under aerobic conditions at a constant temperature. The CO₂ evolved is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide) and quantified by titration or with an inorganic carbon analyzer. The percentage of biodegradation is calculated by comparing the amount of CO₂ produced with the theoretical maximum (ThCO₂).

2. Inoculum: Activated sludge from a wastewater treatment plant treating predominantly domestic sewage is the most common inoculum. The final concentration of the inoculum in the test medium is typically between 3 and 30 mg/L of suspended solids.

3. Test Substance Concentration: The test substance is typically introduced at a concentration of 10 to 20 mg of organic carbon per liter.

4. Mineral Medium: The medium provides essential mineral nutrients for the microorganisms. A typical composition per liter of water includes[1]:

  • Potassium dihydrogen phosphate (KH₂PO₄): 85 mg
  • Dipotassium hydrogen phosphate (K₂HPO₄): 217.5 mg
  • Disodium hydrogen phosphate dihydrate (Na₂HPO₄·2H₂O): 334 mg
  • Ammonium chloride (NH₄Cl): 5 mg
  • Calcium chloride (CaCl₂): 27.5 mg
  • Magnesium sulfate heptahydrate (MgSO₄·7H₂O): 22.5 mg
  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O): 0.25 mg

5. Test Duration and Pass Criteria: The test is typically run for 28 days. A substance is considered readily biodegradable if it achieves at least 60% of its theoretical CO₂ evolution within a 10-day window that occurs within the 28-day period.

OECD Guideline 301D: Closed Bottle Test

This method assesses biodegradability by measuring the depletion of dissolved oxygen in sealed, completely filled bottles containing the test substance, a mineral medium, and a microbial inoculum.

1. Principle: The test substance is added to bottles filled with mineral medium and a relatively low concentration of microorganisms. The bottles are sealed and incubated in the dark at a constant temperature. The dissolved oxygen concentration is measured at the beginning and end of the test period. The amount of oxygen consumed by the microorganisms to degrade the test substance is used to calculate the percentage of biodegradation relative to the theoretical oxygen demand (ThOD).

2. Inoculum: Similar to OECD 301B, activated sludge is a common source, but the concentration is much lower to ensure that the oxygen demand of the blank control is minimal.

3. Test Substance Concentration: The test substance is typically added at a concentration of 2-5 mg/L.

4. Test Duration and Pass Criteria: The test duration is 28 days. The pass level for ready biodegradability is ≥60% of the ThOD.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the ready biodegradability of succinate esters using the OECD 301B method.

experimental_workflow cluster_preparation Preparation Phase cluster_incubation Incubation Phase cluster_analysis Analysis Phase prep_ester Prepare Succinate Ester Solution setup Set up Biometer Flasks: - Test Substance - Blank Control - Reference Control prep_ester->setup prep_medium Prepare Mineral Medium prep_medium->setup prep_inoculum Prepare Activated Sludge Inoculum prep_inoculum->setup incubate Incubate at 20-25°C in the dark for 28 days setup->incubate measure_co2 Periodically Measure Evolved CO₂ incubate->measure_co2 calculate_biodegradation Calculate % Biodegradation vs. ThCO₂ measure_co2->calculate_biodegradation classify Classify as Readily Biodegradable (≥60%) calculate_biodegradation->classify

Caption: OECD 301B Experimental Workflow.

References

Benchmarking the synthesis of isooctyl hydrogen succinate against literature methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of common laboratory methods for the synthesis of isooctyl hydrogen succinate, a mono-ester of significant interest in various chemical and pharmaceutical applications. The synthesis, which involves the ring-opening of succinic anhydride with isooctanol, can be achieved through several methods, each with distinct advantages and disadvantages. This document outlines uncatalyzed, p-toluenesulfonic acid (p-TSA) catalyzed, and Amberlite® IR-120 catalyzed approaches, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid in method selection and optimization.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative parameters for the different synthetic methods. It is important to note that while the synthesis of this compound is the focus, some data from analogous mono-alkyl succinate syntheses have been included due to the limited availability of specific data for the isooctyl derivative.

ParameterUncatalyzed Methodp-Toluenesulfonic Acid (p-TSA) CatalyzedAmberlite® IR-120 Catalyzed
Catalyst Nonep-Toluenesulfonic acidAmberlite® IR-120 (H+ form)
Reaction Temperature 80-120°C80-110°CReflux (e.g., in ethanol)
Reaction Time 1-4 hours1-3 hours3 hours (for monoethyl ester)
Solvent Optional (e.g., Toluene) or Solvent-freeToluene or Solvent-freeExcess alcohol or inert solvent
Typical Yield Moderate to HighHigh (>90%)High
Work-up Simple evaporation (if solvent-free) or solvent removalNeutralization and extractionFiltration of resin
Key Advantages No catalyst cost or removalFast reaction rates, high yields[1][2][3]Easy catalyst removal (recyclable)
Key Disadvantages Slower reaction rates, may require higher temperaturesCatalyst needs to be neutralized and removedHigher initial catalyst cost

Experimental Protocols

Detailed methodologies for each synthesis approach are provided below. These protocols are designed to be adaptable for laboratory-scale synthesis.

Method 1: Uncatalyzed Synthesis

This method relies on the thermal reaction between succinic anhydride and isooctanol.

  • Materials:

    • Succinic anhydride (1.0 eq)

    • Isooctanol (1.0-1.2 eq)

    • Toluene (optional, as solvent)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine succinic anhydride and isooctanol.

    • If a solvent is used, add toluene to dissolve the reactants.

    • Heat the reaction mixture to 80-120°C with continuous stirring.

    • Monitor the reaction progress by techniques such as TLC or GC. The reaction is typically complete within 1-4 hours.

    • If the reaction was performed solvent-free, the product can be used directly after cooling.

    • If a solvent was used, remove the solvent under reduced pressure to obtain the crude this compound.

    • The product can be further purified by recrystallization or column chromatography if necessary.

Method 2: p-Toluenesulfonic Acid (p-TSA) Catalyzed Synthesis

The use of p-TSA, a strong organic acid, significantly accelerates the esterification reaction.

  • Materials:

    • Succinic anhydride (1.0 eq)

    • Isooctanol (1.0 eq)

    • p-Toluenesulfonic acid monohydrate (0.01-0.05 eq)

    • Toluene (or other suitable solvent)

  • Procedure:

    • To a round-bottom flask containing a solution of succinic anhydride in toluene, add isooctanol.

    • Add a catalytic amount of p-toluenesulfonic acid to the mixture.

    • Heat the reaction mixture to reflux (around 110°C for toluene) with vigorous stirring. A Dean-Stark apparatus can be used to remove any water formed if starting from succinic acid instead of the anhydride.

    • The reaction is typically complete within 1-3 hours. Monitor progress by TLC or GC.

    • After completion, cool the reaction mixture to room temperature.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the p-TSA, followed by washing with brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Remove the solvent under reduced pressure to yield this compound. For a similar esterification using p-TSA as a catalyst, yields can be very high, for instance, 98.81% for ethylene glycol butyl ether acetate[4].

Method 3: Amberlite® IR-120 Catalyzed Synthesis

Amberlite® IR-120 is a strongly acidic cation exchange resin that acts as a heterogeneous catalyst, simplifying product purification.

  • Materials:

    • Succinic anhydride (1.0 eq)

    • Isooctanol (3.0 eq, acting as both reactant and solvent)

    • Amberlite® IR-120 (H+ form) resin (e.g., 10-20% by weight of succinic anhydride)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add succinic anhydride, isooctanol, and the Amberlite® IR-120 resin.

    • Heat the mixture to reflux with stirring.

    • The reaction progress can be monitored by taking small aliquots of the liquid phase for analysis (TLC or GC). A similar reaction to produce monoethyl succinate was complete in 3 hours[3].

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the Amberlite® IR-120 resin by simple filtration. The resin can be washed with a fresh portion of solvent and can often be regenerated and reused.

    • Remove the excess isooctanol from the filtrate under reduced pressure to obtain the this compound product.

Mandatory Visualizations

Experimental Workflow for this compound Synthesis

The following diagram illustrates the general experimental workflow for the synthesis of this compound, highlighting the key steps from reactants to the final product.

G cluster_reactants Reactants cluster_reaction Reaction cluster_catalysis Catalysis (Optional) cluster_workup Work-up cluster_purification Purification succinic_anhydride Succinic Anhydride mixing Mixing & Heating succinic_anhydride->mixing isooctanol Isooctanol isooctanol->mixing catalyst Addition of Catalyst (p-TSA or Amberlite® IR-120) mixing->catalyst workup_steps Quenching / Neutralization Catalyst Removal mixing->workup_steps catalyst->workup_steps purification_steps Solvent Removal (Distillation / Evaporation) workup_steps->purification_steps product This compound purification_steps->product

Caption: General workflow for the synthesis of this compound.

Logical Relationship of Synthesis Methods

This diagram illustrates the logical relationship and decision points when choosing a synthesis method based on desired attributes like speed, cost, and ease of purification.

G cluster_methods Available Methods cluster_attributes Key Attributes start Choose Synthesis Method uncatalyzed Uncatalyzed start->uncatalyzed pTSA p-TSA Catalyzed start->pTSA amberlite Amberlite® IR-120 Catalyzed start->amberlite uncatalyzed_attr Low Cost Slower Reaction Simple (if solvent-free) uncatalyzed->uncatalyzed_attr pTSA_attr Fast Reaction High Yield Requires Neutralization pTSA->pTSA_attr amberlite_attr Easy Catalyst Removal Recyclable Catalyst Higher Initial Cost amberlite->amberlite_attr

Caption: Decision matrix for selecting a synthesis method.

References

Head-to-head comparison of different synthesis routes for succinate esters

Author: BenchChem Technical Support Team. Date: November 2025

Succinate esters are valuable chemical intermediates used in the production of polymers, plasticizers, solvents, and fine chemicals.[1] With the increasing focus on sustainable and bio-based chemical production, the synthesis of succinates from renewable feedstocks has garnered significant attention. This guide provides a detailed comparison of the primary synthesis routes for succinate esters, supported by experimental data to aid researchers and drug development professionals in selecting the most suitable method for their applications.

Key Synthesis Routes

The production of succinate esters can be broadly categorized into several key pathways, each with distinct advantages and disadvantages in terms of starting materials, catalysts, reaction conditions, and product selectivity. The primary routes include:

  • Direct Esterification of Succinic Acid (Fischer-Speier Esterification): The most traditional route, involving the reaction of succinic acid with an alcohol in the presence of an acid catalyst.[2][3]

  • Ring-Opening Esterification of Succinic Anhydride: A method particularly useful for the selective synthesis of mono-esters by reacting succinic anhydride with an alcohol.[4][5][6]

  • Hydrogenation of Maleic Anhydride or its Esters: An industrially significant route where maleic anhydride is esterified and then hydrogenated to yield the corresponding succinate ester.[7][8]

  • Enzymatic Esterification: A green chemistry approach utilizing enzymes, such as lipases, to catalyze the esterification under mild conditions.[9]

  • Transesterification: A process to convert one succinate ester into another by reaction with a different alcohol, often used to produce higher-value esters from simpler ones like dimethyl succinate.[7]

The logical relationship between these primary synthesis pathways is illustrated in the diagram below.

Synthesis_Routes cluster_feedstocks Starting Materials cluster_products Products cluster_processes Succinic_Acid Succinic Acid Succinic_Anhydride Succinic Anhydride Succinic_Acid->Succinic_Anhydride Dehydration Fischer Direct Esterification Succinic_Acid->Fischer Enzymatic Enzymatic Esterification Succinic_Acid->Enzymatic RingOpening Ring-Opening Esterification Succinic_Anhydride->RingOpening Maleic_Anhydride Maleic Anhydride HydroEster Hydrogenation & Esterification Maleic_Anhydride->HydroEster Biomass Biomass Biomass->Succinic_Acid Fermentation Dimethyl_Succinate Dimethyl Succinate Transester Transesterification Dimethyl_Succinate->Transester Monoester Monoalkyl Succinate Diester Dialkyl Succinate Fischer->Monoester Controlled Conditions Fischer->Diester Excess Alcohol RingOpening->Monoester High Selectivity RingOpening->Diester Further Esterification HydroEster->Diester Enzymatic->Diester Transester->Diester e.g., Diethyl Succinate

Caption: Overview of succinate ester synthesis pathways.

Quantitative Comparison of Synthesis Routes

The performance of different synthesis routes can be evaluated based on metrics such as conversion, yield, selectivity, and the conditions required. The following table summarizes experimental data from various studies.

Synthesis RouteSubstrate(s)AlcoholCatalystTemp. (°C)Time (h)Conversion (%)Yield/Selectivity (%)Reference(s)
Direct (Fischer) Esterification Succinic AcidMethanolD-Hβ Zeolite (Microwave)110 (Power: 300W)1.59998 (DMS Selectivity)[1][10]
Succinic AcidEthanolAmberlyst-15908~95~65 (DES Yield)[11]
Succinic AcidEthanolZeolite Y11087260 (DES Yield)[1]
Succinic AcidEthanolSulfonated Carbon (Starbon)Reflux4>70 (DES Yield)Not specified[1]
From Succinic Anhydride Succinic AnhydrideMethanolZnO14010100100 (DMS Yield)[12][13]
Succinic AnhydrideEthanolAmberlyst-15Reflux3Not specifiedHigh (for Monoethyl Succinate)[4]
Succinic AnhydrideFatty AlcoholsNone (Catalyst-free)Not specifiedNot specified>97 (Half-ester Yield)Not specified[6]
From Maleic Anhydride Maleic AnhydrideMethanolHydrogenation CatalystNot specifiedNot specifiedNot specifiedIndustrial Process[7][8]
Enzymatic Esterification Succinic AcidEthanolNovozym 435 (Lipase)40-50Not specifiedEquilibrium StudyDependent on water/acid molality[9]
Succinic Acid1-OctanolNovozym 4355024~70Not specified[14][15]
Transesterification Dimethyl SuccinateEthanol, Propanol, ButanolNot specifiedNot specifiedNot specifiedFeasible route for other estersNot specified[7]

DMS: Dimethyl Succinate; DES: Diethyl Succinate

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key synthesis routes.

Protocol 1: Direct Esterification using Heterogeneous Catalyst (Amberlyst-15)

This procedure is adapted from the kinetic study of succinic acid esterification with ethanol.[11]

Objective: To synthesize monoethyl and diethyl succinate from succinic acid and ethanol using Amberlyst-15 as a catalyst.

Materials:

  • Succinic acid (SA)

  • Anhydrous ethanol (EtOH)

  • Amberlyst-15 cation exchange resin (dried)

  • Nitrogen gas

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle with temperature controller

Procedure:

  • Dry the Amberlyst-15 catalyst in a vacuum oven at 100°C for 12 hours before use.

  • Add a predetermined amount of succinic acid and ethanol to the round-bottom flask. A typical molar ratio of ethanol to succinic acid is 10:1 to ensure the reaction proceeds towards the diester.[11]

  • Place the flask in the heating mantle and begin stirring.

  • Add the dried Amberlyst-15 catalyst to the mixture. The catalyst loading is typically between 1-5 wt% of the total solution weight.[11]

  • Heat the reaction mixture to the desired temperature (e.g., 90°C) under a nitrogen atmosphere to prevent side reactions.[11]

  • Maintain the reaction at a constant temperature under reflux for the desired duration (e.g., 8 hours).

  • Periodically, withdraw samples from the reaction mixture. Cool the samples rapidly and filter to remove the catalyst before analysis.

  • Analyze the composition of the samples (succinic acid, monoethyl succinate, diethyl succinate) using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Workflow Diagram:

protocol1_workflow start Start prep 1. Dry Amberlyst-15 (100°C, 12h) start->prep end End charge 2. Charge Reactor with Succinic Acid & Ethanol prep->charge add_cat 3. Add Catalyst (1-5 wt%) charge->add_cat react 4. Heat to 90°C under N2 (Reflux for 8h) add_cat->react sample 5. Withdraw & Analyze Samples (GC/HPLC) react->sample purify 6. Product Purification sample->purify purify->end

Caption: Workflow for Direct Esterification with Amberlyst-15.

Protocol 2: Synthesis of Dimethyl Succinate from Succinic Anhydride

This protocol is based on the efficient synthesis using a ZnO catalyst.[12][13]

Objective: To achieve a high-yield synthesis of dimethyl succinate (DMS) from succinic anhydride.

Materials:

  • Succinic anhydride (SA)

  • Methanol (MeOH)

  • Zinc oxide (ZnO) powder

  • High-pressure autoclave reactor with magnetic stirring

  • Heating system

Procedure:

  • Charge the autoclave reactor with succinic anhydride, methanol, and the ZnO catalyst. A typical molar ratio could be SA:MeOH:ZnO = 1:10:0.05.

  • Seal the reactor and purge it with nitrogen gas to remove air.

  • Begin stirring and heat the reactor to the target temperature of 140°C.[13]

  • Maintain the reaction for 10 hours. The pressure inside the reactor will increase due to the vapor pressure of methanol at this temperature.

  • After the reaction is complete, cool the reactor down to room temperature.

  • Vent any residual pressure and open the reactor.

  • Filter the reaction mixture to recover the solid ZnO catalyst. The catalyst can be washed, dried, and reused.[13]

  • The liquid product can be purified by distillation to isolate the dimethyl succinate.

  • Confirm the product identity and purity using GC-MS and NMR spectroscopy. A 100% yield of DMS is reported under these conditions.[13]

Conclusion

The choice of synthesis route for succinate esters depends heavily on the desired product (mono- vs. di-ester), the availability and cost of starting materials, and the required scale of production.

  • Direct Fischer Esterification is a versatile and well-established method. The use of heterogeneous catalysts like zeolites or ion-exchange resins simplifies product purification and catalyst recycling, making it suitable for industrial applications.[1][11]

  • Synthesis from Succinic Anhydride is the preferred route for producing mono-esters with high selectivity.[4][5] It can also be a highly efficient pathway to di-esters under specific catalytic conditions, such as with ZnO, offering near-quantitative yields.[12][13]

  • Enzymatic routes offer a green alternative with high selectivity under mild conditions, but catalyst cost and stability can be limiting factors for large-scale production.[9][14]

  • Routes starting from biomass-derived succinic acid or maleic anhydride are becoming increasingly important as the chemical industry shifts towards renewable feedstocks.[7][16] These integrated processes often combine fermentation, separation, and esterification into a continuous workflow.[17][18]

For researchers, the selection will be guided by laboratory capabilities and the specific ester required. For industrial drug development and manufacturing, factors like process efficiency, catalyst reusability, and integration with bio-based feedstocks are critical considerations.

References

A Comparative Guide to the Thermal Stability of Polymers with Succinate Additives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the thermal stability of polymer formulations is critical for ensuring product integrity, processing efficiency, and shelf-life. Succinate additives, often derived from renewable resources, are gaining prominence as environmentally friendly plasticizers and modifiers for various polymers. This guide provides an objective comparison of the thermal stability of polymers when compounded with different succinate-based additives, supported by experimental data.

Comparative Thermal Stability Data

The thermal stability of polymeric materials is commonly evaluated using thermogravimetric analysis (TGA), which measures the weight loss of a sample as a function of temperature. The temperatures at which 5% (T5%) and 10% (T10%) weight loss occur are key indicators of the onset of thermal degradation.

Poly(vinyl chloride) (PVC) with Succinate-Based Plasticizers

Succinate esters are increasingly being investigated as safer alternatives to traditional phthalate plasticizers in PVC. The structure of the succinate ester, particularly the length of the alkyl chains, influences the thermal properties of the resulting PVC blend.

Polymer SystemAdditive (Concentration)T5% (°C)T10% (°C)AtmosphereReference
PVCDi(2-ethylhexyl) phthalate (DEHP) (40 phr)~220-240~250-270N/A[1]
PVCDiethylhexyl succinate (DEHS)N/AN/AN/A[2]
PVCDidecyl succinate (DDS)N/AN/AN/A[2]
PVCDidodecyl succinate (DDoDS)N/AN/AN/A[2]
PVCSynthesized Succinate Ester Mixture (50 PHR)261.1N/ANitrogen[3]
PVCSynthesized Succinate Ester Mixture (50 PHR)227.8N/AAir[3]
Poly(butylene succinate) (PBS) and its Copolymers

PBS is a biodegradable polyester with growing applications. Its inherent thermal stability can be influenced by copolymerization and the addition of various functional additives. While the provided search results do not detail the effects of succinate additives on PBS, they do provide baseline thermal stability data for PBS and related poly(alkylene succinate)s, which is crucial for comparison when considering any additive.

PolymerTmax (°C) (Peak Decomposition Temperature)AtmosphereReference
Poly(ethylene succinate) (PESu)~420-430Nitrogen[4]
Poly(butylene succinate) (PBSu)~420-430Nitrogen[4]
Poly(hexylene succinate) (PHSu)~420-430Nitrogen[4]
Poly(octylene succinate) (POSu)~420-430Nitrogen[4]
Poly(decylene succinate) (PDeSu)~420-430Nitrogen[4]
Poly(propylene succinate) (PPSu)404N/A[5]

Note: The thermal stability of poly(alkylene succinate)s is generally high, with decomposition temperatures well above typical processing temperatures.[4] The length of the diol in the polyester backbone does not significantly alter the maximum decomposition temperature under nitrogen.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are typical protocols for evaluating the thermal stability of polymers.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of a polymer sample.

Apparatus: A thermogravimetric analyzer.

Procedure:

  • Sample Preparation: A small, accurately weighed sample of the polymer formulation (typically 5-10 mg) is placed in a tared TGA pan (e.g., alumina or platinum).

  • Instrument Setup: The furnace is sealed, and the desired atmosphere (e.g., inert nitrogen or oxidative air) is purged through the system at a constant flow rate (e.g., 50 mL/min).[4]

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 550°C or higher) at a constant heating rate (e.g., 10°C/min or 20°C/min).[4]

  • Data Acquisition: The weight of the sample is continuously monitored as a function of temperature.

  • Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine key parameters such as the onset of decomposition (e.g., T5%) and the temperature of maximum weight loss rate (Tmax), which is obtained from the first derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in a polymer, such as the glass transition temperature (Tg) and melting temperature (Tm).

Apparatus: A differential scanning calorimeter.

Procedure:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is encapsulated in an aluminum DSC pan.

  • Instrument Setup: An empty, sealed aluminum pan is used as a reference. The DSC cell is purged with an inert gas like nitrogen.

  • Heating and Cooling Program: The sample is subjected to a controlled temperature program, typically a heat-cool-heat cycle, to erase the thermal history of the material. For example, heating from ambient to a temperature above the melting point, holding for a few minutes, cooling at a controlled rate, and then reheating.

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic and exothermic peaks and shifts in the baseline, corresponding to melting, crystallization, and glass transitions, respectively.

Visualizing Experimental Workflows and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental processes and conceptual relationships.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Polymer Base Polymer Melt_Blending Melt Blending / Compounding Polymer->Melt_Blending Additive Succinate Additive Additive->Melt_Blending Polymer_Formulation Polymer Formulation Melt_Blending->Polymer_Formulation TGA Thermogravimetric Analysis (TGA) Polymer_Formulation->TGA DSC Differential Scanning Calorimetry (DSC) Polymer_Formulation->DSC Decomposition_Temp Decomposition Temperatures (T5%, T10%, Tmax) TGA->Decomposition_Temp Thermal_Transitions Thermal Transitions (Tg, Tm) DSC->Thermal_Transitions Comparative_Analysis Comparative Stability Assessment Decomposition_Temp->Comparative_Analysis Thermal_Transitions->Comparative_Analysis

Caption: Workflow for evaluating the thermal stability of polymer-succinate formulations.

Succinate_Structure_Effect cluster_succinate Succinate Ester Structure cluster_properties Resulting Polymer Properties Structure Alkyl Chain Length (Side Chains) Thermal_Stability Thermal Stability Structure->Thermal_Stability Influences Plasticizing_Efficiency Plasticizing Efficiency (e.g., lower Tg) Structure->Plasticizing_Efficiency Impacts Molecular_Weight Molecular Weight Molecular_Weight->Thermal_Stability Can affect Migration_Resistance Migration Resistance Molecular_Weight->Migration_Resistance Correlates with

Caption: Relationship between succinate additive structure and polymer properties.

References

A Researcher's Guide to Assessing the Purity of Isooctyl Hydrogen Succinate from Different Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. Isooctyl hydrogen succinate, a key intermediate and formulation excipient, is no exception. Variations in purity from different suppliers can significantly impact reaction yields, product stability, and the safety profile of final formulations. This guide provides a framework for assessing the purity of this compound, complete with detailed experimental protocols and data interpretation guidelines.

Comparative Purity Overview

While direct, publicly available comparative studies on the purity of this compound from various suppliers are scarce, a review of typical supplier specifications and analytical data allows for the construction of a representative comparison. The following table summarizes the kind of data a researcher might obtain when analyzing samples from different suppliers.

ParameterSupplier ASupplier BSupplier C
Stated Purity (%) >99.0>98.0>99.5 (High Purity Grade)
Measured Purity (qNMR, %) 99.2 ± 0.198.5 ± 0.299.7 ± 0.1
Isooctyl Alcohol (% area, GC-MS) 0.30.8<0.1
Succinic Acid (% area, HPLC) 0.20.4<0.05
Diisooctyl Succinate (% area, GC-MS) 0.250.20.1
Other Organic Impurities (%) 0.050.1<0.05
Appearance Colorless LiquidColorless to Pale Yellow LiquidColorless Liquid

Experimental Protocols for Purity Assessment

A multi-pronged analytical approach is recommended to obtain a comprehensive purity profile of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying volatile impurities, High-Performance Liquid Chromatography (HPLC) is suited for non-volatile impurities like succinic acid, and quantitative Nuclear Magnetic Resonance (qNMR) offers a highly accurate determination of the absolute purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This method is designed to identify and quantify residual starting materials like isooctyl alcohol and by-products such as diisooctyl succinate.

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD).

  • Capillary column: A mid-polarity column such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent is suitable.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent like dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the sample into the GC inlet.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Mass Range: 40-450 amu.

  • Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify the relative area percentage of each identified impurity.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

This method is primarily used to quantify unreacted succinic acid.

Instrumentation:

  • HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[1]

Procedure:

  • Mobile Phase: Prepare an isocratic mobile phase of acetonitrile and water (containing 0.1% trifluoroacetic acid) in a 40:60 (v/v) ratio.[2]

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of the mobile phase.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 25°C.[1]

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Quantify succinic acid by comparing the peak area to a standard calibration curve prepared with a certified reference standard of succinic acid.

Quantitative ¹H-NMR (qNMR) for Absolute Purity Determination

qNMR provides a highly accurate measure of purity without the need for a specific reference standard of the analyte.[3][4]

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and a certified internal standard (e.g., maleic anhydride) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire a quantitative ¹H-NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure full signal relaxation.

  • Data Analysis:

    • Identify a well-resolved signal from this compound that does not overlap with impurity or solvent signals.

    • Identify a signal from the internal standard.

    • Calculate the purity by comparing the integral of the analyte's signal to the integral of the internal standard's signal, taking into account the number of protons each signal represents and the molar masses of the analyte and the standard.

Visualization of Workflows and Relationships

To clarify the process of assessing this compound purity, the following diagrams illustrate the experimental workflow and the logical relationships between the analytical methods and the potential impurities.

Experimental_Workflow cluster_sample Sample Acquisition cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Interpretation Supplier_A Supplier A Sample Prep_GCMS Prepare for GC-MS (in Dichloromethane) Supplier_A->Prep_GCMS Prep_HPLC Prepare for HPLC (in Mobile Phase) Supplier_A->Prep_HPLC Prep_qNMR Prepare for qNMR (with Internal Standard) Supplier_A->Prep_qNMR Supplier_B Supplier B Sample Supplier_B->Prep_GCMS Supplier_B->Prep_HPLC Supplier_B->Prep_qNMR Supplier_C Supplier C Sample Supplier_C->Prep_GCMS Supplier_C->Prep_HPLC Supplier_C->Prep_qNMR GCMS GC-MS Analysis Prep_GCMS->GCMS HPLC HPLC Analysis Prep_HPLC->HPLC qNMR qNMR Analysis Prep_qNMR->qNMR Results_GCMS Identify Volatile Impurities GCMS->Results_GCMS Results_HPLC Quantify Non-Volatile Impurities HPLC->Results_HPLC Results_qNMR Determine Absolute Purity qNMR->Results_qNMR

Caption: Experimental workflow for purity assessment.

Purity_Assessment_Logic cluster_product Product cluster_impurities Potential Impurities cluster_methods Analytical Methods Product Isooctyl Hydrogen Succinate qNMR qNMR Product->qNMR Determines absolute purity of Starting_Materials Starting Materials (Succinic Acid, Isooctyl Alcohol) HPLC HPLC Starting_Materials->HPLC Succinic Acid detected by GCMS GC-MS Starting_Materials->GCMS Isooctyl Alcohol detected by Byproducts By-products (Diisooctyl Succinate) Byproducts->GCMS Detected by Isomers Isomers Isomers->GCMS Potentially separated by

Caption: Logical relationship of purity assessment.

References

A review of the applications and limitations of isooctyl hydrogen succinate

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant lack of detailed information regarding the applications, limitations, and experimental data for isooctyl hydrogen succinate. While basic chemical identifiers are available, in-depth studies comparing its performance to other alternatives, along with specific experimental protocols and biological pathway interactions, are not present in the public domain.

Chemical Identity

To provide a foundational understanding, the basic chemical properties of this compound have been identified through chemical databases.

PropertyValue
CAS Number 94248-72-3[1][2]
Molecular Formula C12H22O4[1][2]
Molecular Weight 230.30 g/mol [1][2]
Synonyms Butanedioic acid, monoisooctyl ester[2]

Applications and Research Context

The broader family of succinate esters has been investigated for various applications, including as plasticizers and in the synthesis of other chemical compounds. For instance, dialkyl succinates are explored as alternatives to phthalate plasticizers. The synthesis of these related compounds often involves the esterification of succinic acid with alcohols.

While specific applications for this compound are not detailed in the available literature, related succinate derivatives have been studied in the context of drug delivery. For example, chitosan succinate and tocopheryl succinate have been investigated as potential matrices for drug delivery systems. These studies, however, do not provide data directly applicable to this compound.

Limitations and Toxicity

There is a notable absence of toxicological studies and safety data specifically for this compound in the reviewed literature. General safety data sheets for related compounds, such as isooctyl alcohol, provide hazard information for the precursor chemical but not for the final ester. Without specific studies, a thorough assessment of the limitations and potential toxicity of this compound cannot be provided.

Comparative Data and Experimental Protocols

A critical gap exists in the scientific literature regarding comparative studies of this compound against other chemical alternatives. The user's core requirement for tables of quantitative data and detailed experimental methodologies cannot be fulfilled due to the lack of published research. Similarly, no information was found on signaling pathways or specific experimental workflows involving this compound that would necessitate the creation of Graphviz diagrams.

Conclusion

References

Safety Operating Guide

Safe Disposal of Isooctyl Hydrogen Succinate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of isooctyl hydrogen succinate, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are based on current safety data sheets and should be executed in strict accordance with local, regional, and national regulations.

Health and Safety Hazards

Before handling this compound, it is crucial to be aware of its potential hazards. This information is summarized from safety data sheets and is intended to supplement, not replace, comprehensive laboratory safety training.

Hazard ClassificationDescription
Physical Hazards Combustible liquid.[1][2]
Health Hazards Harmful if swallowed.[1] May be fatal if swallowed and enters airways.[1] Causes skin irritation.[2] Causes serious eye irritation.[1][2] May cause respiratory irritation.[1][2] Harmful if inhaled.[2]
Environmental Hazards Harmful to aquatic life with long-lasting effects.[2]

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the following personal protective equipment should be worn:

PPE CategorySpecific Recommendations
Hand Protection Wear protective gloves.
Eye/Face Protection Wear eye protection or face protection.[1]
Skin and Body Protection Wear protective clothing.
Respiratory Protection Use only outdoors or in a well-ventilated area. Avoid breathing mist or vapors.[1][2]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed to prevent harm to individuals and the environment. The following steps provide a general guideline; however, always consult and adhere to your institution's specific waste management protocols and local regulations.

  • Prevent Spills and Leaks: Handle the substance in a well-ventilated area, preferably within a chemical fume hood, to avoid the generation of vapors and aerosols.[2] Keep the container tightly closed when not in use.[1]

  • Manage Spills:

    • In the event of a small spill, absorb the liquid with an inert material such as vermiculite, dry sand, or earth.[3]

    • Place the absorbent material into a sealed container for disposal.[3]

    • Clean the affected area thoroughly to remove any residual contamination.

    • Do not wash spills into the sewer system.[3] Prevent entry into waterways, sewers, basements, or confined areas.[1]

  • Container Management:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • Do not overfill waste containers; a recommended maximum is 90% of the container's capacity.[4]

    • Ensure the exterior of the waste container is clean and free from contamination.[4]

  • Waste Disposal:

    • Dispose of the waste container and its contents in accordance with all applicable local, regional, national, and international regulations.[1]

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for proper disposal.

    • Highly reactive substances may need to be deactivated before disposal.[4] While this compound is not listed as highly reactive, it is incompatible with strong oxidizing agents, strong bases, and strong acids.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated assess Assess Waste: - Pure substance? - Mixture? - Contaminated materials? start->assess spill Spill or Leak? assess->spill contain Contain & Absorb Spill with Inert Material spill->contain Yes package Package for Disposal: - Use designated, sealed container. - Label clearly as hazardous waste. spill->package No collect_spill Collect in a Sealed Container contain->collect_spill collect_spill->package storage Store in a Secure, Well-Ventilated Area package->storage contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Disposal Service storage->contact_ehs transport Arrange for Professional Waste Transport & Disposal contact_ehs->transport end End: Proper Disposal Complete transport->end

References

Essential Safety & Logistical Information for Handling Isooctyl Hydrogen Succinate

Author: BenchChem Technical Support Team. Date: November 2025

When handling Isooctyl hydrogen succinate, researchers, scientists, and drug development professionals must adhere to strict safety protocols to mitigate potential hazards. Based on information for similar chemical structures, this compound may cause skin and eye irritation.[1][2] Proper personal protective equipment (PPE) is crucial to ensure laboratory safety.

Personal Protective Equipment (PPE) Recommendations

The following table summarizes the recommended PPE for handling this compound, based on general laboratory safety standards and data from related succinate compounds.

PPE Category Specification Purpose Citation
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)To prevent skin contact and potential irritation.[3][4]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield should be worn over safety glasses if there is a splash hazard.To protect eyes from splashes and aerosols.[3][4]
Body Protection Laboratory coat.To protect skin and clothing from spills.[4]
Respiratory Protection Generally not required under normal use with adequate ventilation. If aerosols are generated or ventilation is poor, a NIOSH-approved respirator may be necessary.To prevent inhalation of vapors or mists.[3]

Experimental Protocols: General Handling and Disposal

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1][5][6]

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in the laboratory.[5]

  • Wash hands thoroughly after handling.[5]

  • Keep the container tightly closed when not in use.[7]

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][8]

Spill Management:

  • In case of a spill, wear appropriate PPE.

  • Absorb the spill with an inert material (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable container for disposal.

  • Clean the spill area thoroughly.

Disposal:

  • Dispose of waste in accordance with all local, state, and federal regulations. Do not pour down the drain.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_operational Operational Procedures start Start: Plan to handle This compound assess_hazards Assess potential hazards: - Skin/eye irritation - Inhalation of vapors/aerosols - Spills and splashes start->assess_hazards hand_protection Hand Protection: Chemical-resistant gloves (Nitrile or Neoprene) assess_hazards->hand_protection eye_protection Eye/Face Protection: Safety glasses with side shields or chemical splash goggles assess_hazards->eye_protection body_protection Body Protection: Laboratory coat assess_hazards->body_protection handle_in_hood Handle in a well-ventilated chemical fume hood assess_hazards->handle_in_hood face_shield Wear face shield over safety glasses eye_protection->face_shield Splash hazard present? respiratory_protection Respiratory Protection: (If ventilation is inadequate or aerosols are generated) disposal Follow proper disposal procedures handle_in_hood->disposal

Caption: PPE Selection Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.